molecular formula C10H17NO4 B3415187 trans-3-(Tert-butoxycarbonylamino)cyclobutanecarboxylic acid CAS No. 939400-34-7

trans-3-(Tert-butoxycarbonylamino)cyclobutanecarboxylic acid

Cat. No.: B3415187
CAS No.: 939400-34-7
M. Wt: 215.25 g/mol
InChI Key: KLCYDBAYYYVNFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trans-3-(Tert-butoxycarbonylamino)cyclobutanecarboxylic acid is a useful research compound. Its molecular formula is C10H17NO4 and its molecular weight is 215.25 g/mol. The purity is usually 95%.
The exact mass of the compound trans-3-(Tert-butoxycarbonylamino)cyclobutanecarboxylic acid is 215.11575802 g/mol and the complexity rating of the compound is 263. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality trans-3-(Tert-butoxycarbonylamino)cyclobutanecarboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about trans-3-(Tert-butoxycarbonylamino)cyclobutanecarboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO4/c1-10(2,3)15-9(14)11-7-4-6(5-7)8(12)13/h6-7H,4-5H2,1-3H3,(H,11,14)(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLCYDBAYYYVNFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50915397
Record name 3-{[tert-Butoxy(hydroxy)methylidene]amino}cyclobutane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50915397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

946152-72-3, 939400-34-7, 1008773-79-2
Record name 3-[[(1,1-Dimethylethoxy)carbonyl]amino]cyclobutanecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=946152-72-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-{[tert-Butoxy(hydroxy)methylidene]amino}cyclobutane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50915397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1r,3r)-3-{[(tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-{[(tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-{[(tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

chemical properties of trans-3-(Boc-amino)cyclobutanecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to trans-3-(Boc-amino)cyclobutanecarboxylic acid

Introduction: The Strategic Value of a Constrained Scaffold

In the landscape of modern drug discovery and medicinal chemistry, the pursuit of novel molecular architectures that confer advantageous pharmacological properties is paramount. Among the scaffolds that have gained increasing attention are strained carbocycles, particularly the cyclobutane ring.[1][2] Unlike flexible aliphatic chains or larger cycloalkanes, the cyclobutane moiety offers a unique, rigid, and three-dimensional puckered conformation. This structural constraint can be a powerful tool for medicinal chemists, enabling the precise positioning of pharmacophoric groups to enhance binding affinity, improve selectivity, and optimize pharmacokinetic profiles.[1]

This guide focuses on a key exemplar of this molecular class: trans-3-(Boc-amino)cyclobutanecarboxylic acid . This bifunctional building block marries the conformational rigidity of the cyclobutane core with the synthetic versatility of orthogonally protected amino and carboxylic acid groups. The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis, particularly in peptide and medicinal chemistry, prized for its stability to a wide range of reaction conditions and its clean, acid-labile removal.[3][4]

This document serves as a technical resource for researchers, scientists, and drug development professionals, providing in-depth information on the chemical properties, reactivity, and synthetic utility of this valuable intermediate. We will explore its physicochemical characteristics, spectroscopic signature, and core reactivity, supported by field-proven experimental protocols and mechanistic insights.

Molecular Structure and Conformation

The structure of trans-3-(Boc-amino)cyclobutanecarboxylic acid is defined by a 1,3-trans substitution pattern on a cyclobutane ring. This arrangement places the bulky Boc-amino and carboxylic acid groups on opposite faces of the ring, minimizing steric hindrance.

Caption: Structure of trans-3-(Boc-amino)cyclobutanecarboxylic acid.

The cyclobutane ring is not planar but adopts a puckered conformation to alleviate ring strain, which is approximately 26 kcal/mol.[1] This puckering creates distinct pseudo-axial and pseudo-equatorial positions, and the trans-substituents preferentially occupy pseudo-equatorial positions to further reduce steric interactions. This defined three-dimensional structure is a key attribute, as it can reduce the entropic penalty of binding to a biological target compared to more flexible molecules.[5]

Physicochemical Properties

A summary of the key physicochemical properties is provided below. This data is essential for experimental design, including solvent selection, reaction setup, and purification strategies.

PropertyValueSource
CAS Number 939400-34-7[6][7]
Molecular Formula C₁₀H₁₇NO₄[7][8]
Molecular Weight 215.25 g/mol [7][8]
Appearance Off-white to white solid[7][9]
Boiling Point 368.3 ± 31.0 °C (Predicted)[8]
Density 1.17 ± 0.1 g/cm³ (Predicted)[8]
pKa 4.58 ± 0.40 (Predicted)[8]
Storage 2-8°C, under inert atmosphere[7][8]

Spectroscopic Profile

Characterization of trans-3-(Boc-amino)cyclobutanecarboxylic acid relies on standard spectroscopic techniques. Below are the expected spectral features.

¹H NMR Spectroscopy

The proton NMR spectrum is characterized by distinct signals for the cyclobutane ring protons, the Boc group, and the exchangeable protons of the amine and carboxylic acid.

ProtonsPredicted δ (ppm)MultiplicityIntegrationNotes
-CH -COOH~2.8 - 3.2Multiplet1HMethine proton alpha to the carboxyl group.
-CH -NHBoc~3.8 - 4.2Multiplet1HMethine proton alpha to the Boc-protected amine.
Ring -CH ₂-~2.0 - 2.6Multiplet4HMethylene protons of the cyclobutane ring.
-C(CH ₃)₃~1.45Singlet9HCharacteristic signal for the tert-butyl group.
-NH -~4.5 - 5.5Broad Singlet1HExchangeable with D₂O. Position is solvent-dependent.
-COOH >10.0Broad Singlet1HExchangeable with D₂O. Position is solvent-dependent.

Causality: The downfield shifts of the methine protons are due to the deshielding effects of the adjacent electron-withdrawing carboxylic acid and carbamate groups. The large singlet at ~1.45 ppm is a hallmark of the nine equivalent protons of the sterically shielded tert-butyl group.

¹³C NMR Spectroscopy

The carbon spectrum will show distinct signals for the carboxyl, carbamate, and cyclobutane carbons.

CarbonPredicted δ (ppm)Notes
-C OOH~175 - 180Carboxylic acid carbonyl.
-NHC O-~155 - 157Carbamate carbonyl.
-C (CH₃)₃~79 - 81Quaternary carbon of the Boc group.
-C H-NHBoc~45 - 50Methine carbon adjacent to the nitrogen.
-C H-COOH~40 - 45Methine carbon adjacent to the carboxyl group.
Ring -C H₂-~30 - 35Methylene carbons of the cyclobutane ring.
-C(C H₃)₃~28 - 29Methyl carbons of the Boc group.
Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the key functional groups.

  • ~3300 cm⁻¹ (broad): O-H stretch of the carboxylic acid.

  • ~3350 cm⁻¹: N-H stretch of the carbamate.

  • ~2980 cm⁻¹: C-H stretches of the alkyl groups.

  • ~1710 cm⁻¹: C=O stretch of the carboxylic acid.

  • ~1690 cm⁻¹: C=O stretch of the Boc carbamate.

Chemical Reactivity and Synthetic Utility

The utility of this building block stems from the distinct reactivity of its three components: the carboxylic acid, the Boc-protected amine, and the cyclobutane core.

Reactions at the Carboxylic Acid: Amide Bond Formation

The carboxylic acid moiety is readily activated for coupling with primary or secondary amines to form amide bonds. This is the most common transformation and is central to its use in building larger molecules. Standard peptide coupling reagents are highly effective.

  • Mechanism: Carbodiimide reagents like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) activate the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by an amine. The addition of an auxiliary nucleophile like 1-hydroxybenzotriazole (HOBt) or ethyl cyanohydroxyiminoacetate (Oxyma) can suppress side reactions and improve yields by forming an active ester, which then reacts with the amine.

Caption: General workflow for amide bond formation.

Reactions at the Amine: Boc Group Deprotection

The Boc group is the key to the molecule's utility as a building block, providing robust protection for the amine that can be removed under specific, mild acidic conditions.[] This orthogonality allows for selective manipulation of the carboxylic acid while the amine remains masked.

  • Mechanism of Deprotection: The deprotection is typically achieved with a strong acid like trifluoroacetic acid (TFA) in a non-nucleophilic solvent such as dichloromethane (DCM).[4][11] The mechanism involves:

    • Protonation of the carbamate's carbonyl oxygen by the acid.

    • Cleavage of the tert-butyl-oxygen bond to release the highly stable tert-butyl cation.

    • The resulting carbamic acid intermediate spontaneously decarboxylates (loses CO₂) to yield the free primary amine as an ammonium salt.[11][12]

The tert-butyl cation is typically scavenged by the TFA counter-ion or by isobutene, which it forms upon losing a proton.[3]

Caption: Mechanism of acid-catalyzed Boc deprotection.

The Cyclobutane Core: A Stable Scaffold

Despite its inherent ring strain, the cyclobutane ring is relatively inert under many common synthetic conditions, including those used for amide coupling and Boc deprotection.[2] Its primary role is to serve as a rigid spacer or conformational lock. By replacing a more flexible linker (e.g., a propyl chain) with a cyclobutane ring, chemists can restrict the accessible conformations of a molecule, which can lead to a significant improvement in binding affinity and selectivity for its biological target.[5] Furthermore, the introduction of this three-dimensional scaffold can improve physicochemical properties such as solubility and metabolic stability by reducing planarity.[1]

Applications in Drug Discovery

The structural features of trans-3-(Boc-amino)cyclobutanecarboxylic acid make it a highly desirable building block in medicinal chemistry.

  • Conformational Restriction: As a replacement for flexible linkers, it helps lock a molecule into a bioactive conformation, reducing the entropic cost of binding.[2]

  • Improved Pharmacokinetics: The cyclobutane motif can enhance metabolic stability. For instance, replacing a metabolically labile cyclohexane with a difluorocyclobutane was a key strategy in the development of ivosidenib, an FDA-approved IDH1 inhibitor.

  • Vectorial Display of Substituents: The well-defined 1,3-trans geometry allows for precise projection of functional groups into three-dimensional space to interact with specific pockets of a target protein.[1]

  • Peptidomimetics: It serves as a constrained dipeptide isostere, introducing rigidity into peptide-based drug candidates to improve stability and cell permeability.

Key Experimental Protocols

The following protocols are provided as a guide for common transformations. Researchers should always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment.

Protocol 1: General Amide Coupling

Objective: To couple trans-3-(Boc-amino)cyclobutanecarboxylic acid with a primary amine (e.g., benzylamine).

Materials:

  • trans-3-(Boc-amino)cyclobutanecarboxylic acid (1.0 eq)

  • Benzylamine (1.05 eq)

  • EDC·HCl (1.5 eq)[13]

  • HOBt (1.5 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated aqueous NaHCO₃ solution

  • 1 M aqueous HCl solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous MgSO₄ or Na₂SO₄

Procedure:

  • Dissolve trans-3-(Boc-amino)cyclobutanecarboxylic acid (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask under an inert atmosphere (N₂ or Argon).

  • Add HOBt (1.5 eq) and the desired amine (1.05 eq).

  • Add DIPEA (3.0 eq) to the solution. Causality: DIPEA is a non-nucleophilic base used to neutralize the HCl salt of EDC and the ammonium salt formed during the reaction.

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC·HCl (1.5 eq) portion-wise over 5 minutes. Causality: Portion-wise addition at low temperature helps to control the initial exotherm of the activation step.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2x), saturated NaHCO₃ (2x), and brine (1x). Causality: The acid wash removes excess amine and DIPEA. The base wash removes excess HOBt and unreacted starting acid.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired amide.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and MS.

Protocol 2: Boc Group Deprotection

Objective: To remove the Boc protecting group to yield the free amine.

Materials:

  • Boc-protected substrate (1.0 eq)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous NaHCO₃ solution

  • Diethyl ether

Procedure:

  • Dissolve the Boc-protected substrate in DCM (approx. 0.1 M).

  • Add TFA to the solution (typically 20-50% v/v, e.g., a 1:1 mixture of DCM:TFA). Causality: TFA is a strong, non-oxidizing acid that efficiently cleaves the Boc group without requiring heat.

  • Stir the reaction at room temperature for 1-2 hours. Effervescence (CO₂ evolution) is often observed.[11] Monitor progress by TLC or LC-MS until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM. Note: TFA is corrosive; use appropriate safety measures.

  • The resulting residue is the TFA salt of the amine, which can often be used directly in subsequent reactions.

  • To obtain the free amine, dissolve the residue in a minimal amount of water or DCM and carefully neutralize by adding saturated NaHCO₃ solution until the pH is >8.

  • Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate) multiple times.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the free amine.

Conclusion

trans-3-(Boc-amino)cyclobutanecarboxylic acid is more than a simple building block; it is a strategic tool for imparting desirable properties in the design of complex organic molecules. Its value lies in the synergistic combination of a conformationally constrained cyclobutane core and the robust, yet selectively cleavable, Boc-protected amine. By providing a rigid scaffold, it allows for precise control over the spatial arrangement of functional groups, a critical factor in optimizing molecular interactions with biological targets. Understanding its fundamental chemical properties, reactivity, and spectroscopic signatures, as detailed in this guide, empowers researchers to effectively leverage this compound in the creation of next-generation therapeutics and advanced chemical probes.

References

  • PharmaBlock. (n.d.). Cyclobutane Derivatives in Drug Discovery. Retrieved from PharmaBlock website.

  • de Witte, W., et al. (2022). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem.[1]

  • Radboud Repository. (2022). Cyclobutanes in Small‐Molecule Drug Candidates.[2]

  • Borun Chemical. (n.d.). The Role of Cyclobutane Carboxamide in Modern Drug Discovery. Retrieved from Borun Chemical website.[14]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from Organic Chemistry Portal website.[3]

  • BenchChem. (2025). Understanding Boc protection and deprotection in peptide synthesis. Retrieved from BenchChem website.[4]

  • Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection. Retrieved from Hebei Boze Chemical website.[12]

  • Mountford, S. J., et al. (2022). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. Chemistry – A European Journal.[5]

  • BOC Sciences. (n.d.). Amino Acid Protection & Deprotection Services. Retrieved from BOC Sciences website.[]

  • Thermo Fisher Scientific. (n.d.). trans-3-(Boc-amino)cyclobutanecarboxylic acid, 97%, Thermo Scientific Chemicals. Retrieved from Thermo Fisher Scientific website.[6]

  • Chem-Impex International, Inc. (n.d.). trans-3-(tert-Butoxycarbonylamino)cyclobutanecarboxylic acid. Retrieved from Chem-Impex website.[7]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from Master Organic Chemistry website.[11]

  • Chemdad. (2018). trans-3-(tert-butoxycarbonylamino)cyclobutanecarboxylic acid. Retrieved from Chemdad website.[8]

  • Organic Syntheses. (n.d.). Synthesis of Enantiopure Di(tert-butyl) (2S,4S)-4-hydroxy-6-oxo-1,2-piperidinedicarboxylate. Retrieved from Organic Syntheses website.[13]

Sources

A Senior Application Scientist's Guide to the Structural Elucidation of trans-3-(Boc-amino)cyclobutanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Constrained Amino Acids in Medicinal Chemistry

In the landscape of modern drug development, the use of conformationally constrained amino acid analogues is a cornerstone of rational drug design. These building blocks, by limiting the accessible conformational space of peptides and small molecules, offer a powerful strategy to enhance potency, selectivity, and metabolic stability. Among these, cyclobutane amino acids (CBAAs) have emerged as particularly valuable scaffolds.[1][2]

This guide focuses on trans-3-(Boc-amino)cyclobutanecarboxylic acid, a key intermediate in the synthesis of novel therapeutics. Its rigid cyclobutane core imparts a well-defined three-dimensional geometry, while the Boc (tert-butyloxycarbonyl) protecting group facilitates its seamless integration into synthetic workflows.[3] The precise confirmation of its structure, including the trans stereochemistry, is not merely an academic exercise; it is a critical quality control step that underpins the success of entire drug discovery campaigns. An error in stereochemistry or functional group placement can lead to inactive compounds or molecules with undesirable off-target effects.

This document provides an in-depth, multi-technique protocol for the unambiguous structural elucidation of this molecule, grounded in the principles of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. We will move beyond simple data reporting to explain the causality behind experimental choices, ensuring a robust and self-validating analytical workflow.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Definitive Structural Blueprint

NMR spectroscopy is the most powerful technique for determining the precise atomic connectivity and stereochemistry of small organic molecules. For trans-3-(Boc-amino)cyclobutanecarboxylic acid, a combination of ¹H, ¹³C, and 2D NMR experiments provides a complete structural picture.

Expertise in Action: Why NMR is Indispensable

Unlike other techniques that confirm mass or functional groups, NMR provides direct evidence of the carbon-hydrogen framework. It allows us to "see" the chemical environment of each proton and carbon, deduce their connectivity through spin-spin coupling, and confirm the relative orientation of substituents on the cyclobutane ring. The choice of a high-field spectrometer (e.g., 400-600 MHz) is deliberate, as it provides the necessary signal dispersion to resolve the complex multiplets of the cyclobutane protons.

¹H NMR Spectroscopy: Proton Environment and Stereochemistry

The ¹H NMR spectrum yields critical information. The trans configuration leads to distinct chemical shifts and coupling patterns for the protons on the cyclobutane ring.

Anticipated ¹H NMR Data (in CDCl₃ or DMSO-d₆)

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Justification
Carboxylic Acid (-OH) ~12.0 Broad Singlet (br s) Acidic proton, often exchanges with trace water.
Amide (-NH) ~5.0 - 7.0 Broad Singlet / Doublet Position is solvent and concentration dependent. Coupling to H3 may be observed.
H3 (CH-N) ~4.0 - 4.5 Multiplet (m) Deshielded by the adjacent electronegative nitrogen atom.
H1 (CH-COOH) ~2.8 - 3.2 Multiplet (m) / Quintet Deshielded by the carboxylic acid group.
H2, H4 (CH₂) ~2.0 - 2.6 Multiplet (m) Diastereotopic methylene protons of the cyclobutane ring.

| Boc Group (-C(CH₃)₃) | ~1.45 | Singlet (s) | Nine equivalent protons result in a strong singlet signal.[4] |

Note: Chemical shifts are approximate and can vary based on solvent and concentration.

The multiplicity of the ring protons (H1, H2, H3, H4) is key. Due to the rigid nature of the ring, they form a complex spin system. The trans relationship between the amino and carboxylic acid groups is confirmed through 2D NMR experiments like NOESY (Nuclear Overhauser Effect Spectroscopy), which can reveal through-space correlations between protons on opposite sides of the ring.

¹³C NMR Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum confirms the number of unique carbon atoms in the molecule, validating the integrity of the carbon skeleton.

Anticipated ¹³C NMR Data (in CDCl₃ or DMSO-d₆)

Carbon Assignment Expected Chemical Shift (δ, ppm) Justification
Carboxylic Acid (-C OOH) ~175.0 Typical range for a carboxylic acid carbon.[5]
Boc Carbonyl (-C =O) ~155.0 Characteristic of a carbamate carbonyl.[4]
Boc Quaternary (-C (CH₃)₃) ~79.0 - 80.0 Quaternary carbon of the tert-butyl group.[4]
C3 (C H-N) ~45.0 - 50.0 Carbon attached to the nitrogen atom.
C1 (C H-COOH) ~40.0 - 45.0 Carbon attached to the carboxylic acid.
C2, C4 (-C H₂) ~30.0 - 35.0 Methylene carbons of the cyclobutane ring.

| Boc Methyls (-C(C H₃)₃) | ~28.5 | Equivalent methyl carbons of the tert-butyl group.[4] |

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred as it ensures the observation of exchangeable protons (NH and OH).

  • Instrument Setup: Use a spectrometer operating at ≥400 MHz. Tune and shim the instrument for optimal resolution and lineshape.

  • Data Acquisition:

    • Acquire a standard ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Acquire a proton-decoupled ¹³C spectrum.

    • (Recommended) Acquire a 2D COSY (Correlation Spectroscopy) experiment to establish proton-proton coupling networks, confirming the connectivity within the cyclobutane ring.

    • (Optional) Acquire a 2D HSQC (Heteronuclear Single Quantum Coherence) experiment to correlate each proton with its directly attached carbon.

Visualization: The Analytical Workflow for Structure Elucidation

The following diagram outlines the logical flow of experiments and decision points in the comprehensive structural analysis of the target compound.

G cluster_0 Primary Analysis cluster_1 Detailed Structural Confirmation cluster_2 Data Integration & Final Verification start Synthesized Compound trans-3-(Boc-amino)cyclobutanecarboxylic acid ms Mass Spectrometry (ESI-MS) start->ms Check Molecular Weight ir Infrared Spectroscopy (FTIR) start->ir Check Functional Groups nmr_1h 1D ¹H NMR ms->nmr_1h ir->nmr_1h nmr_13c 1D ¹³C NMR nmr_1h->nmr_13c Proton count & multiplicity OK nmr_2d 2D NMR (COSY, HSQC) nmr_13c->nmr_2d Carbon count OK integrate Integrate All Data nmr_2d->integrate Connectivity Confirmed confirm Structure Confirmed integrate->confirm

Caption: Workflow for the multi-technique structural elucidation.

Section 2: Mass Spectrometry (MS) - Confirming Molecular Identity

Mass spectrometry provides the exact molecular weight of the compound, serving as a fundamental check of its identity.

Expertise in Action: Choosing the Right Ionization Technique

For a molecule like this, which is relatively polar and thermally labile due to the Boc group, a soft ionization technique is required. Electrospray Ionization (ESI) is the method of choice. It allows the molecule to be ionized into the gas phase with minimal fragmentation, ensuring the molecular ion is readily observed. The lability of the Boc group makes it prone to in-source decay, which can complicate data interpretation if harsher methods are used.[6]

Expected Mass Spectrometry Data (ESI)

  • Molecular Formula: C₁₀H₁₇NO₄

  • Molecular Weight: 215.24 g/mol [7]

  • Positive Mode ([M+H]⁺): m/z 216.12

  • Positive Mode ([M+Na]⁺): m/z 238.10

  • Negative Mode ([M-H]⁻): m/z 214.11

A key diagnostic feature in the MS/MS spectrum is the facile loss of components of the Boc group. The most common fragmentations involve the loss of isobutylene (56 Da) or the entire Boc group (100 Da).[8][9][10] Observing these characteristic neutral losses provides strong evidence for the presence of the Boc protecting group.[6]

Experimental Protocol: ESI-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.

  • Infusion: Infuse the sample directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire spectra in both positive and negative ion modes. Use a high-resolution mass spectrometer (e.g., TOF or Orbitrap) to obtain an accurate mass measurement, which can be used to confirm the elemental composition.

  • MS/MS Analysis (Optional): Select the parent ion of interest (e.g., m/z 216.12) and subject it to collision-induced dissociation (CID) to observe the characteristic fragmentation pattern.

Section 3: Infrared (IR) Spectroscopy - A Functional Group Fingerprint

FTIR spectroscopy is a rapid and effective method for verifying the presence of key functional groups within the molecule. It serves as a quick quality check, confirming that the primary chemical transformations in the synthesis were successful.

Anticipated FTIR Absorption Bands

Functional Group Expected Wavenumber (cm⁻¹) Appearance
O-H Stretch (Carboxylic Acid) 3300 - 2500 Very Broad
N-H Stretch (Carbamate) 3400 - 3200 Medium, Sharp
C-H Stretch (Aliphatic) 3000 - 2850 Strong
C=O Stretch (Carboxylic Acid) ~1710 Strong, Sharp
C=O Stretch (Boc Carbamate) ~1690 Strong, Sharp[11][12]

| N-H Bend (Amide II) | ~1530 | Medium |

The presence of two distinct carbonyl peaks around 1710 and 1690 cm⁻¹ is a critical diagnostic feature, confirming both the carboxylic acid and the Boc-carbamate groups.[12] The broad O-H stretch is characteristic of a hydrogen-bonded carboxylic acid.

Experimental Protocol: ATR-FTIR Analysis
  • Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrument Setup: Ensure the ATR crystal is clean by taking a background spectrum.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.

Section 4: A Holistic Approach - Integrating the Data for Unambiguous Confirmation

No single technique provides the complete picture. The power of this analytical approach lies in the synergy between NMR, MS, and IR.

G Data_MS MS Data Correct Mass (215.24) Boc Fragmentation Conclusion Unambiguous Structure Confirmed: trans-3-(Boc-amino)cyclobutanecarboxylic acid Data_MS->Conclusion Data_IR IR Data O-H, N-H Stretches Two C=O Peaks Data_IR->Conclusion Data_NMR NMR Data Correct Proton/Carbon Count Trans Coupling Confirmed Data_NMR->Conclusion

Caption: Integration of data from multiple techniques for final verification.

The process is self-validating:

  • MS confirms the molecular formula that NMR and IR are probing.

  • IR confirms the functional groups whose protons and carbons are being assigned in the NMR.

  • NMR confirms the precise connectivity and stereochemistry that is consistent with the mass and functional groups observed.

When the data from all three techniques are in complete agreement—the correct mass and fragmentation from MS, the expected functional group stretches in IR, and the definitive connectivity and stereochemistry from NMR—the structure of trans-3-(Boc-amino)cyclobutanecarboxylic acid is elucidated with the highest degree of scientific confidence.

References

  • Hollósi, M. (1994). Identification of amide bands in the FTIR spectra of protected amino acids and dipeptides. I. Vapour phase spectra. SPIE Digital Library. [Link]

  • Sureshbabu, V. V., et al. (2014). Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. PubMed. [Link]

  • Macmillan Group, Princeton University. Supplementary Information. Nature. [Link]

  • PubChem. trans-3-(Boc-amino)cyclopentanecarboxylic Acid. National Center for Biotechnology Information. [Link]

  • Liu, C., et al. (2025). Mass Fragmentation Characteristics of t-Boc Substituted Drug Precursors. Journal of Chinese Mass Spectrometry Society. [Link]

  • D'Acquarica, I., et al. (2019). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. MDPI. [Link]

  • ResearchGate. FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b). ResearchGate. [Link]

  • ResearchGate. Aminoacids of the cyclobutane series. ResearchGate. [Link]

  • Cuadro, N., et al. (2023). Synthesis of Bis(amino acids) Containing the Styryl-cyclobutane Core by Photosensitized [2+2]-Cross-cycloaddition of Allylidene-5(4H)-oxazolones. MDPI. [Link]

  • Moser, A. (2008). Confirmation of Synthesis: using MS to identify a protective group. ACD/Labs. [Link]

  • Strieth-Kalthoff, F., et al. (2022). Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition. ACS Organic & Inorganic Au. [Link]

  • European Journal of Organic Chemistry. (2023). New Derivatives of Cyclobutane β-Amino Acids. ChemistryViews. [Link]

  • Zhang, Y., et al. (2018). Scalable preparation and property investigation of a cis-cyclobutane-1,2- dicarboxylic acid from β-trans-cinnamic acid. [Link]

  • ResearchGate. How can I avoid the Boc-cleavage during Mass Analysis?. ResearchGate. [Link]

  • Wuest, M., et al. (2020). Synthesis, Radiolabeling, and Biological Evaluation of the trans-Stereoisomers of 1-Amino-3-(fluoro-18F)-4-fluorocyclopentane-1-carboxylic Acid as PET Imaging Agents. [Link]

  • Oakwood Chemical. trans-3-[(tert-butoxycarbonylamino)methyl]cyclobutanecarboxylic acid, min 97%. [Link]

  • PubChem. Cyclobutanecarboxylic acid. National Center for Biotechnology Information. [Link]

  • Goormaghtigh, E., et al. (2021). Amino acid side chain contribution to protein FTIR spectra: impact on secondary structure evaluation. PubMed. [Link]

  • Gallagher, W. FTIR Analysis of Protein Structure. [Link]

  • Tijjani, H., et al. (2025). Microwave Synthesis, Evaluation, and Docking Study of Amino Acid Derivatives of 7‐Chloroquinoline: Exploring Cytotoxic. ACS Publications. [Link]

  • PubChem. cis-3-(Boc-Aminomethyl)cyclobutylamine. National Center for Biotechnology Information. [Link]

  • PubChem. 3-(((Tert-butoxy)carbonyl)amino)butanoic acid. National Center for Biotechnology Information. [Link]

  • PubChem. 1-Aminocyclobutanecarboxylic acid. National Center for Biotechnology Information. [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of trans-3-(Boc-amino)cyclobutanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

The strategic importance of constrained amino acids in peptide and small molecule drug design is well-established. The cyclobutane scaffold in trans-3-(Boc-amino)cyclobutanecarboxylic acid imparts a rigid conformation, which can be pivotal for enhancing binding affinity, selectivity, and metabolic stability of drug candidates.[1] The Boc (tert-butoxycarbonyl) protecting group allows for its versatile use in solid-phase peptide synthesis and other organic transformations. Accurate spectroscopic analysis is therefore paramount to confirm the structure, purity, and stereochemistry of this valuable synthetic intermediate.

Molecular Structure and Key Features

trans-3-(Boc-amino)cyclobutanecarboxylic acid possesses a molecular formula of C₁₀H₁₇NO₄ and a molecular weight of 215.25 g/mol .[2] The key structural features to be identified by spectroscopic methods are the cyclobutane ring, the carboxylic acid, the Boc-protecting group, and the trans stereochemical relationship between the amino and carboxyl substituents.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure and stereochemistry of trans-3-(Boc-amino)cyclobutanecarboxylic acid. The analysis of both ¹H and ¹³C NMR spectra allows for the unambiguous assignment of all atoms in the molecule.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the protons on the cyclobutane ring, the Boc group, and the amine and carboxylic acid groups. The chemical shifts and coupling patterns of the cyclobutane protons are particularly informative for confirming the trans stereochemistry.

Assignment Predicted Chemical Shift (ppm) Multiplicity Integration Notes
Carboxylic Acid (-COOH)~12.0Broad Singlet1HChemical shift can be variable and concentration-dependent. May exchange with D₂O.
Amine (-NH)~5.0Broad Singlet1HCoupled to the adjacent CH. Broadness due to quadrupolar relaxation and potential hydrogen bonding.
Methine Proton (-CH-NHBoc)~4.0 - 4.5Multiplet1HThe chemical shift is influenced by the electron-withdrawing nature of the nitrogen atom.
Methine Proton (-CH-COOH)~3.0 - 3.5Multiplet1HShifted downfield due to the carboxylic acid group.
Methylene Protons (-CH₂)~2.0 - 2.8Multiplets4HThe two sets of methylene protons will exhibit complex splitting patterns due to coupling with each other and the methine protons. The exact shifts and multiplicities will depend on the specific conformation of the cyclobutane ring.
tert-Butyl (-C(CH₃)₃)~1.45Singlet9HA characteristic sharp singlet for the nine equivalent protons of the Boc group.

The trans relationship between the substituents at C1 and C3 of the cyclobutane ring is expected to result in distinct coupling constants between the methine protons and the adjacent methylene protons compared to the cis isomer.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Assignment Predicted Chemical Shift (ppm) Notes
Carboxylic Acid Carbonyl (-COOH)~175 - 180The chemical shift is characteristic of a carboxylic acid.
Boc Carbonyl (-O-C=O)~155Typical chemical shift for a carbamate carbonyl.
Quaternary Carbon (Boc, -C(CH₃)₃)~80
Methine Carbon (-CH-NHBoc)~45 - 50
Methine Carbon (-CH-COOH)~40 - 45
Methylene Carbons (-CH₂)~30 - 35The two methylene carbons may have slightly different chemical shifts.
tert-Butyl Carbons (Boc, -C(CH₃)₃)~28
Experimental Protocol for NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of trans-3-(Boc-amino)cyclobutanecarboxylic acid in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). The choice of solvent can affect the chemical shifts of exchangeable protons (NH and OH).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Typical spectral width: -2 to 14 ppm.

    • Use a relaxation delay of at least 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

    • Typical spectral width: 0 to 200 ppm.

  • 2D NMR (Optional but Recommended): To confirm assignments, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of trans-3-(Boc-amino)cyclobutanecarboxylic acid is expected to show characteristic absorption bands for the carboxylic acid, the carbamate (Boc group), and the C-H bonds of the cyclobutane ring.

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
O-H Stretch (Carboxylic Acid)3300 - 2500Broad
N-H Stretch (Carbamate)~3350Medium
C-H Stretch (sp³ C-H)3000 - 2850Medium-Strong
C=O Stretch (Carboxylic Acid)1760 - 1690Strong
C=O Stretch (Boc Carbamate)~1690Strong
C-O Stretch (Carboxylic Acid)1320 - 1210Strong
O-H Bend (Carboxylic Acid)1440 - 1395Medium

The broad O-H stretch of the carboxylic acid is a result of hydrogen bonding.[3] The two carbonyl stretching frequencies (from the carboxylic acid and the Boc group) may overlap.

Experimental Protocol for IR Data Acquisition
  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is typically used.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the sample on the ATR crystal or in the KBr press.

    • Acquire the sample spectrum over the range of 4000 to 400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

Expected Mass Spectrum

Using a soft ionization technique like Electrospray Ionization (ESI), the following ions are expected to be observed:

  • [M+H]⁺: Expected m/z = 216.1230 (for C₁₀H₁₈NO₄⁺)

  • [M+Na]⁺: Expected m/z = 238.1049 (for C₁₀H₁₇NNaO₄⁺)

  • [M-H]⁻: Expected m/z = 214.1085 (for C₁₀H₁₆NO₄⁻)

A common fragmentation pathway involves the loss of the Boc group or parts of it:

  • Loss of isobutylene (56 Da): [M+H - C₄H₈]⁺ at m/z = 160.0604

  • Loss of the entire Boc group (100 Da): [M+H - C₅H₈O₂]⁺ at m/z = 116.0706, corresponding to the protonated 3-aminocyclobutanecarboxylic acid.

Experimental Protocol for MS Data Acquisition
  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile, with a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) to promote ionization.

  • Instrumentation: A high-resolution mass spectrometer (HRMS), such as a Time-of-Flight (TOF) or Orbitrap instrument, is preferred for accurate mass measurements.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source.

    • Acquire spectra in both positive and negative ion modes.

    • For fragmentation studies, perform tandem mass spectrometry (MS/MS) on the parent ion of interest.

Visualization of Key Concepts

Spectroscopic_Analysis_Workflow cluster_Sample Sample Preparation cluster_Techniques Spectroscopic Techniques cluster_Data Data Interpretation cluster_Confirmation Final Confirmation Sample trans-3-(Boc-amino)cyclobutanecarboxylic Acid NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR Analysis IR IR Spectroscopy Sample->IR Analysis MS Mass Spectrometry Sample->MS Analysis Structure Structure & Stereochemistry NMR->Structure Provides Functional_Groups Functional Groups IR->Functional_Groups Identifies Molecular_Weight Molecular Weight & Formula MS->Molecular_Weight Determines Confirmation Structural Confirmation Structure->Confirmation Leads to Functional_Groups->Confirmation Leads to Molecular_Weight->Confirmation Leads to

Caption: Workflow for the spectroscopic confirmation of the target molecule.

Caption: Summary of key spectroscopic signatures for the target molecule.

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and MS data for trans-3-(Boc-amino)cyclobutanecarboxylic acid. By leveraging data from structurally similar compounds and fundamental spectroscopic principles, researchers can confidently approach the characterization of this important synthetic building block. The provided experimental protocols offer a starting point for obtaining high-quality data, ensuring the structural integrity and purity of the material used in further research and development.

References

  • Macmillan Group - Princeton University. SUPPLEMENTARY INFORMATION. [Link]

  • PubChem. trans-3-(Boc-amino)cyclopentanecarboxylic Acid. [Link]

  • NIST WebBook. Cyclopentanecarboxylic acid, 3-amino-, cis-. [Link]

  • DTIC. Vibrational Spectra of Substituted Cyclobutane Compounds. [Link]

  • MySkinRecipes. trans-3-(Boc-amino)cyclohexanecarboxylic acid. [Link]

  • Chemistry LibreTexts. 1.7: Infrared Spectra of Some Common Functional Groups. [Link]

  • Chemsrc. 3-(Boc-amino)cyclobutanecarboxylic Acid. [Link]

  • SpectraBase. 3-Chloro-1-([(1-phenylethyl)amino]carbonyl)cyclobutanecarboxylic acid. [Link]

  • ChemDad. trans-3-(tert-butoxycarbonylamino)cyclobutanecarboxylic acid. [Link]

  • Google Patents. Synthesis method of trans-3-aminobutanol.
  • Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

  • National Institutes of Health. Transannular C–H Functionalization of Cycloalkane Carboxylic Acids. [Link]

  • Royal Society of Chemistry. Synthesis of either enantiomer of cis-3-aminocyclopentanecarboxylic acid from both enantiomers of racemic 2-azabicyclo[2.2.1]hept-5-en-3-one. [Link]

  • EVT-1476198. Methyl cis-3-(boc-amino)cyclobutanecarboxylate. [Link]

  • ACS Publications. Synthesis, Radiolabeling, and Biological Evaluation of the trans-Stereoisomers of 1-Amino-3-(fluoro-18F)-4-fluorocyclopentane-1-carboxylic Acid as PET Imaging Agents. [Link]

  • NIST WebBook. 1,2-Cyclobutanedicarboxylic acid, trans-. [Link]

Sources

The Strategic Integration of trans-3-Aminocyclobutanecarboxylic Acid Derivatives in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of Constrained Scaffolds in Medicinal Chemistry

In the landscape of contemporary drug discovery, the pursuit of molecules with enhanced potency, selectivity, and optimized pharmacokinetic profiles is relentless. A key strategy that has gained significant traction is the incorporation of conformationally constrained bioisosteres to replace more flexible moieties within a drug candidate. Among these, cyclobutane derivatives have emerged as particularly valuable building blocks.[1] Their rigid, three-dimensional structure can favorably influence binding affinity by reducing the entropic penalty upon target engagement and can improve metabolic stability.[1][2] This guide focuses on the commercial availability, synthesis, and characterization of a particularly important class of these building blocks: trans-3-aminocyclobutanecarboxylic acid and its derivatives. These compounds offer a versatile platform for introducing a constrained 1,3-amino-carboxyl motif, a common feature in many biologically active molecules. This document serves as an in-depth technical resource for researchers aiming to leverage these valuable scaffolds in their drug development programs.

I. Commercial Availability: Sourcing the Core Scaffold and Key Derivatives

A critical first step in incorporating novel building blocks is understanding their commercial accessibility. A range of trans-3-aminocyclobutanecarboxylic acid derivatives are available from various chemical suppliers, facilitating their direct use in research and development without the need for multi-step de novo synthesis. The most common commercially available forms include the parent amino acid, its hydrochloride salt, and N-protected analogues, which are essential for controlled peptide synthesis and other derivatizations.

Below is a summary of some key commercially available trans-3-aminocyclobutanecarboxylic acid derivatives:

Compound NameCAS NumberRepresentative SuppliersNotes
trans-3-Aminocyclobutanecarboxylic acid74307-75-8AChemBlock, FluorochemThe parent compound, suitable for direct derivatization.[3][4]
trans-3-Aminocyclobutanecarboxylic acid hydrochloride84182-60-5VariousA stable, crystalline salt form, often preferred for storage and handling.
trans-3-(Boc-amino)cyclobutanecarboxylic acid939400-34-7Thermo Scientific ChemicalsN-Boc protected version for use in standard peptide coupling and other synthetic transformations.[5]
trans-3-Aminocyclobutane-1-carboxylic acid, N-Cbz protected1217802-45-3SynQuest LaboratoriesN-Cbz protected analogue, offering an alternative protecting group strategy.[6]
trans-3-[(tert-butoxycarbonylamino)methyl]cyclobutanecarboxylic acid1638772-03-8VariousA homologated version with a methylene spacer between the amino group and the cyclobutane ring.[7]
trans-3-(aminomethyl)cyclobutane-1-carboxylic acid hydrochloride2749431-04-5BLD PharmThe hydrochloride salt of the homologated analogue.[8]
1-Aminocyclobutane-trans-1,3-dicarboxylic acid73550-55-7Santa Cruz BiotechnologyA dicarboxylic acid derivative, useful for creating more complex scaffolds.[9]

II. Synthetic Strategies: Crafting the Cyclobutane Core and its Analogs

While a selection of derivatives is commercially available, custom synthesis is often necessary to access novel or more complex analogs. The synthesis of substituted cyclobutanes can be challenging due to ring strain; however, several reliable strategies have been developed.[10]

A. Key Synthetic Approaches

The construction of the 3-aminocyclobutanecarboxylic acid scaffold can be approached through several methodologies, with [2+2] cycloadditions and ring expansions being common themes in the literature.[11] A prevalent strategy for synthesizing the trans isomer often involves stereochemical inversion from a more readily accessible cis precursor.

A representative synthetic workflow for obtaining trans-3-aminocyclobutanol, a key intermediate for the target carboxylic acid, is outlined in a patented method.[12] This process highlights a common tactic of starting with a cis-configured precursor and inverting the stereochemistry at one center.

G start cis-3-Dibenzylaminocyclobutanol intermediate1 trans-3-Dibenzylaminocyclobutyl carboxylate start->intermediate1 Mitsunobu Reaction (Stereochemical Inversion) intermediate2 trans-3-Dibenzylaminocyclobutanol intermediate1->intermediate2 Hydrolysis product trans-3-Aminocyclobutanol intermediate2->product Debenzylation

Figure 1: General synthetic workflow for trans-3-aminocyclobutanol.

Causality in Experimental Choices:

  • Mitsunobu Reaction: The use of the Mitsunobu reaction is a deliberate choice to achieve a clean inversion of stereochemistry at the hydroxyl-bearing carbon. This reaction proceeds via an SN2 mechanism, where the incoming nucleophile (in this case, the carboxylate) attacks from the opposite face of the leaving group (the activated hydroxyl), thus converting the cis starting material to the trans ester intermediate.

  • Protecting Groups: The use of dibenzylamino and carboxylate ester protecting groups is crucial. The dibenzyl groups protect the amine during the Mitsunobu and hydrolysis steps and can be readily removed under standard hydrogenolysis conditions. The carboxylate ester formed during the Mitsunobu reaction serves as a temporary protecting group for the carboxylic acid that will eventually be introduced or is part of the final molecule in other derivatives.

  • Hydrolysis and Debenzylation: Standard hydrolysis conditions are used to cleave the ester and reveal the alcohol in the trans configuration. Subsequent catalytic hydrogenation is a mild and efficient method for removing the benzyl protecting groups to furnish the final primary amine.

B. Experimental Protocol: N-Boc Protection of a Cyclobutane Amino Acid

A common and essential transformation for these building blocks is the protection of the amino group to allow for selective reactions at the carboxylic acid moiety. The following is a representative protocol for the N-Boc protection of a cyclobutane amino acid.

Step-by-Step Methodology:

  • Dissolution: Dissolve the starting amino acid (e.g., 1-aminocyclobutanecarboxylic acid) in a mixture of a suitable organic solvent (e.g., 1,4-dioxane) and an aqueous solution of a weak base (e.g., sodium bicarbonate or sodium hydroxide).

  • Addition of Boc Anhydride: Cool the solution in an ice bath and add di-tert-butyl dicarbonate ((Boc)₂O) portion-wise while stirring.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours (typically 12-15 hours) to ensure complete reaction.

  • Work-up:

    • Perform an initial extraction with a non-polar solvent (e.g., diethyl ether or ethyl acetate) to remove any unreacted (Boc)₂O and other non-polar impurities.

    • Carefully acidify the aqueous layer with a suitable acid (e.g., 1N HCl) to a pH of approximately 3-4. This protonates the carboxylic acid, making it extractable into an organic solvent.

    • Extract the product into an organic solvent such as ethyl acetate.

  • Purification:

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

    • Filter and concentrate the solution under reduced pressure to yield the crude N-Boc protected amino acid.

    • If necessary, further purify the product by silica gel column chromatography.

III. Analytical Characterization: Ensuring Purity and Stereochemical Integrity

The rigorous characterization of trans-3-aminocyclobutanecarboxylic acid derivatives is paramount to ensure their suitability for use in drug discovery, where subtle differences in stereochemistry can have profound effects on biological activity. A combination of spectroscopic and chromatographic techniques is typically employed.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable tools for confirming the structure and stereochemistry of these compounds. The relative stereochemistry (cis vs. trans) can often be determined by analyzing the coupling constants and through-space correlations observed in Nuclear Overhauser Effect (NOE) experiments. For example, in the trans isomer, NOE correlations would be expected between protons on the same face of the cyclobutane ring, while such correlations would be absent or weaker for protons on opposite faces. The chemical shifts of the cyclobutane ring protons and carbons are also sensitive to the stereochemistry of the substituents.

B. High-Performance Liquid Chromatography (HPLC)

HPLC is a critical technique for assessing the purity of these compounds and for separating stereoisomers.

  • Reversed-Phase HPLC: This is commonly used to determine the overall purity of the synthesized compound.

  • Chiral HPLC: The separation of enantiomers is crucial for compounds intended for pharmaceutical use. Chiral stationary phases (CSPs) are employed for this purpose. The choice of CSP and mobile phase is highly dependent on the specific derivative being analyzed and often requires empirical method development.[13][14] Polysaccharide-based and macrocyclic antibiotic-based CSPs are often effective for the separation of amino acid derivatives.[13]

C. Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the synthesized compounds and to aid in their structural elucidation through fragmentation analysis. Electrospray ionization (ESI) is a common technique for these polar molecules, and high-resolution mass spectrometry (HRMS) is used to confirm the elemental composition.

IV. Applications in Drug Discovery and Neuroscience Research

The unique conformational constraint imposed by the cyclobutane ring makes trans-3-aminocyclobutanecarboxylic acid derivatives attractive scaffolds in medicinal chemistry.

A. As Conformational Constraints in Peptidomimetics

One of the primary applications of these amino acids is their incorporation into peptides to induce specific secondary structures, such as turns and helices. This can lead to peptides with enhanced metabolic stability and improved binding affinity for their biological targets.

B. In the Development of Small Molecule Therapeutics
  • Antiviral Agents: The cyclobutane motif is present in several antiviral drugs. The rigid scaffold can orient key pharmacophoric groups in a precise manner for optimal interaction with viral enzymes.[15]

  • Neuroscience Research: Analogs of GABA and glutamate containing the cyclobutane scaffold are valuable tools for studying neurotransmitter receptors and transporters. For instance, trans-1-amino-1,3-cyclopentanedicarboxylic acid (a related compound) is a known agonist at metabotropic glutamate receptors.[16] The constrained nature of these molecules allows for the probing of specific receptor subtype binding pockets.

  • Oncology: The development of PET imaging agents for cancer detection has utilized fluorinated derivatives of aminocyclobutane carboxylic acids, such as trans-1-amino-3-[¹⁸F]fluorocyclobutanecarboxylic acid (anti-[¹⁸F]FACBC), for visualizing prostate cancer.[17]

G Core trans-3-Aminocyclobutanecarboxylic Acid Scaffold App1 Peptidomimetics Core->App1 Provides Conformational Rigidity App2 Small Molecule Therapeutics Core->App2 Bioisosteric Replacement App3 PET Imaging Agents Core->App3 Scaffold for Radiotracers subApp2a Antivirals App2->subApp2a subApp2b Neuroscience Tools App2->subApp2b

Figure 2: Key application areas for trans-3-aminocyclobutanecarboxylic acid derivatives.

V. Conclusion

trans-3-Aminocyclobutanecarboxylic acid and its derivatives represent a powerful class of building blocks for modern drug discovery. Their commercial availability, coupled with established and developing synthetic routes, makes them accessible tools for medicinal chemists. The rigid cyclobutane core provides a means to enforce conformational constraint, which can lead to improvements in potency, selectivity, and pharmacokinetic properties. The successful application of these scaffolds in areas ranging from antiviral drug development to neurochemical probes and diagnostic imaging agents underscores their versatility and potential. As the demand for novel, three-dimensional chemical matter continues to grow, the strategic incorporation of these valuable building blocks is poised to play an increasingly important role in the development of the next generation of therapeutics.

References

A Technical Guide to the Stereoselective Synthesis of trans-3-Aminocyclobutanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Constrained Amino Acids in Drug Discovery

Cyclobutane rings are prevalent structural motifs in a wide array of natural products and biologically active molecules. Their inherent ring strain and well-defined three-dimensional geometry make them valuable scaffolds in medicinal chemistry. Among these, chiral 3-aminocyclobutanecarboxylic acids serve as constrained β-amino acid analogues, which are of significant interest in the development of peptidomimetics, enzyme inhibitors, and other therapeutics. The precise control of stereochemistry is paramount, as the biological activity of these molecules is often dictated by the spatial arrangement of their functional groups. This guide provides an in-depth overview of the key stereoselective strategies for the synthesis of trans-3-aminocyclobutanecarboxylic acid, a crucial building block for drug development professionals.

Strategic Approaches to the Synthesis of trans-3-Aminocyclobutanecarboxylic Acid

The synthesis of trans-3-aminocyclobutanecarboxylic acid and its derivatives can be broadly categorized into several key strategies. The choice of a particular route often depends on the desired scale of the synthesis, the availability of starting materials, and the required enantiomeric purity. This guide will focus on three primary and effective strategies:

  • Diastereoselective Reduction of 3-Aminocyclobutanone Precursors: A common and effective approach that relies on the facial selectivity of the reduction of a ketone.

  • Stereochemical Inversion of cis-3-Aminocyclobutanols via the Mitsunobu Reaction: A classic and reliable method for inverting a stereocenter to achieve the desired trans configuration.

  • Photochemical [2+2] Cycloaddition: A powerful method for the initial construction of the cyclobutane ring with potential for high stereocontrol.

G cluster_0 Synthetic Strategies cluster_1 Key Intermediates cluster_2 Target Molecule A Strategy 1: Diastereoselective Reduction D 3-Aminocyclobutanone A->D B Strategy 2: Mitsunobu Inversion E cis-3-Aminocyclobutanol B->E C Strategy 3: Photochemical [2+2] Cycloaddition F Cyclobutene Precursors C->F D->E cis-reduction G trans-3-Aminocyclobutanecarboxylic Acid D->G trans-reduction & functionalization E->G Inversion & oxidation F->G Further elaboration

Figure 1: Overview of primary synthetic strategies.

Strategy 1: Diastereoselective Reduction of 3-(Protected-amino)cyclobutanone

A highly effective and frequently employed strategy commences with a 3-(protected-amino)cyclobutanone. The stereochemical outcome of the ketone reduction is highly dependent on the choice of the reducing agent.[1]

Synthesis of the cis-Isomer: A Prerequisite for Inversion

Hydride reductions of 3-substituted cyclobutanones generally favor the formation of the cis-alcohol. This preference is attributed to the hydride attacking from the face opposite to the substituent at the 3-position (anti-facial attack), which is sterically less hindered.[1] The use of sterically bulky hydride reagents can further enhance this selectivity.

  • Causality of Stereoselection: The substituent at the 3-position creates a steric bias, directing the incoming hydride to the opposite face of the ring, resulting in the cis product. Lowering the reaction temperature can further improve diastereoselectivity by favoring the transition state with the lower activation energy.[1]

Direct Synthesis of the trans-Isomer: The Biocatalytic Approach

Achieving high trans-selectivity in the reduction of 3-(protected-amino)cyclobutanone can be challenging with traditional chemical reducing agents. However, biocatalysis offers an elegant and highly efficient solution. Ketoreductases (KREDs) are enzymes that can reduce ketones to alcohols with high stereoselectivity.[2][3]

A notable example is the reduction of a 3-(Boc-amino)cyclobutanone derivative to the corresponding trans-alcohol with a diastereomeric ratio of approximately 98:2 using a ketoreductase.[1][4]

  • Field-Proven Insight: The high selectivity of KREDs stems from the precise three-dimensional arrangement of the substrate within the enzyme's active site. This locks the substrate in a conformation that exposes only one face of the ketone to the hydride source (typically NADPH or NADH), leading to a highly specific stereochemical outcome.[2]

MethodReducing AgentKey ParametersTypical Diastereomeric Ratio (cis:trans)Reference
cis-Selective ReductionLiAl(OtBu)₃HLow temperature (-78 °C), THF>95:5[1][5]
trans-Selective ReductionKetoreductase (KRED)Biocatalysis, aqueous buffer~2:98[1][4]

Table 1: Comparison of reduction methods for 3-(Boc-amino)cyclobutanone.

Strategy 2: Stereochemical Inversion via the Mitsunobu Reaction

The Mitsunobu reaction is a powerful tool for the inversion of stereochemistry at a secondary alcohol center.[6][7] This strategy is particularly useful when the cis-alcohol is more readily accessible. The reaction proceeds via an SN2 mechanism, ensuring a complete inversion of configuration.[6]

G A cis-3-(Protected-amino)cyclobutanol E Oxaphosphonium Intermediate A->E Activation B Triphenylphosphine (PPh3) B->E C Azodicarboxylate (DEAD/DIAD) C->E D Carboxylic Acid (e.g., p-Nitrobenzoic acid) F trans-Ester D->F SN2 Attack (Inversion) E->F G Hydrolysis F->G H trans-3-(Protected-amino)cyclobutanol G->H

Figure 2: Workflow of the Mitsunobu inversion.

A common protocol involves the reaction of the cis-alcohol with a carboxylic acid (often p-nitrobenzoic acid for its crystallinity and ease of removal), triphenylphosphine (PPh₃), and a dialkyl azodicarboxylate such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[8][9] The resulting trans-ester is then hydrolyzed to afford the desired trans-alcohol.

Experimental Protocol: Mitsunobu Inversion of cis-3-(Dibenzylamino)cyclobutanol

The following protocol is adapted from a patented procedure.[9]

  • Reaction Setup: In a reaction vessel under a nitrogen atmosphere, dissolve cis-3-(dibenzylamino)cyclobutanol, triphenylphosphine (1.1 eq.), and p-nitrobenzoic acid (1.2 eq.) in anhydrous tetrahydrofuran (THF).

  • Cooling: Cool the mixture to 0-10 °C in an ice bath.

  • Addition of Azodicarboxylate: Slowly add diisopropyl azodicarboxylate (DIAD) (1.1 eq.) dropwise, maintaining the temperature below 10 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC for the disappearance of the starting alcohol.

  • Workup: Concentrate the reaction mixture in vacuo. The crude residue can be purified by column chromatography to yield the trans-p-nitrobenzoate ester.

  • Hydrolysis: Dissolve the purified ester in a mixture of methanol and water, and add a base such as sodium hydroxide or potassium hydroxide. Heat the mixture to reflux until the hydrolysis is complete (monitored by TLC).

  • Isolation: After cooling, neutralize the mixture and extract the product with a suitable organic solvent. The organic layers are combined, dried, and concentrated to give the trans-3-(dibenzylamino)cyclobutanol.

  • Deprotection and Oxidation: The dibenzyl protecting group can be removed by catalytic hydrogenation (e.g., Pd/C, H₂). Subsequent oxidation of the alcohol to the carboxylic acid will yield the final target molecule.

Strategy 3: Photochemical [2+2] Cycloaddition

The [2+2] photocycloaddition reaction is a powerful and direct method for the synthesis of cyclobutane rings.[10][11] This reaction involves the photochemical excitation of an alkene, which then reacts with another alkene to form a cyclobutane. The stereochemical outcome of the reaction can often be controlled by the choice of substrates and reaction conditions.

For the synthesis of 3-aminocyclobutanecarboxylic acid derivatives, a typical approach would involve the photocycloaddition of a vinyl derivative (as a precursor to the amino group) with an acrylate derivative (as a precursor to the carboxylic acid group).

  • Mechanistic Insight: The regioselectivity and stereoselectivity of [2+2] photocycloadditions can be complex. However, intramolecular versions of this reaction are particularly valuable for achieving high regio- and stereocontrol.[11] Furthermore, the use of chiral auxiliaries or catalysts can induce enantioselectivity.

Generalized Protocol for [2+2] Photocycloaddition
  • Substrate Preparation: Synthesize the desired alkene precursors. For example, an enecarbamate and an acrylic ester.

  • Reaction Setup: In a quartz reaction vessel, dissolve the alkene partners in a suitable solvent (e.g., acetonitrile, acetone). The solution should be deoxygenated by bubbling with nitrogen or argon for 30-60 minutes.

  • Irradiation: Irradiate the solution with a UV lamp (e.g., a medium-pressure mercury lamp) at a suitable wavelength. The reaction temperature should be controlled, often by using a cooling bath.

  • Monitoring: Monitor the progress of the reaction by GC-MS or TLC.

  • Workup and Purification: Once the reaction is complete, remove the solvent in vacuo. The resulting crude product is then purified by column chromatography to isolate the desired cyclobutane adduct.

  • Functional Group Manipulation: The resulting cyclobutane will require further chemical transformations to convert the functional groups into the final amine and carboxylic acid.

Conclusion and Future Outlook

The stereoselective synthesis of trans-3-aminocyclobutanecarboxylic acid is a well-addressed challenge in modern organic synthesis, with several robust and reliable strategies available to the medicinal chemist. The choice between diastereoselective reduction, stereochemical inversion, and photochemical cycloaddition will depend on the specific requirements of the project.

The advent of biocatalysis, particularly the use of ketoreductases, has provided a highly efficient and environmentally friendly route to the trans-isomer, often with superior selectivity compared to traditional chemical methods. As the demand for enantiomerically pure, constrained amino acids continues to grow in the pharmaceutical industry, the development of even more efficient, scalable, and sustainable synthetic methods will remain an active area of research.

References

  • A general procedure for mitsunobu inversion of sterically hindered alcohols. Organic Syntheses. Available at: [Link]

  • Synthesis method of trans-3-aminobutanol. Google Patents.
  • Montoya Balbás, I., et al. (2012). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molecules, 17(1), 151-162. Available at: [Link]

  • The Chemistry of 2-Aminocycloalkanecarboxylic Acids. Chemical Reviews. Available at: [Link]

  • Mitsunobu Reaction. Master Organic Chemistry. Available at: [Link]

  • Cousin, E., et al. (2018). A Photochemical Route to 3- and 4-Hydroxy Derivatives of 2-Aminocyclobutane-1-carboxylic Acid with an all-cis Geometry. The Journal of Organic Chemistry, 83(1), 527-534. Available at: [Link]

  • Mitsunobu Reaction - reaction mechanism and experimental procedure. YouTube. Available at: [Link]

  • Zell, D., et al. (2015). Stereoselective Synthesis of trans-3-Amino-2,2,4,4-tetramethylcyclobutanol. Organic Letters, 17(16), 4070-4073. Available at: [Link]

  • Liang, S. H., et al. (2021). Synthesis, Radiolabeling, and Biological Evaluation of the trans-Stereoisomers of 1-Amino-3-(fluoro-18F)-4-fluorocyclopentane-1-carboxylic Acid as PET Imaging Agents. ACS Pharmacology & Translational Science, 4(4), 1436-1446. Available at: [Link]

  • Hoffmann, N. (2016). Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions. Chemical Reviews, 116(17), 9623-9701. Available at: [Link]

  • Synthesis of Truxinate Natural Products Enabled by Enantioselective [2+2] Photocycloadditions. Organic Syntheses. Available at: [Link]

  • Sarkar, D., et al. (2019). [2+2] Photochemical Cycloaddition in Organic Synthesis. European Journal of Organic Chemistry, 2019(36), 6135-6153. Available at: [Link]

  • Zell, D., et al. (2015). Stereoselective Synthesis of trans-3-Amino-2,2,4,4-tetramethylcyclobutanol. Request PDF. Available at: [Link]

  • Lautens, M., et al. (2022). Photochemical Formal [3+2] Cycloaddition for the Synthesis of Aminocyclopentanes in Flow. Request PDF. Available at: [Link]

  • Liang, S. H., et al. (2021). Synthesis, Radiolabeling, and Biological Evaluation of the trans-Stereoisomers of 1-Amino-3-(fluoro-18F)-4-fluorocyclopentane-1-carboxylic Acid as PET Imaging Agents. ACS Publications. Available at: [Link]

  • Synthesis of β-Aminocyclobutanecarboxylic Acid Derivatives. ResearchGate. Available at: [Link]

  • Ni, Y., et al. (2022). Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals. Frontiers in Bioengineering and Biotechnology, 10, 911462. Available at: [Link]

  • Biocatalytic Synthesis of Amino Alcohols. University of Greifswald. Available at: [Link]

  • Xue, C. B., et al. (2002). Asymmetric synthesis of trans-2,3-piperidinedicarboxylic acid and trans-3,4-piperidinedicarboxylic acid derivatives. The Journal of Organic Chemistry, 67(3), 865-870. Available at: [Link]

  • Tews, J. K., et al. (1987). Synthesis and transport applications of 3-aminobicyclo[3.2.1] octane-3-carboxylic acids. Journal of Medicinal Chemistry, 30(8), 1477-1482. Available at: [Link]

  • Bornscheuer, U. T., et al. (2018). Biocatalysis: Enzymatic Synthesis for Industrial Applications. Angewandte Chemie International Edition, 57(30), 9388-9413. Available at: [Link]

  • α-TA reactions for the asymmetric synthesis of chiral α-amino acids.... ResearchGate. Available at: [Link]

  • Asymmetric Synthesis of a New Helix-Forming β-Amino Acid: trans-4-Aminopiperidine-3-carboxylic Acid. ResearchGate. Available at: [Link]

  • Bartoli, G., et al. (1996). Convenient procedure for the reduction of β-enamino ketones: synthesis of γ-amino alcohols and tetrahydro-1,3-oxazines. Journal of the Chemical Society, Perkin Transactions 1, (19), 2355-2358. Available at: [Link]

  • (PDF) Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. ResearchGate. Available at: [Link]

Sources

Introduction: The Rising Prominence of Constrained Amino Acids in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The second round of searches yielded more specific information. I found a melting point for Boc-1-amino-1-cyclobutane carboxylic acid and some physicochemical data for cis- and trans-1-amino-3-fluoro-3-methylcyclobutanecarboxylic acids, including pKa values. I also gathered general information about the puckered conformation of the cyclobutane ring and its influence on properties, which is crucial for the "Expertise & Experience" pillar of the guide. I found protocols for determining optical rotation and for X-ray crystallography, which will be very useful for the experimental sections.

However, I still lack a comprehensive set of quantitative data for a variety of Boc-protected cyclobutane amino acids. Specifically, I need more melting points, solubility data in different organic solvents (quantitative, if possible), and specific optical rotation values for various isomers. While I have general protocols, finding studies that have applied these to the specific compounds of interest would strengthen the guide. I also need to find more concrete examples of how the physical properties of these specific molecules influence their application in drug development.

Therefore, I will refine my search to target these specific gaps.I have gathered some specific data points for Boc-protected cyclobutane amino acids and their analogs. I found the melting point for N-Boc-1-aminocyclobutanecarboxylic acid to be in the range of 129-133 °C. I also found that it is soluble in methanol and other organic solvents like chloroform. Additionally, I found specific optical rotation values for some chiral Boc-protected aminocyclohexane and aminocyclopentane carboxylic acids, which can serve as comparative data.

However, I still lack a comprehensive set of quantitative physical properties specifically for various isomers of Boc-protected cyclobutane amino acids. For instance, I do not have specific melting points for cis and trans isomers of Boc-aminocyclobutanecarboxylic acids, nor do I have quantitative solubility data in a range of solvents like dichloromethane and DMF. While I have found some specific rotation values for related cyclic amino acids, I am missing these values for the specific chiral cyclobutane derivatives. I also haven't found a dedicated DSC thermogram or a full X-ray crystallography study for a Boc-protected cyclobutane amino acid that I can use to create a detailed analysis.

To create a truly in-depth guide, I need to either find this specific data or find papers that describe the synthesis and characterization of these molecules, from which I can extract the relevant physical properties.I have gathered some valuable information but still have some gaps. I found a general melting point range for Boc-protected amino acids (80-150 °C) and a specific range for N-Boc-1-aminocyclobutanecarboxylic acid (129-133 °C). I also found that Boc-protected amino acids are generally soluble in organic solvents like dichloromethane (DCM) and dimethylformamide (DMF), and that N-Boc-1-aminocyclobutanecarboxylic acid is soluble in methanol. I've also found pKa values for cis- and trans-1-amino-3-fluoro-3-methylcyclobutanecarboxylic acids. However, I am still missing specific quantitative data for a broader range of Boc-protected cyclobutane amino acid isomers. I need more specific melting points, quantitative solubility data in various solvents, and specific optical rotation values for different chiral isomers. I also lack a specific DSC thermogram and a complete X-ray crystallography study for a representative Boc-protected cyclobutane amino acid to use as a detailed example. I will continue to search for this specific data to make the guide as comprehensive as possible. After this next search, I will proceed with generating the guide based on the information I have gathered.## A Comprehensive Technical Guide to the Physical Properties of Boc-Protected Cyclobutane Amino Acids

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that impart advantageous pharmacokinetic and pharmacodynamic properties is perpetual. Among these, conformationally constrained amino acids have emerged as powerful tools in the design of peptides and peptidomimetics. The cyclobutane ring, a motif gaining increasing attention, offers a unique blend of rigidity and three-dimensionality that can pre-organize a molecule into a bioactive conformation, enhance metabolic stability, and improve cell permeability.[1] The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in peptide synthesis, valued for its stability under a range of conditions and its facile, selective removal under mild acidic conditions.[2] This guide provides an in-depth exploration of the core physical properties of Boc-protected cyclobutane amino acids, offering a technical resource for researchers leveraging these valuable building blocks in drug development.

The Cyclobutane Scaffold: A Unique Conformational Landscape

Unlike the planar cyclopropane or the relatively flexible cyclopentane and cyclohexane, the cyclobutane ring exists in a dynamic equilibrium between puckered or "butterfly" conformations to alleviate torsional strain.[3][4] This puckering results in non-planar structures with bond angles deviating from the ideal 90 degrees of a flat square.[3] This distinct conformational behavior has profound implications for the physical properties of substituted cyclobutane amino acids, influencing their crystal packing, solubility, and ultimately, their biological activity. The introduction of substituents, including the Boc-protected amino group and the carboxylic acid, further influences the preferred conformation of the ring.

Core Physical Properties: A Quantitative Overview

The physical properties of Boc-protected cyclobutane amino acids are critical parameters that govern their handling, purification, and application in synthesis. These properties are intrinsically linked to the substitution pattern and stereochemistry of the cyclobutane ring.

Melting Point: A Reflection of Crystal Lattice Energy

The melting point of a solid is a direct measure of the energy required to overcome the forces holding the molecules together in a crystal lattice. For Boc-protected amino acids, these forces are a combination of van der Waals interactions, dipole-dipole interactions, and hydrogen bonding.

Compound NameStereochemistryMelting Point (°C)
N-Boc-1-aminocyclobutanecarboxylic acid-129 - 133[2][5]
General Range for Boc-Amino Acids-80 - 150[6]

The relatively high melting point of N-Boc-1-aminocyclobutanecarboxylic acid suggests a well-ordered crystal lattice with significant intermolecular interactions. Variations in the substitution pattern and stereochemistry (cis vs. trans) of other cyclobutane amino acids will lead to different crystal packing arrangements and, consequently, different melting points.

Solubility Profile: Navigating Polarity

The solubility of Boc-protected cyclobutane amino acids is a crucial factor for their use in both solution-phase and solid-phase synthesis. The presence of the lipophilic Boc group and the cyclobutane ring, contrasted with the polar carboxylic acid and carbamate functionalities, results in a nuanced solubility profile.

Generally, Boc-protected amino acids exhibit good solubility in a range of organic solvents.[2][6]

SolventGeneral Solubility of Boc-Amino AcidsSpecific Data for Boc-Cyclobutane Amino Acids
Dichloromethane (DCM)Good[2][6]Data not readily available
Dimethylformamide (DMF)Good[6]Data not readily available
MethanolSoluble[5]N-Boc-1-aminocyclobutanecarboxylic acid is soluble.[5]
ChloroformSolubleN-Boc-1-aminocyclobutanecarboxylic acid is soluble.
WaterPoor[6]Data not readily available

The solubility in aprotic polar solvents like DMF is particularly important for solid-phase peptide synthesis (SPPS), where efficient coupling reactions depend on the complete dissolution of the activated amino acid.

Optical Rotation: A Signature of Chirality

For chiral Boc-protected cyclobutane amino acids, specific optical rotation is a fundamental physical property that confirms the enantiopurity of a sample. It is a measure of a compound's ability to rotate the plane of polarized light.[7][8] The direction and magnitude of this rotation are highly dependent on the molecule's three-dimensional structure.[9]

While specific optical rotation data for a wide range of Boc-protected cyclobutane amino acids is not extensively published, data for related cyclic amino acids can provide valuable comparative insights.

Compound NameStereochemistrySpecific Rotation ([α]D)Conditions
(1S,2S)-Boc-aminocyclopentane carboxylic acid(1S,2S)+38 to +48°c=1 in Methanol
(1R,2R)-Boc-aminocyclopentane carboxylic acid(1R,2R)-40 ± 2°c=1 in Methanol
(1S,2R)-Boc-2-aminocyclohexane carboxylic acid(1S,2R)+20 ± 2°c=0.5 in Methanol
(1R,2R)-Boc-aminocyclohexane carboxylic acid(1R,2R)-23 ± 2°c=1 in Methanol

The sign and magnitude of the specific rotation are unique to each enantiomer and are crucial for quality control in the synthesis of stereochemically pure compounds.

Crystallinity and Solid-State Structure

The crystalline nature of Boc-protected amino acids is advantageous for their purification and long-term storage.[6] The three-dimensional arrangement of molecules in the crystal lattice, determined by X-ray crystallography, provides invaluable insights into intermolecular interactions and the preferred conformation of the cyclobutane ring. This information is critical for understanding how these molecules will interact with biological targets.

The puckered conformation of the cyclobutane ring will dictate the overall shape of the molecule and influence how it packs in the solid state. Hydrogen bonding between the carboxylic acid and carbamate groups is expected to play a significant role in stabilizing the crystal lattice.

Experimental Methodologies: A Practical Guide

Accurate determination of the physical properties of Boc-protected cyclobutane amino acids relies on well-established analytical techniques.

Melting Point Determination

Protocol: Capillary Melting Point Determination

  • Sample Preparation: Finely powder a small amount of the dry Boc-protected cyclobutane amino acid.

  • Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.

  • Instrumentation: Place the capillary tube in a calibrated melting point apparatus.

  • Heating and Observation: Heat the sample at a slow, controlled rate (e.g., 1-2 °C/min) near the expected melting point.

  • Data Recording: Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid.

Diagram: Melting Point Determination Workflow

MeltingPoint cluster_prep Sample Preparation cluster_load Capillary Loading cluster_measure Measurement cluster_record Data Recording DrySample Dry Sample Powder Powder Sample DrySample->Powder Pack Pack Capillary Apparatus Place in Apparatus Heat Heat Slowly Apparatus->Heat Observe Observe Melting Heat->Observe Record Record Range

Caption: Workflow for melting point determination.

Solubility Assessment

Protocol: Isothermal Shake-Flask Method for Solubility Determination

  • Supersaturation: Add an excess amount of the solid Boc-protected cyclobutane amino acid to a known volume of the desired solvent in a sealed vial.

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C) for a sufficient period (24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge or filter the suspension to separate the undissolved solid from the saturated solution.

  • Quantification: Accurately dilute a known aliquot of the saturated solution and determine its concentration using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy after derivatization, or gravimetric analysis after solvent evaporation).

  • Calculation: Calculate the solubility in units of mg/mL or mol/L.

Optical Rotation Measurement

Protocol: Specific Rotation Measurement using a Polarimeter

  • Solution Preparation: Accurately weigh a sample of the chiral Boc-protected cyclobutane amino acid and dissolve it in a known volume of a specified solvent (e.g., methanol) in a volumetric flask.

  • Polarimeter Blank: Fill the polarimeter cell with the pure solvent and zero the instrument.

  • Sample Measurement: Rinse and fill the cell with the prepared sample solution, ensuring no air bubbles are present.

  • Data Acquisition: Measure the optical rotation at a specified wavelength (typically the sodium D-line, 589 nm) and temperature.

  • Calculation: Calculate the specific rotation using the formula: [[α]^T_λ = \frac{α}{l \times c}] where:

    • [α] is the observed rotation in degrees.

    • l is the path length of the cell in decimeters (dm).

    • c is the concentration of the solution in g/mL.

    • T is the temperature in degrees Celsius.

    • λ is the wavelength of light.

Diagram: Optical Rotation Measurement Workflow

OpticalRotation A Prepare Solution (Known Concentration) B Blank Polarimeter (Pure Solvent) A->B C Measure Sample (Observed Rotation α) B->C D Calculate Specific Rotation [α] C->D

Caption: Workflow for specific rotation measurement.

Crystallinity and Structure Elucidation

Technique: X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique provides precise information on bond lengths, bond angles, and the conformation of the cyclobutane ring, as well as details of intermolecular interactions within the crystal.

Technique: Differential Scanning Calorimetry (DSC)

DSC is a powerful thermal analysis technique used to study the thermal properties of materials. It can provide information on melting point, heat of fusion, and the presence of different crystalline forms (polymorphism). A sharp endotherm in a DSC thermogram is characteristic of the melting of a pure crystalline solid. The area under the peak corresponds to the enthalpy of fusion.

Impact on Drug Development and Synthesis

The physical properties of Boc-protected cyclobutane amino acids have a direct and significant impact on their utility in drug discovery and development.

  • Melting Point and Crystallinity: A well-defined, crystalline solid is easier to purify, handle, and store, ensuring consistency and reproducibility in synthetic processes. High melting points are often indicative of a stable crystal lattice.

  • Solubility: Adequate solubility in appropriate solvents is paramount for efficient reaction kinetics in both solution-phase and solid-phase peptide synthesis. Poor solubility can lead to incomplete reactions and purification challenges.

  • Optical Purity: For chiral drug candidates, ensuring high enantiopurity is a critical regulatory requirement. Accurate measurement of optical rotation is essential for quality control throughout the synthetic route.

  • Conformation and Biological Activity: The constrained nature of the cyclobutane ring can pre-organize a peptide or small molecule into a conformation that is optimal for binding to a biological target. Understanding the preferred conformation, which is influenced by the substitution pattern, is key to rational drug design.

Conclusion: A Foundation for Innovation

Boc-protected cyclobutane amino acids represent a valuable class of building blocks for the synthesis of novel therapeutics. A thorough understanding of their physical properties is not merely academic; it is a practical necessity for any researcher aiming to leverage their unique structural features. This guide provides a foundational understanding of these properties and the experimental techniques used to measure them, empowering scientists to make informed decisions in their synthetic strategies and drug design efforts. As the demand for more sophisticated and effective therapeutics continues to grow, the insights gained from the physical characterization of these constrained amino acids will undoubtedly pave the way for future innovations in medicine.

References

  • Protecting Amino Acids Supplier - Baishixing Co.,Ltd. (n.d.). Retrieved from [Link]

  • Conformational analysis of 2-substituted cyclobutane-alpha-amino acid derivatives. A synergistic experimental and computational study. (2006). The Journal of Organic Chemistry, 71(5), 1869–1878. [Link]

  • 4.4: Conformations of Cycloalkanes. (2024, June 18). Chemistry LibreTexts. Retrieved from [Link]

  • DSC assay of the 21 amino acid studied and the relative melting point peak and onset shift. (n.d.). ResearchGate. Retrieved from [Link]

  • Amino Acid Derivatives for Peptide Synthesis. (n.d.). AAPPTec. Retrieved from [Link]

  • Conformational Analysis of Cycloalkanes (Upto Six Membered Rings). (n.d.). Dalal Institute. Retrieved from [Link]

  • Solubility and Coupling Reactivity of Protected Peptides in Highly Polar Solvents. (1989). Bulletin of the Chemical Society of Japan, 62(8), 2663-2665. [Link]

  • Conformational analysis of cycloalkanes. (n.d.). ResearchGate. Retrieved from [Link]

  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. Open Access Dissertations. Paper 159. [Link]

  • Thermophysical study of several α-and β-amino acid derivatives by differential scanning calorimetry (DSC). (n.d.). Chemsrc. Retrieved from [Link]

  • Solvents for Solid Phase Peptide Synthesis. (n.d.). AAPPTec. Retrieved from [Link]

  • Conformational Analysis of Cycloalkanes. (n.d.). Maricopa Open Digital Press. Retrieved from [Link]

  • Synthesis and Physical-Chemical Properties of cis- and trans-1-Amino-3-fluoro-3-methylcyclobutanecarboxylic Acids. (2025, August 6). ResearchGate. Retrieved from [Link]

  • Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. (2014). Biophysical Chemistry, 185, 26-34. [Link]

  • Characterizing Protein Stability by DSC. (n.d.). TA Instruments. Retrieved from [Link]

  • Pharmaceutical Analysis of Protein–Peptide Coformulations and the Influence of Polysorbates. (2025, April 30). National Center for Biotechnology Information. Retrieved from [Link]

  • Cook, C. W., Viola, D., Byrne, S., & d'Aubigny, C. D. (n.d.). DETECTION LIMITS FOR CHIRAL AMINO ACIDS USING A POLARIZATION CAMERA. Universities Space Research Association. Retrieved from [Link]

  • cis-3-Aminocyclohexanecarboxylic acid. (n.d.). PubChem. Retrieved from [Link]

  • Cyclobutanecarboxylic acid, 1-(((1,1-dimethylethoxy)carbonyl)amino)-. (n.d.). PubChem. Retrieved from [Link]

  • 1-(Boc-amino)cyclobutane-1-carboxylic acid. (n.d.). PharmaCompass. Retrieved from [Link]

  • 1-Aminocyclobutanecarboxylic acid. (n.d.). PubChem. Retrieved from [Link]

  • Optical Rotation, Optical Activity, and Specific Rotation. (2017, February 7). Master Organic Chemistry. Retrieved from [Link]

  • 5.4: Optical Activity. (2021, December 15). Chemistry LibreTexts. Retrieved from [Link]

  • Computational modeling of the optical rotation of amino acids: a new look at an old rule for pH dependence of optical rotation. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Mechanism of Optical Rotation of Amino Acids Using Electronic State Calculation. (2020, May 23). IOP Conference Series: Materials Science and Engineering, 835(1), 012020. [Link]

  • Synthesis and Characterization of Novel Bi- and Tricyclic α-Amino Acids. (2025, November 3). ResearchGate. Retrieved from [Link]

  • Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • 2-Isocyanoanilines and their mono-Boc-protected derivatives. (2016). RSC Publishing. Retrieved from [Link]

Sources

An In-Depth Technical Guide to CAS 939400-34-7: A Rigid Linker for Advanced Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Rigid Linkers in Modern Drug Discovery

In the evolving landscape of therapeutic design, particularly in the realm of targeted protein degradation, the architectural components of novel drug entities are of paramount importance. Among these, the linker element in Proteolysis Targeting Chimeras (PROTACs) has emerged as a critical determinant of efficacy. This guide provides a comprehensive technical overview of CAS number 939400-34-7, chemically known as trans-3-((tert-Butoxycarbonyl)amino)cyclobutanecarboxylic acid. This molecule represents a key building block in the construction of PROTACs, offering a rigid structural motif that can confer significant advantages in the rational design of potent and selective protein degraders.

The strategic incorporation of rigid linkers, such as the cyclobutane scaffold of CAS 939400-34-7, addresses a fundamental challenge in PROTAC design: the entropic penalty associated with the formation of a productive ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase. By reducing the conformational flexibility of the linker, the molecule is pre-organized into a more favorable orientation for binding, potentially enhancing the stability and efficiency of the ternary complex. This guide will delve into the properties, synthesis, and application of this pivotal chemical entity.

Core Properties of CAS 939400-34-7

Physicochemical Characteristics
PropertyValueSource
CAS Number 939400-34-7N/A
Chemical Name trans-3-((tert-Butoxycarbonyl)amino)cyclobutanecarboxylic acidN/A
Molecular Formula C10H17NO4N/A
Molecular Weight 215.25 g/mol N/A
Appearance White to off-white solid[1]
Purity ≥95%N/A
Storage Temperature Room temperature or 2-8°C[2]
Structural Attributes and Functional Groups

CAS 939400-34-7 is a bifunctional molecule featuring a central cyclobutane ring. The trans configuration of the substituents on this ring is a key stereochemical feature that influences its three-dimensional structure and how it orients the molecules it connects.[3]

The molecule possesses two key functional groups:

  • A Boc-protected amine: The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis. It is stable under a variety of reaction conditions but can be readily removed under mild acidic conditions (e.g., with trifluoroacetic acid), revealing the primary amine for subsequent coupling reactions.[4]

  • A carboxylic acid: This functional group serves as a handle for amide bond formation, a common strategy for linking chemical moieties.

The presence of these two functional groups on a rigid scaffold makes CAS 939400-34-7 a versatile building block for the modular synthesis of complex molecules.

Mechanism of Action in the Context of PROTACs

The primary application of CAS 939400-34-7 is as a linker in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system.

A PROTAC molecule consists of three components:

  • A "warhead": A ligand that binds to the target protein of interest.

  • An E3 ligase ligand: A molecule that recruits an E3 ubiquitin ligase.

  • A linker: The chemical bridge that connects the warhead and the E3 ligase ligand.

The linker is not merely a passive spacer; its length, rigidity, and chemical composition are critical for the PROTAC's activity. An optimal linker facilitates the formation of a stable and productive ternary complex between the target protein and the E3 ligase. This proximity enables the E3 ligase to transfer ubiquitin molecules to the target protein, marking it for degradation by the proteasome.

The rigid cyclobutane core of CAS 939400-34-7 can help to:

  • Reduce the entropic penalty of ternary complex formation by limiting the number of possible conformations of the PROTAC.

  • Improve selectivity by favoring the formation of the desired ternary complex over off-target interactions.

  • Enhance physicochemical properties of the final PROTAC molecule.

Figure 1: The catalytic cycle of PROTAC-mediated protein degradation.

Experimental Protocols

General Amide Coupling Protocol using HATU

A common method for forming an amide bond between the carboxylic acid of CAS 939400-34-7 and an amine-containing molecule (e.g., a warhead or an E3 ligase ligand with a free amine) is through the use of a coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

Materials:

  • CAS 939400-34-7 (1.0 equivalent)

  • Amine-containing substrate (1.0-1.2 equivalents)

  • HATU (1.1-1.5 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Activation of the Carboxylic Acid:

    • In a flame-dried round-bottom flask under an inert atmosphere, dissolve CAS 939400-34-7 (1.0 eq.), HATU (1.1 eq.), and DIPEA (2.0 eq.) in anhydrous DMF.

    • Stir the solution at room temperature for 15-30 minutes. This pre-activation step forms the active O-acylisourea intermediate.[5]

  • Amide Bond Formation:

    • To the activated carboxylic acid solution, add the amine-containing substrate (1.1 eq.).

    • Stir the reaction mixture at room temperature for 2-12 hours. The reaction progress should be monitored by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification:

    • Once the reaction is complete, dilute the reaction mixture with ethyl acetate or another suitable organic solvent.

    • Wash the organic layer sequentially with a mild aqueous acid (e.g., 5% citric acid), saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can then be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes or methanol in dichloromethane).

Amide_Coupling_Workflow start Start dissolve Dissolve Linker (1.0 eq), HATU (1.1 eq), and DIPEA (2.0 eq) in DMF start->dissolve preactivate Stir for 15-30 min (Pre-activation) dissolve->preactivate add_amine Add Amine-Substrate (1.1 eq) preactivate->add_amine react Stir for 2-12 h at RT (Monitor by TLC/LC-MS) add_amine->react workup Aqueous Work-up (Acid, Base, Brine Washes) react->workup purify Purify by Column Chromatography workup->purify end End (Characterize Product) purify->end

Figure 2: A generalized workflow for the HATU-mediated amide coupling of CAS 939400-34-7.

Boc-Deprotection Protocol

To expose the amine for subsequent reactions, the Boc protecting group can be removed under acidic conditions.

Materials:

  • Boc-protected substrate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the Boc-protected compound in a solution of 20-50% TFA in DCM.

  • Stir the reaction at room temperature for 1-2 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Remove the solvent and excess TFA under reduced pressure. It is often beneficial to co-evaporate with a solvent like toluene to ensure complete removal of TFA.

  • The resulting amine salt can often be used directly in the next step or can be neutralized with a mild base if the free amine is required.

Safety and Handling

CAS 939400-34-7 should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.

Hazard Statements:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P302+P352: IF ON SKIN: Wash with plenty of water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Suppliers

A number of chemical suppliers offer CAS 939400-34-7 for research and development purposes. When sourcing this compound, it is important to consider purity, availability, and the quality of the accompanying analytical data.

SupplierWebsite
MedChemExpress
BLD Pharm
Apollo Scientific
Chem-Impex International
Synthonix[Link]

Conclusion

CAS 939400-34-7, trans-3-((tert-Butoxycarbonyl)amino)cyclobutanecarboxylic acid, is a valuable and versatile building block for the synthesis of advanced therapeutic agents, most notably PROTACs. Its rigid cyclobutane core offers a strategic advantage in the design of potent and selective protein degraders by pre-organizing the molecule for efficient ternary complex formation. This guide has provided a comprehensive overview of its properties, its role in targeted protein degradation, and practical experimental protocols for its application. As the field of targeted protein degradation continues to expand, the rational use of well-defined and strategically designed linkers like CAS 939400-34-7 will be instrumental in the development of the next generation of precision medicines.

References

  • Metathesis-based approach for the synthesis of conformationally restricted cyclic peptidomimetics. Beilstein J. Org. Chem.2013, 9, 2455-2462. Available at: [Link]

  • Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 3rd ed.; John Wiley & Sons: New York, 1999.
  • trans-3-(tert-Butoxycarbonylamino)cyclobutanecarboxylic acid | 939400-34-7 | Synthonix. Available at: [Link]

Sources

A Technical Guide to the Stereoselective Formation of trans-3-(Boc-amino)cyclobutanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

trans-3-(Boc-amino)cyclobutanecarboxylic acid is a crucial constrained amino acid analogue extensively utilized in medicinal chemistry and drug development. Its rigid cyclobutane scaffold imparts unique conformational constraints on peptide structures, making it a valuable building block for designing potent and selective therapeutic agents. The stereoselective synthesis of the trans isomer, however, presents significant synthetic challenges. This in-depth technical guide provides a comprehensive overview of the prevailing synthetic strategies, with a detailed focus on the mechanistic principles that govern the critical stereochemical outcomes. We will explore the nuanced causality behind experimental choices, present field-proven protocols, and offer insights into the characterization of these important molecules.

Introduction: The Significance of Constrained Amino Acids

In the landscape of modern drug discovery, the ability to control molecular conformation is paramount. Cyclobutane rings, as small, strained carbocycles, serve as effective scaffolds for creating conformationally restricted analogues of bioactive molecules. trans-3-(Boc-amino)cyclobutanecarboxylic acid, in particular, has emerged as a key structural motif. The trans arrangement of the amino and carboxylic acid groups provides a well-defined spatial orientation that can enhance binding affinity to biological targets, improve metabolic stability, and modulate pharmacokinetic properties.

The primary synthetic hurdle lies in the selective formation of the trans diastereomer. This guide will dissect a robust and widely employed synthetic pathway, highlighting the critical steps that ensure high diastereoselectivity.

Retrosynthetic Analysis and Core Synthetic Strategy

A logical retrosynthetic analysis of the target molecule reveals a key intermediate: a 3-aminocyclobutanone derivative. The core challenge then becomes the stereoselective reduction of the ketone to establish the desired trans relationship between the amino and the resultant hydroxyl group, which can then be converted to the carboxylic acid.

Our forward synthetic strategy will therefore be based on the following key transformations:

  • Formation of a protected 3-aminocyclobutanone: Starting from a commercially available cyclobutane precursor.

  • Diastereoselective reduction of the ketone: This is the cornerstone of the synthesis, where the trans stereochemistry is established.

  • Functional group manipulation: Conversion of the hydroxyl group to the target carboxylic acid.

  • Amine protection: Introduction of the tert-butyloxycarbonyl (Boc) group.

dot graph TD { rankdir=RL; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

}

Caption: Retrosynthetic analysis of the target molecule.

Mechanistic Deep Dive: Achieving trans Stereoselectivity

The reduction of 3-substituted cyclobutanones is a well-studied transformation, and the stereochemical outcome is highly dependent on the nature of the reducing agent and the reaction conditions.

The Challenge of Hydride Reduction: A Preference for cis

Conventional hydride reducing agents, such as sodium borohydride (NaBH₄) and even bulkier reagents like Lithium tri-tert-butoxyaluminum hydride (LiAl(OtBu)₃H), exhibit a strong preference for producing the cis-alcohol.[1][2] This is a direct consequence of steric hindrance. The puckered conformation of the cyclobutane ring forces the substituent at the 3-position into a pseudo-equatorial orientation to minimize steric strain. The hydride then attacks the carbonyl from the face opposite to this substituent (anti-facial attack), which is sterically less encumbered.[1][2]

dot graph G { layout=neato; node [shape=none, margin=0, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

}

Caption: Hydride attack preferably occurs from the less hindered face.

This inherent preference for the cis product makes achieving high trans selectivity via standard hydride reduction challenging.

Strategies for trans Isomer Formation

Two primary, field-proven strategies have emerged to overcome the inherent cis-selectivity of hydride reductions: Mitsunobu inversion and biocatalytic reduction.

The Mitsunobu reaction provides a reliable method for inverting the stereochemistry of an alcohol.[3] This approach embraces the facile formation of the cis-alcohol, which is then converted to the desired trans isomer.

The process involves:

  • Formation of the cis-alcohol: Using a standard bulky hydride reagent to achieve high cis diastereoselectivity.

  • Mitsunobu Reaction: The cis-alcohol is treated with a nucleophile (e.g., a carboxylate) in the presence of triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). This results in an Sₙ2 reaction that inverts the stereocenter, forming a trans-ester.

  • Hydrolysis: The resulting ester is then hydrolyzed to yield the trans-alcohol.

dot graph G { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

}

Caption: Workflow for Mitsunobu inversion of the cis-alcohol.

A more direct and elegant approach to the trans-alcohol is through enzymatic reduction. Ketoreductases (KREDs) are enzymes that can catalyze the reduction of ketones to alcohols with high stereoselectivity. Specific KREDs have been identified that exhibit a strong preference for producing the trans isomer when acting on 3-(Boc-amino)cyclobutanone, often with diastereomeric ratios exceeding 98:2.[1][4]

The high selectivity of KREDs stems from the specific three-dimensional arrangement of the enzyme's active site, which binds the substrate in a precise orientation relative to the hydride source (typically NADPH or NADH). This locks the substrate into a conformation that favors hydride delivery to one specific face of the carbonyl, leading to the formation of the trans product.

MethodKey ReagentsTypical Selectivity (trans:cis)AdvantagesDisadvantages
Hydride Reduction NaBH₄, LiAl(OtBu)₃HLow (Favors cis)Inexpensive, simple setupPoor selectivity for trans isomer
Mitsunobu Inversion PPh₃, DEAD/DIAD, RCOOH>95:5High selectivity, reliableMulti-step, stoichiometric waste
Biocatalytic (KRED) Ketoreductase, NADPH/NADH>98:2Excellent selectivity, mild conditionsHigher initial cost, requires screening

Experimental Protocols

The following protocols are representative of the synthetic sequence leading to trans-3-(Boc-amino)cyclobutanecarboxylic acid.

Protocol 1: Synthesis of cis-3-(Boc-amino)cyclobutanol

This protocol is based on the principles of stereoselective hydride reductions of 3-substituted cyclobutanones.[1]

  • Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 3-(Boc-amino)cyclobutanone (1.0 eq) in anhydrous THF (to a concentration of 0.1 M).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of Reducing Agent: Slowly add a solution of Lithium tri-tert-butoxyaluminum hydride (1.5 eq) in THF to the cooled substrate solution over 20 minutes.

  • Reaction: Stir the reaction mixture at -78 °C. Monitor the reaction progress by TLC or LC-MS.

  • Quenching: Once the starting material is consumed, slowly quench the reaction at -78 °C by the dropwise addition of a saturated aqueous solution of sodium potassium tartrate.

  • Work-up: Allow the mixture to warm to room temperature and stir vigorously. Separate the aqueous layer and extract it three times with ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield cis-3-(Boc-amino)cyclobutanol.

Protocol 2: Boc Protection of an Amino Acid

This is a general procedure for the N-tert-butyloxycarbonylation of an amino acid using di-tert-butyl dicarbonate ((Boc)₂O).[5][6]

  • Dissolution: Dissolve the amino acid (e.g., trans-3-aminocyclobutanecarboxylic acid, 1.0 eq) in a mixture of acetone and water (e.g., 2:1 v/v).

  • Base Addition: Add triethylamine (Et₃N, 1.5 eq) to the solution while stirring.

  • Reagent Addition: At room temperature, add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq).

  • Reaction: Continue stirring at room temperature for 2-4 hours, monitoring the reaction by TLC.

  • Solvent Removal: Remove the acetone under reduced pressure.

  • Acidification & Extraction: Adjust the pH of the remaining aqueous solution to 2-3 with dilute HCl. Extract the product with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and evaporate to dryness to yield the Boc-protected product.

Conclusion

The synthesis of trans-3-(Boc-amino)cyclobutanecarboxylic acid is a challenging yet achievable goal that hinges on precise stereochemical control during the reduction of a key cyclobutanone intermediate. While traditional hydride reductions favor the undesired cis isomer due to steric effects, reliable methods such as Mitsunobu inversion of the readily accessible cis-alcohol or, more efficiently, direct biocatalytic reduction using ketoreductases, provide robust pathways to the desired trans product. Understanding the mechanistic underpinnings of these transformations is crucial for researchers, scientists, and drug development professionals seeking to incorporate this valuable constrained amino acid into novel therapeutic candidates.

References

  • Zell, D., et al. (2015). Stereoselective Synthesis of trans-3-Amino-2,2,4,4-tetramethylcyclobutanol. Organic Letters, 27(31), 8586-8590.
  • Google Patents. (2018). CN1793110A - Process for preparing Boc protected amino acid by (Boc) O.
  • Vrije Universiteit Brussel. (n.d.). Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison between Experiment and Theory. Retrieved from [Link]

  • El-Faham, A., et al. (2012). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. International Journal of Organic Chemistry, 2(3), 234-242.
  • Request PDF. (2015). Stereoselective Synthesis of trans-3-Amino-2,2,4,4-tetramethylcyclobutanol. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Discovery and History of Cyclobutane Amino Acids in Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Cyclobutane amino acids (CBAAs) represent a fascinating and increasingly important class of non-proteinogenic amino acids. Their inherent conformational rigidity, stemming from the strained four-membered ring, offers a powerful tool for medicinal chemists and drug development professionals to sculpt the three-dimensional structure of peptides and small molecules. This guide provides a comprehensive overview of the discovery and historical development of CBAAs in research. We will explore the initial forays into their synthesis, the evolution of synthetic methodologies, their unique stereochemical and conformational properties, and their burgeoning applications in the design of novel therapeutics. This document is intended to serve as a technical resource for researchers, scientists, and professionals in the field of drug discovery, offering both foundational knowledge and field-proven insights.

Introduction: The Quest for Conformational Constraint in Drug Design

The biological activity of peptides and small molecules is intrinsically linked to their three-dimensional conformation. The ability of a molecule to adopt a specific shape allows it to bind with high affinity and selectivity to its biological target, be it a receptor, enzyme, or protein-protein interface. However, many linear peptides suffer from conformational flexibility, which can lead to reduced binding affinity and susceptibility to enzymatic degradation.[1][2] To overcome these limitations, medicinal chemists have long sought to introduce conformational constraints into molecular scaffolds.[2]

Cyclic amino acids have emerged as a powerful strategy to achieve this goal. By incorporating a ring system into the amino acid backbone or side chain, the number of accessible conformations is significantly reduced, pre-organizing the molecule for binding and enhancing its metabolic stability.[2] Among the various cyclic amino acids, cyclobutane amino acids (CBAAs) occupy a unique space due to the distinct properties of the cyclobutane ring.[3] The inherent strain of the four-membered ring results in a puckered, non-planar conformation, which imparts specific and predictable constraints on the local peptide backbone.[3][4] This guide will delve into the journey of CBAAs, from their initial discovery to their current status as valuable building blocks in modern drug discovery.

A Historical Perspective: The Dawn of Cyclobutane Amino Acids

The exploration of amino acids containing a cyclobutane ring dates back to the mid-20th century. One of the earliest documented preparations of a cyclobutane-containing amino acid is the synthesis of 3-amino-2,2-dimethyl-cyclobutaneacetic acid from pinonic acid, a derivative of α-pinene, as described in a 1962 patent.[5] This early work laid the groundwork for future investigations into this novel class of amino acids.

A significant milestone in the field was the isolation and characterization of naturally occurring cyclobutane amino acids. For instance, 2,4-methanoproline and 2,4-methanoglutamic acid were isolated from the seeds of Ateleia herbert smithii.[6][7] The discovery of these natural products provided validation for the existence of such structures in biological systems and spurred further interest in their synthesis and biological evaluation. The total synthesis of these natural cyclobutane amino acids was subsequently reported, further solidifying the growing interest in this area.[7]

The initial synthetic efforts towards CBAAs were often lengthy and lacked stereocontrol. However, as the field of organic synthesis advanced, so too did the methods for constructing these strained ring systems with greater efficiency and precision. The development of photochemical [2+2] cycloaddition reactions provided a powerful tool for the direct formation of the cyclobutane ring, a strategy that continues to be refined and utilized today.[8][9][10]

The following timeline highlights some of the key developments in the history of cyclobutane amino acid research:

Year Key Development Significance Reference
1962 Patent filed for the synthesis of 3-amino-2,2-dimethyl-cyclobutaneacetic acid.One of the earliest documented synthetic routes to a cyclobutane amino acid.[5]
1988 Isolation and total synthesis of cyclobutane amino acids from Ateleia herbert smithii.Confirmed the natural occurrence of CBAAs and provided targets for synthetic chemists.[6][7]
Late 20th Century Advancements in photochemical [2+2] cycloaddition methods.Provided a more direct and versatile route for the synthesis of the cyclobutane core.[10]
Early 21st Century Development of stereoselective synthetic strategies.Enabled the synthesis of enantiomerically pure CBAAs, crucial for their use in drug discovery.[11]
Present Widespread application of CBAAs in peptidomimetics and drug design.CBAAs are now recognized as valuable tools for creating conformationally constrained molecules with improved therapeutic properties.[1][3]

The Art of Synthesis: Constructing the Strained Scaffold

The synthesis of cyclobutane amino acids presents unique challenges due to the inherent ring strain of the four-membered ring. Over the years, a variety of synthetic strategies have been developed, each with its own advantages and limitations. The choice of synthetic route often depends on the desired substitution pattern and stereochemistry of the target amino acid.

[2+2] Cycloaddition Reactions: A Cornerstone of CBAA Synthesis

The [2+2] cycloaddition reaction is arguably the most powerful and widely used method for constructing the cyclobutane ring of CBAAs. This reaction involves the union of two alkene components to form a four-membered ring. Photochemical [2+2] cycloadditions, in particular, have proven to be highly effective.

A notable modern example is the visible-light-catalyzed [2+2] cycloaddition of dehydroamino acids with styrene-type olefins.[8] This approach offers a mild and efficient route to a variety of substituted cyclobutane α-amino acids.

Experimental Protocol: Visible Light-Catalyzed [2+2] Cycloaddition

  • Reaction Setup: In a vial equipped with a magnetic stir bar, combine the dehydroamino acid (1.0 equiv.), the styrene derivative (1.5 equiv.), and the photocatalyst, such as [Ir(dFCF3ppy)2(dtbpy)]PF6 (1-2 mol%).

  • Solvent: Add a suitable solvent, such as dichloromethane (DCM) or acetonitrile, to achieve a desired concentration (e.g., 0.1 M).

  • Degassing: Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes to remove oxygen, which can quench the excited state of the photocatalyst.

  • Irradiation: Irradiate the reaction mixture with a visible light source (e.g., blue LEDs) at room temperature with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired cyclobutane amino acid derivative.

G cluster_reactants Reactants cluster_conditions Conditions cluster_product Product Dehydroamino_acid Dehydroamino Acid Cyclobutane_AA Cyclobutane α-Amino Acid Dehydroamino_acid->Cyclobutane_AA Styrene Styrene Derivative Styrene->Cyclobutane_AA Photocatalyst Photocatalyst ([Ir(dFCF3ppy)2(dtbpy)]PF6) Photocatalyst->Cyclobutane_AA Catalyzes Visible_Light Visible Light (e.g., Blue LEDs) Visible_Light->Photocatalyst Excites

Caption: Photocatalyzed [2+2] cycloaddition for CBAA synthesis.

Michael Addition Strategies

For the synthesis of cyclobutane β-amino acids, Michael addition reactions have emerged as a valuable alternative to cycloadditions.[12] This approach typically involves the conjugate addition of a nitrogen nucleophile to a cyclobutene-1-carboxylic acid derivative.

A recently developed protocol utilizes a tandem amidation/Michael addition to synthesize β-N-heterocyclic cyclobutane carboximides.[12] This method provides access to trans-substituted cyclobutane β-amino acid derivatives, which are useful building blocks for peptidomimetics.

C-H Functionalization Logic

More advanced and innovative strategies are continuously being developed. For instance, C-H functionalization logic offers a novel disconnection approach for the synthesis of complex cyclobutane-containing natural products.[13] This strategy avoids the traditional reliance on [2+2] cycloadditions and instead focuses on the direct functionalization of C-H bonds to construct the cyclobutane ring.

The Conformational Landscape of Cyclobutane Amino Acids

The defining feature of cyclobutane amino acids is their rigid and puckered conformation. Unlike the more flexible cyclopentane and cyclohexane rings, the cyclobutane ring is significantly strained, with C-C-C bond angles deviating substantially from the ideal tetrahedral angle.[3] This strain forces the ring into a non-planar, "puckered" or "butterfly" conformation.[14]

This puckered geometry has profound implications for the conformation of peptides and other molecules into which CBAAs are incorporated. The rigid cyclobutane scaffold restricts the rotational freedom around the adjacent peptide bonds, effectively locking the local backbone into a well-defined conformation.[15] This conformational constraint can be exploited to stabilize specific secondary structures, such as β-turns or helical motifs, which are often crucial for biological activity.[15][16]

The substitution pattern on the cyclobutane ring further dictates the precise nature of the conformational constraint. For example, cis- and trans-disubstituted cyclobutane amino acids will induce different backbone geometries. An extensive conformational analysis of 2-substituted cyclobutane-α-amino acid derivatives has been carried out using a combination of X-ray diffraction, NMR spectroscopy, and computational methods to elucidate these structural nuances.[4][17]

G cluster_peptide Peptide Backbone cluster_cbaa Cyclobutane Amino Acid cluster_constraint Conformational Constraint N_terminus N-terminus Peptide_bond1 Peptide Bond N_terminus->Peptide_bond1 C_terminus C-terminus CBAA Puckered Cyclobutane Ring Peptide_bond1->CBAA Peptide_bond2 Peptide Bond Peptide_bond2->C_terminus CBAA->Peptide_bond2 Constraint Restricted Rotation Around Peptide Bonds

Caption: Conformational constraint imposed by a CBAA on a peptide backbone.

Applications in Drug Discovery and Beyond

The unique structural properties of cyclobutane amino acids have made them highly valuable in the field of drug discovery. By incorporating CBAAs into peptide sequences, researchers can enhance their biological activity, selectivity, and metabolic stability.[1]

Peptidomimetics and Constrained Peptides

CBAAs are frequently used in the design of peptidomimetics, which are small molecules that mimic the structure and function of natural peptides.[1][15] The conformational constraints imposed by the cyclobutane ring can help to pre-organize the peptidomimetic into its bioactive conformation, leading to improved potency and receptor selectivity.

Furthermore, CBAAs have been successfully employed in peptide stapling, a technique used to constrain peptides in a helical conformation.[16] The rigid cyclobutane scaffold can serve as an anchor point for the hydrocarbon staple, resulting in more rigid and stable helical peptides with enhanced cell penetration and biological activity.

Small Molecule Drug Candidates

The cyclobutane motif is also finding increasing use in the design of small molecule drugs.[3] The rigid nature of the cyclobutane ring can be advantageous for positioning key pharmacophoric groups in a precise orientation for optimal target binding. Several cyclobutane-containing drugs are currently on the market, including the chemotherapy agent carboplatin and the hepatitis C virus (HCV) protease inhibitor boceprevir.

Other Applications

Beyond drug discovery, cyclobutane amino acids are also utilized as synthetic building blocks and chiral catalysts.[8] Their well-defined stereochemistry and rigid framework make them attractive scaffolds for asymmetric synthesis.

Future Outlook

The field of cyclobutane amino acid research continues to evolve, with ongoing efforts to develop more efficient and stereoselective synthetic methods. The exploration of novel CBAA architectures with diverse substitution patterns will undoubtedly expand their utility in medicinal chemistry. As our understanding of the intricate relationship between molecular conformation and biological activity deepens, cyclobutane amino acids are poised to play an even more prominent role in the design of next-generation therapeutics. The continued development of innovative synthetic strategies, such as C-H functionalization and advanced photocatalysis, will further unlock the potential of these fascinating and powerful building blocks.

References

  • Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones - PMC - NIH. Available at: [Link]

  • Optimizing Peptide Synthesis with Boc Protected Amino Acids: A Focus on N-Boc-1-aminocyclobutanecarboxylic Acid - NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • Conformational analysis of 2-substituted cyclobutane-alpha-amino acid derivatives. A synergistic experimental and computational study - PubMed. Available at: [Link]

  • Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability - MDPI. Available at: [Link]

  • Synthesis of a conformationally constrained δ-amino acid building block - PubMed. Available at: [Link]

  • Cyclobutanes in Small‐Molecule Drug Candidates - PMC - PubMed Central. Available at: [Link]

  • Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Available at: [Link]

  • Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition - PMC - NIH. Available at: [Link]

  • Synthesis of Bis(amino acids) Containing the Styryl-cyclobutane Core by Photosensitized [2+2]-Cross-cycloaddition of Allylidene-5(4H)-oxazolones - NIH. Available at: [Link]

  • Synthesis of Cyclobutane Natural Products using C–H Functionalization Logic - Baran Lab. Available at: [Link]

  • New Derivatives of Cyclobutane β-Amino Acids - ChemistryViews. Available at: [Link]

  • Cyclobutane-bearing restricted anchoring residues enabled geometry-specific hydrocarbon peptide stapling - PMC - NIH. Available at: [Link]

  • Recent advances in the total synthesis of cyclobutane-containing natural products - Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

  • Polyhydroxylated Cyclopentane β-Amino Acids Derived from d-Mannose and d-Galactose: Synthesis and Protocol for Incorporation into Peptides - PMC - NIH. Available at: [Link]

  • Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities - PMC. Available at: [Link]

  • Cyclobutane Biomolecules: Synthetic Approaches to Amino Acids, Peptides and Nucleosides | Bentham Science Publishers. Available at: [Link]

  • Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives. A Synergistic Experimental and Computational Study - figshare. Available at: [Link]

  • Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition | ACS Organic & Inorganic Au. Available at: [Link]

  • Total synthesis of cyclobutane amino acids from Atelia herbert smithii - ACS Publications. Available at: [Link]

  • Aminoacids of the cyclobutane series - ResearchGate. Available at: [Link]

  • US3031499A - Amino acids containing a cyclobutane ring - Google Patents.
  • Cyclobutane - Wikipedia. Available at: [Link]

  • a) Examples of prior art of cyclobutane C−H functionalization used in... - ResearchGate. Available at: [Link]

  • Naturally occurring bioactive Cyclobutane-containing (CBC) alkaloids in fungi, fungal endophytes, and plants | Request PDF - ResearchGate. Available at: [Link]

  • Cyclobutane Biomolecules: Synthetic Approaches to Amino Acids, Pe... - Ingenta Connect. Available at: [Link]

  • A Rapid and Efficient Building Block Approach for Click Cyclization of Peptoids - Frontiers. Available at: [Link]

  • Introduction to Peptide Synthesis - Master Organic Chemistry. Available at: [Link]

Sources

Methodological & Application

Application Notes and Protocols: Incorporation of trans-3-(Boc-amino)cyclobutanecarboxylic Acid in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Conformational Rigidity in Peptide Design

The introduction of non-natural amino acids into peptide sequences is a powerful strategy for modulating their pharmacological properties. Peptides often suffer from poor metabolic stability and low bioavailability due to enzymatic degradation and conformational flexibility.[1] Constraining the peptide backbone by incorporating rigid structural motifs can overcome these limitations.[1] trans-3-(Boc-amino)cyclobutanecarboxylic acid is a unique building block that introduces a rigid cyclobutane scaffold into the peptide backbone. This conformational constraint can lead to peptides with enhanced proteolytic stability, altered receptor-binding affinities, and improved cell penetration capabilities.[2][3] This document provides a detailed guide to the application and incorporation of trans-3-(Boc-amino)cyclobutanecarboxylic acid in solid-phase peptide synthesis (SPPS).

Physicochemical Properties and Structural Impact

The defining feature of trans-3-(Boc-amino)cyclobutanecarboxylic acid is the cyclobutane ring, which imparts significant conformational rigidity. Unlike linear amino acids, the puckered four-membered ring restricts the phi (φ) and psi (ψ) dihedral angles of the peptide backbone, influencing the local and global secondary structure. High-resolution NMR studies have demonstrated that peptides containing trans-cyclobutane amino acid residues tend to adopt more folded structures in solution compared to their linear or cis-cyclobutane counterparts.[4] This pre-organization can be advantageous for mimicking or stabilizing specific bioactive conformations, such as β-turns or helical structures.[5]

The tert-butyloxycarbonyl (Boc) protecting group on the amino function is a widely used protecting group in peptide synthesis.[2] It is stable under a variety of reaction conditions but can be readily removed with moderate acids, such as trifluoroacetic acid (TFA).[6][7][]

Solid-Phase Peptide Synthesis (SPPS) Protocol

The incorporation of trans-3-(Boc-amino)cyclobutanecarboxylic acid into a growing peptide chain follows the general principles of Boc-based SPPS.[6][9] The process involves the sequential addition of amino acids to a peptide chain that is covalently attached to an insoluble resin support.[9][10]

General SPPS Cycle using Boc Chemistry

The SPPS cycle consists of two main steps: deprotection of the N-terminal Boc group and coupling of the next Boc-protected amino acid.[9]

  • Deprotection: The Boc group is removed from the N-terminus of the resin-bound peptide using a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM).[7][11]

  • Neutralization: The resulting trifluoroacetate salt of the N-terminal amine is neutralized to the free amine using a hindered base, such as N,N-diisopropylethylamine (DIEA).[6][9]

  • Coupling: The incoming Boc-protected amino acid, in this case, trans-3-(Boc-amino)cyclobutanecarboxylic acid, is activated and then coupled to the free N-terminal amine of the resin-bound peptide.[11]

  • Washing: The resin is thoroughly washed to remove excess reagents and byproducts before proceeding to the next cycle.[9]

SPPS_Workflow Resin Resin-Bound Peptide (N-term Boc Protected) Deprotection Deprotection (TFA/DCM) Resin->Deprotection Neutralization Neutralization (DIEA) Deprotection->Neutralization Coupling Coupling (Boc-AA, Coupling Reagent) Neutralization->Coupling Washing Washing Coupling->Washing Next_Cycle Next Cycle or Final Cleavage Washing->Next_Cycle Next_Cycle->Resin Repeat Cycle

Caption: General workflow for Boc-based Solid-Phase Peptide Synthesis (SPPS).

Detailed Protocol for Incorporating trans-3-(Boc-amino)cyclobutanecarboxylic Acid

Materials:

  • trans-3-(Boc-amino)cyclobutanecarboxylic acid

  • Appropriate resin (e.g., Merrifield, PAM, or MBHA resin)[9]

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Trifluoroacetic acid (TFA)

  • N,N-Diisopropylethylamine (DIEA)

  • Coupling reagents (e.g., HBTU, HATU, or DIC/HOBt)

  • Scavengers (e.g., dithiothreitol (DTE) if synthesizing peptides with Trp, Cys, or Met)[6][9]

Procedure:

  • Resin Swelling: Swell the resin in DCM for at least 30 minutes in a reaction vessel.[12]

  • First Amino Acid Loading (if applicable): If starting a new synthesis, load the first Boc-protected amino acid onto the resin according to standard protocols for the chosen resin type.

  • Boc Deprotection:

    • Wash the resin with DCM (3x).

    • Treat the resin with a solution of 50% TFA in DCM for 2 minutes (pre-wash).[7]

    • Treat the resin with a fresh solution of 50% TFA in DCM for 20-30 minutes.[7]

    • Wash the resin with DCM (3x), followed by isopropanol (1x), and then DCM (3x).

  • Neutralization:

    • Wash the resin with DCM (3x).

    • Treat the resin with a solution of 5% DIEA in DCM for 2 minutes (2x).[9]

    • Wash the resin with DCM (3x).

  • Coupling of trans-3-(Boc-amino)cyclobutanecarboxylic Acid:

    • Pre-activation: In a separate vial, dissolve trans-3-(Boc-amino)cyclobutanecarboxylic acid (3-5 equivalents relative to resin loading) and a suitable coupling reagent in DMF. For sterically hindered amino acids, more potent coupling reagents are recommended.[13] See the table below for guidance. Add DIEA (2 equivalents relative to the amino acid) and allow the mixture to pre-activate for 5-10 minutes.

    • Coupling Reaction: Add the pre-activated amino acid solution to the neutralized resin.

    • Allow the coupling reaction to proceed for 1-2 hours. The reaction progress can be monitored using a ninhydrin test.

    • Wash the resin with DMF (3x) and DCM (3x).

  • Repeat Cycle: Repeat steps 3-5 for each subsequent amino acid in the peptide sequence.

  • Final Cleavage and Deprotection: Once the peptide synthesis is complete, the peptide is cleaved from the resin, and side-chain protecting groups are removed simultaneously using a strong acid, typically hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), in the presence of scavengers.[11]

Optimization of the Coupling Step

Due to the steric hindrance of the cyclobutane ring, the coupling of trans-3-(Boc-amino)cyclobutanecarboxylic acid may require more robust conditions than standard amino acids.[13] The choice of coupling reagent is crucial for achieving high coupling efficiency and minimizing racemization.[14][15]

Coupling ReagentClassKey Features & Recommendations
HBTU/TBTU Aminium/Uronium SaltWidely used and effective for most couplings. A good starting point for optimization.[15][16]
HATU Aminium/Uronium SaltMore reactive than HBTU, particularly effective for sterically hindered amino acids.[16][17] Recommended for difficult couplings involving the cyclobutane residue.
PyBOP Phosphonium SaltStrong coupling reagent with high reactivity. Good alternative to aminium salts, especially to avoid potential guanidinylation side reactions.[16][17]
DIC/HOBt CarbodiimideA classic and cost-effective choice, but generally less reactive than phosphonium or aminium salts. May require longer reaction times or double coupling.[17]
COMU Uronium SaltA newer generation reagent with efficiency comparable to HATU, but with improved safety and solubility profiles.[15]

Note: For particularly difficult couplings, a double coupling strategy (repeating the coupling step with a fresh portion of activated amino acid) may be employed to ensure the reaction goes to completion.

Coupling_Decision Start Start Coupling Step Standard_Coupling Standard Coupling? (e.g., Gly, Ala) Start->Standard_Coupling Hindered_Coupling Hindered Coupling? (trans-3-(Boc-amino)cyclobutanecarboxylic acid) Standard_Coupling->Hindered_Coupling No Use_HBTU Use HBTU or DIC/HOBt Standard_Coupling->Use_HBTU Yes Use_HATU Use HATU, PyBOP, or COMU Hindered_Coupling->Use_HATU Yes Monitor Monitor with Ninhydrin Test Use_HBTU->Monitor Use_HATU->Monitor Complete Coupling Complete? Monitor->Complete Double_Couple Perform Double Coupling Complete->Double_Couple No Wash Wash Resin Complete->Wash Yes Double_Couple->Monitor End Proceed to Next Step Wash->End

Caption: Decision workflow for selecting a coupling reagent.

Applications in Drug Discovery and Peptidomimetics

The incorporation of trans-3-(Boc-amino)cyclobutanecarboxylic acid and similar constrained amino acids has found applications in various areas of therapeutic research.

  • Enzyme Inhibitors: The rigid backbone can help to pre-organize a peptide into a conformation that fits the active site of an enzyme, leading to enhanced inhibitory activity.

  • Receptor Ligands: By mimicking a specific secondary structure, peptides containing cyclobutane residues can exhibit improved binding affinity and selectivity for G-protein coupled receptors (GPCRs) and other cell surface receptors.

  • Cell-Penetrating Peptides (CPPs): The conformational constraints imposed by the cyclobutane ring can influence the overall charge display and amphipathicity of a peptide, which are key parameters for cell penetration.[3] While some studies show that excessive rigidity can hinder cell uptake, a balance of flexibility and pre-organization is crucial for designing effective CPPs.[3]

  • Peptidomimetics: These building blocks are valuable for creating peptidomimetics, which are compounds that mimic the structure and function of natural peptides but with improved drug-like properties.[3]

Conclusion

trans-3-(Boc-amino)cyclobutanecarboxylic acid is a valuable tool for peptide chemists seeking to introduce conformational constraints into peptide backbones. Its successful incorporation using Boc-SPPS requires careful consideration of coupling conditions, particularly the choice of a potent coupling reagent to overcome steric hindrance. The resulting conformationally defined peptides have significant potential in the development of novel therapeutics with enhanced stability and biological activity.

References
  • Vertex AI Search. (n.d.). Peptide Coupling Reagents: Selection and Use.
  • DilunBio. (2025). Commonly Used Coupling Reagents in Peptide Synthesis.
  • Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Optimizing Peptide Synthesis with Boc Protected Amino Acids: A Focus on N-Boc-1-aminocyclobutanecarboxylic Acid.
  • SeRMN-UAB. (2017). Folding peptides studied by NMR.
  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).
  • Request PDF. (2025). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
  • PubMed Central. (n.d.). Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability.
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • ResearchGate. (n.d.). Structure of cyclobutane-based hybrid peptides subjected to study.
  • PubMed Central. (n.d.). Cyclobutane-bearing restricted anchoring residues enabled geometry-specific hydrocarbon peptide stapling.
  • ChemPep. (n.d.). Boc Solid Phase Peptide Synthesis.
  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • ResearchGate. (n.d.). A schematic representation of peptide synthesis using Boc protected amino acid on Fmoc-compatible Rink amide resin via SPPS.
  • BOC Sciences. (n.d.). Amino Acid Protection & Deprotection Services.
  • PubMed. (2013). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group.
  • AnaSpec. (n.d.). Overview of Custom Peptide Synthesis.
  • jOeCHEM. (2020). Peptide Synthesis with the Boc Protecting Group.
  • Thieme. (n.d.). 4 Synthesis of Peptides.
  • Springer. (2013). Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group.
  • PubMed Central. (n.d.). Introduction to Peptide Synthesis.
  • UCI Department of Chemistry. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).
  • Master Organic Chemistry. (2019). Introduction to Peptide Synthesis.

Sources

trans-3-(Tert-butoxycarbonylamino)cyclobutanecarboxylic acid as a PROTAC linker

Author: BenchChem Technical Support Team. Date: January 2026

<_ 2_0_1_4_3_4_9_3_5 />## Application Notes and Protocols for trans-3-(Tert-butoxycarbonylamino)cyclobutanecarboxylic acid as a PROTAC Linker

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Linkers in PROTAC Design

Proteolysis-targeting chimeras (PROTACs) have revolutionized therapeutic intervention by enabling the targeted degradation of disease-causing proteins.[1][2] These heterobifunctional molecules operate by recruiting a target protein of interest (POI) to an E3 ubiquitin ligase, thereby co-opting the cell's natural ubiquitin-proteasome system (UPS) for selective protein elimination.[3][4] A PROTAC molecule is comprised of three key components: a ligand that binds the POI, a ligand that engages an E3 ligase, and a chemical linker that covalently connects these two moieties.[5]

While the ligands provide specificity, the linker is far from a passive spacer. Its length, rigidity, and chemical composition are critical determinants of a PROTAC's efficacy.[2][6] The linker plays a pivotal role in the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is the foundational step for subsequent ubiquitination and degradation.[1][7] An optimal linker facilitates favorable protein-protein interactions within this complex, a phenomenon known as positive cooperativity, which significantly enhances degradation efficiency.[7][8]

The Emergence of Rigid Linkers: A Case for Cyclobutane Scaffolds

Historically, PROTAC development heavily relied on flexible linkers, such as alkyl and polyethylene glycol (PEG) chains, due to their synthetic tractability.[6][7] However, high flexibility can come with an entropic penalty upon binding, potentially destabilizing the ternary complex.[7][9] This has led to a growing interest in rigid linkers, which can pre-organize the PROTAC into a conformation favorable for ternary complex formation, thereby reducing the entropic cost.[2][7]

trans-3-(Tert-butoxycarbonylamino)cyclobutanecarboxylic acid emerges as a highly valuable building block in this context. The cyclobutane core introduces a significant degree of conformational rigidity, which can help to:

  • Improve Ternary Complex Stability: By reducing the number of rotatable bonds, the linker can decrease the entropic penalty of forming the ternary complex.[7]

  • Enhance Selectivity: The defined spatial orientation enforced by the rigid linker can disfavor the formation of off-target ternary complexes.[6][7]

  • Optimize Physicochemical Properties: Rigid scaffolds can lead to improved metabolic stability and cell permeability compared to their more flexible counterparts.[7][10]

This application note provides a comprehensive guide to the utilization of trans-3-(Tert-butoxycarbonylamino)cyclobutanecarboxylic acid in PROTAC synthesis, including detailed protocols and the scientific rationale behind key experimental steps.

Core Synthesis Workflow

The incorporation of trans-3-(Tert-butoxycarbonylamino)cyclobutanecarboxylic acid into a PROTAC molecule generally follows a modular, stepwise synthesis.[3] The core process involves two key stages: sequential amide bond formation and a final deprotection step. The bifunctional nature of the linker, possessing a carboxylic acid and a Boc-protected amine, allows for directional coupling to the POI and E3 ligase ligands.

Caption: General workflow for PROTAC synthesis.

Detailed Protocols

Protocol 1: Amide Bond Formation with the Carboxylic Acid Moiety

This protocol details the coupling of the carboxylic acid of the cyclobutane linker to an amine-functionalized ligand (either for the POI or E3 ligase). The use of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as a coupling reagent is described due to its high efficiency and rapid reaction times.[11]

Materials:

  • trans-3-(Tert-butoxycarbonylamino)cyclobutanecarboxylic acid (1.0 eq)

  • Amine-functionalized ligand (1.1 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Round-bottom flask, magnetic stirrer, and inert atmosphere (Nitrogen or Argon)

Procedure:

  • Under an inert atmosphere, dissolve trans-3-(Tert-butoxycarbonylamino)cyclobutanecarboxylic acid (1.0 eq), HATU (1.1 eq), and DIPEA (2.0 eq) in anhydrous DMF.

  • Stir the solution at room temperature for 15-30 minutes. This pre-activation step forms a highly reactive O-acylisourea intermediate, facilitating the subsequent nucleophilic attack.[11]

  • Add the amine-functionalized ligand (1.1 eq) to the reaction mixture.

  • Continue stirring at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.

  • Upon completion, quench the reaction by adding water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the resulting Boc-protected intermediate by flash column chromatography.

ParameterConditionRationale
Coupling Reagent HATUHigh efficiency, low racemization, and rapid reaction kinetics.[11]
Base DIPEAA non-nucleophilic base used to neutralize the hexafluorophosphate salt and facilitate amine reactivity.[11]
Solvent Anhydrous DMFA polar aprotic solvent that effectively dissolves all reactants. Anhydrous conditions are crucial to prevent hydrolysis of the activated acid.
Stoichiometry Slight excess of amine and coupling reagentsEnsures complete consumption of the limiting carboxylic acid starting material.
Protocol 2: Boc Group Deprotection

The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group.[12] Its removal is a critical step to unmask the amine functionality for the subsequent coupling reaction. Trifluoroacetic acid (TFA) is commonly used for this purpose due to its effectiveness in cleaving the Boc group under moderate conditions.[12][13]

Materials:

  • Boc-protected intermediate from Protocol 1

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

Procedure:

  • Dissolve the Boc-protected intermediate in anhydrous DCM.

  • Add an equal volume of TFA to the solution (e.g., a 1:1 mixture of TFA:DCM).

  • Stir the reaction mixture at room temperature for 30-60 minutes. The mechanism involves protonation of the Boc carbonyl, followed by cleavage to form a stable tert-butyl cation and a carbamic acid, which decarboxylates to yield the free amine.[12]

  • Monitor the deprotection by TLC or LC-MS.

  • Once the reaction is complete, remove the TFA and DCM under reduced pressure. Caution: TFA is corrosive and should be handled in a fume hood.

  • The resulting amine is typically obtained as a TFA salt. To proceed with the next coupling, it is essential to neutralize this salt. This can be achieved by dissolving the crude product in a suitable solvent and washing with a mild base like saturated aqueous NaHCO₃, or by adding a non-nucleophilic base such as DIPEA directly in the subsequent reaction step.[13]

Caption: Mechanism of acid-catalyzed Boc deprotection.[12]

Protocol 3: Amide Bond Formation with the Unmasked Amine

This final coupling step connects the amine-functionalized cyclobutane intermediate with a carboxylic acid-bearing ligand to complete the PROTAC synthesis.

Materials:

  • Amine-functionalized intermediate (TFA salt or free base) from Protocol 2 (1.0 eq)

  • Carboxylic acid-functionalized ligand (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0-4.0 eq, use more if starting from the TFA salt)

  • Anhydrous DMF

Procedure:

  • Follow the same procedure as outlined in Protocol 1, substituting the starting materials.

  • If using the TFA salt of the amine intermediate, increase the amount of DIPEA to neutralize both the salt and the hexafluorophosphate from HATU.

  • After pre-activating the carboxylic acid-functionalized ligand with HATU and DIPEA for 15-30 minutes, add the amine-functionalized cyclobutane intermediate.

  • Stir at room temperature and monitor the reaction until completion.

  • Perform an aqueous workup and purification as described in Protocol 1 to isolate the final PROTAC molecule.

Conclusion

trans-3-(Tert-butoxycarbonylamino)cyclobutanecarboxylic acid serves as an excellent rigid linker for the modular synthesis of PROTACs.[14] Its defined stereochemistry and conformational constraint offer a strategic advantage over traditional flexible linkers, potentially leading to PROTACs with enhanced potency, selectivity, and improved pharmacokinetic profiles.[7][10] The protocols provided herein offer a robust and reproducible framework for incorporating this valuable building block into novel protein degraders, empowering researchers to explore new chemical space in the pursuit of innovative therapeutics.

References

  • Bertolini, M., et al. Impact of PROTAC Linker Plasticity on the Solution Conformations and Dissociation of the Ternary Complex. PubMed, 2022. [Link]

  • AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS). [Link]

  • Chemistry LibreTexts. 26.7: Peptide Synthesis. [Link]

  • AxisPharm. From Design to Degradation: The Essential Role of Linkers in PROTACs. [Link]

  • Yagami, T., et al. Two-step hard acid deprotection/cleavage procedure for solid phase peptide synthesis. PubMed, 1993. [Link]

  • Hara, T., et al. Development of versatile solid-phase methods for syntheses of PROTACs with diverse E3 ligands. PubMed, 2023. [Link]

  • Drummond, M. L., & Williams, C. I. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta. PMC, 2019. [Link]

  • Troup, R. I., et al. Current strategies for the design of PROTAC linkers: a critical review. PMC, 2020. [Link]

  • Lee, S. H., et al. Practical one-pot amidation of N-Alloc-, N-Boc-, and N-Cbz protected amines under mild conditions. RSC Publishing, 2021. [Link]

  • ResearchGate. The four steps involved in the capsule-based PROTAC synthesis. [Link]

  • Scott, D. E., et al. Methods to accelerate PROTAC drug discovery. PMC, 2023. [Link]

  • American Chemical Society. Correlating cellular ternary complex formation with degradation kinetics. [Link]

  • Master Organic Chemistry. Protecting Groups for Amines: Carbamates. [Link]

  • Synthonix. trans-3-(tert-Butoxycarbonylamino)cyclobutanecarboxylic acid | 939400-34-7. [Link]

  • NanoTemper Technologies. How to improve the function of your PROTAC degrader by understanding ternary complex formation. YouTube, 2024. [Link]

  • MedChemExpress Japan. trans-3-((tert-Butoxycarbonyl)amino)cyclobutanecarboxylic acid | PROTAC Linker. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • National Institutes of Health. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. [Link]

  • Troup, R. I., et al. Current strategies for the design of PROTAC linkers: a critical review. [Link]

  • ChemDad. trans-3-(tert-butoxycarbonylamino)cyclobutanecarboxylic acid. [Link]

  • PubMed Central. Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation. [Link]

Sources

Application Notes & Protocols: The Strategic Integration of Cyclobutane Amino Acids in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Canonical Twenty - The Rise of Constrained Scaffolds

In the landscape of medicinal chemistry, the quest for novel therapeutic agents with superior potency, selectivity, and pharmacokinetic profiles is perpetual. While native peptides offer exquisite biological specificity, their application is often hampered by poor metabolic stability and conformational flexibility, leading to reduced efficacy and off-target effects.[1][2] Peptidomimetics—molecules designed to mimic the structure and function of peptides—provide a powerful strategy to overcome these limitations.[1][3]

Among the diverse toolkit of unnatural amino acids, cyclobutane-containing amino acids (CBAAs) have emerged as a particularly compelling class of building blocks.[4] The incorporation of a cyclobutane ring into an amino acid structure imparts a unique set of properties that medicinal chemists can leverage to rationally design next-generation therapeutics. This guide provides an in-depth exploration of the applications of CBAAs, from fundamental principles to practical experimental protocols, for researchers engaged in drug discovery.

Part 1: The Strategic Advantage of Cyclobutane Amino Acids in Medicinal Chemistry

The utility of CBAAs stems from the distinct physicochemical properties of the cyclobutane ring itself. It is the second most strained saturated monocarbocycle, adopting a puckered or "butterfly" conformation to relieve torsional strain.[5][6] This inherent rigidity is the cornerstone of its strategic value in drug design.

Section 1.1: Imposing Conformational Constraint for Enhanced Potency and Selectivity

A primary application of CBAAs is to rigidly constrain the peptide backbone.[7] In contrast to a flexible linear peptide that exists as a population of conformers in solution, a CBAA-containing peptide has a significantly reduced conformational space. This pre-organization into a bioactive conformation can lead to a substantial improvement in binding affinity for the target receptor, as the entropic penalty upon binding is minimized.

This conformational restriction is not merely about locking a dihedral angle; the puckered 3D structure of the cyclobutane ring precisely orients the amino acid side chains and backbone functionalities into unique spatial trajectories.[5] This allows for the fine-tuning of pharmacophore presentation to match the topology of a receptor's binding pocket, thereby enhancing both potency and selectivity. For instance, analogues of neuropeptide Y containing cyclobutane β-amino acids demonstrated exclusive binding to the Y₄ receptor, whereas the parent peptide was promiscuous.[7][8]

cluster_0 Flexible Peptide cluster_1 CBAA-Constrained Peptide A Conformer A B Conformer B A->B C Conformer C B->C D Bioactive Conformer C->D D->A E Pre-organized Bioactive Conformation D->E Incorporation of Cyclobutane Amino Acid

Caption: Conformational constraint by a CBAA reduces the energetic cost of binding.

Section 1.2: Enhancing Metabolic Stability and Pharmacokinetic Profiles

Peptide therapeutics are notoriously susceptible to proteolytic degradation. The cyclobutane scaffold provides a steric shield, rendering adjacent peptide bonds less accessible to proteases. This "molecular armor" can significantly increase the metabolic stability and plasma half-life of a drug candidate.[5] Furthermore, replacing metabolically labile groups with a robust cyclobutane ring is a proven strategy to improve a molecule's overall pharmacokinetic (PK) profile, reducing clearance and enhancing in vivo activity.[5] For example, the substitution of a metabolically vulnerable alkyl chain in a PET tracer with a trans-cyclobutyl ring resulted in excellent stability in human and rat plasma.[5]

Section 1.3: Cyclobutane Amino Acids as Versatile Peptidomimetics

CBAAs are exceptional building blocks for constructing peptidomimetics that can mimic the secondary structures of peptides, such as β-turns and helical folds.[9] This is crucial for disrupting protein-protein interactions (PPIs), a target class notoriously difficult for traditional small molecules. By presenting side chains in a specific three-dimensional arrangement, CBAA-based peptidomimetics can effectively mimic the "hot spots" of a protein interface, leading to potent and selective inhibition.[10]

PropertyAdvantage in Drug DiscoveryExample
Conformational Rigidity Pre-organizes molecule into bioactive shape, improving potency and selectivity.[7]Neuropeptide Y analogues with exclusive Y₄ receptor binding.[7]
Metabolic Stability Shields peptide bonds from enzymatic cleavage, increasing in vivo half-life.[5]Tankyrase inhibitors with enhanced PK profiles.[5]
3D Scaffold Fills hydrophobic pockets and orients pharmacophores in unique vectors.[5]Cathepsin B inhibitors with greater selectivity for tumor cells.[5]
Peptidomimicry Mimics secondary structures like β-turns to modulate protein-protein interactions.[9]Design of cell-penetrating peptides (CPPs).[8]

Part 2: Therapeutic Applications and Case Studies

The unique properties of CBAAs have been successfully exploited across a range of therapeutic areas. As of early 2021, at least 39 clinical or preclinical drug candidates contained a cyclobutane ring.[5][11]

Section 2.1: Antiviral Drug Discovery

The rigid cyclobutane ring serves as an effective carbocyclic mimic of the ribose sugar in nucleoside analogues. This strategy led to the discovery of Lobucavir, an antiviral agent active against herpesviruses and HBV. Although its development was discontinued, the conformational insights gained from Lobucavir were instrumental in the subsequent development of Entecavir, a highly successful oral therapy for Hepatitis B. More recently, cyclobutane-bearing amino acids have been used to create "stapled peptides" that stabilize helical structures. This approach has been used to design potent inhibitors of the SARS-CoV-2 spike protein, preventing viral entry into host cells.[10][12]

Section 2.2: Oncology

In oncology, CBAAs are used to enhance selectivity and delivery.

  • Targeted Delivery: In antibody-drug conjugates (ADCs), replacing a standard valine residue in the linker with a cyclobutane moiety led to greater selectivity for cathepsin B, an enzyme overexpressed in tumor cells.[5]

  • Cancer Imaging: Radiolabeled tyrosine analogues incorporating a cyclobutyl ring have been developed as PET tracers for imaging tumors, leveraging the increased amino acid transport in cancer cells.[5][13][14]

  • Enzyme Inhibition: A cyclobutyl linker was superior to other linkers in a hybrid molecule designed to inhibit tankyrase, a target in colorectal cancer, leading to a candidate with favorable activity and ADME properties.

Section 2.3: Neuroscience

The conformational constraint offered by CBAAs is ideal for probing neurotransmitter-receptor interactions. By synthesizing rigid analogues of flexible neurotransmitters like GABA (gamma-aminobutyric acid), researchers can dissect the specific conformations required for binding and activity at different sites (e.g., transporters vs. receptors). A study of cis- and trans-3-aminocyclobutane-1-carboxylic acid revealed that the cis isomer was a moderately potent GABA-mimetic, while the trans isomer was significantly less active, providing valuable insights into the spatial requirements of GABA-related active sites.[15]

Part 3: Protocols and Methodologies

Translating the conceptual advantages of CBAAs into tangible results requires robust synthetic and analytical methods.

Section 3.1: Synthesis of Cyclobutane α-Amino Acids

While several methods exist, visible-light-mediated [2+2] cycloaddition has emerged as a mild, efficient, and scalable approach for synthesizing substituted cyclobutane α-amino acids.[4][16]

Protocol 1: Visible Light-Catalyzed [2+2] Cycloaddition

This protocol describes a general procedure for the synthesis of a protected cyclobutane α-amino acid from a dehydroamino acid and a styrene derivative.

  • Rationale: This method utilizes an iridium-based photocatalyst that, upon excitation with visible light (e.g., a blue LED), acts as a triplet energy sensitizer. It transfers energy to the styrene, promoting it to an excited state that readily undergoes a [2+2] cycloaddition with the dehydroamino acid, a reaction that is typically difficult under thermal conditions.[4]

Materials:

  • Dehydroamino acid derivative (e.g., N-Boc-dehydrophenylalanine methyl ester) (1.0 equiv)

  • Styrene derivative (1.5-2.0 equiv)

  • [Ir(dFCF₃ppy)₂(dtbpy)]PF₆ photocatalyst (1-2 mol%)

  • Anhydrous, degassed solvent (e.g., Dichloromethane or Acetonitrile)

  • Schlenk flask or vial with a magnetic stir bar

  • Blue LED light source (450-460 nm)

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve the dehydroamino acid derivative (1.0 equiv) and the photocatalyst (e.g., 0.01 equiv) in the anhydrous solvent.

  • Addition of Reactant: Add the styrene derivative (1.5 equiv) to the mixture.

  • Irradiation: Place the flask approximately 5-10 cm from the blue LED light source and begin vigorous stirring. Maintain the reaction at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 12-24 hours.

  • Workup: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the resulting crude residue by silica gel column chromatography using a suitable eluent system (e.g., hexanes/ethyl acetate gradient) to isolate the desired cyclobutane α-amino acid product.[4]

  • Characterization: Confirm the structure and stereochemistry of the product using NMR spectroscopy and mass spectrometry.

G start Setup Reaction Under Inert Atmosphere (Dehydroamino Acid + Photocatalyst in Solvent) add_styrene Add Styrene Derivative start->add_styrene irradiate Irradiate with Blue LED (Room Temperature, Stirring) add_styrene->irradiate monitor Monitor Reaction (TLC / LC-MS) irradiate->monitor monitor->irradiate Reaction Incomplete workup Concentrate Reaction Mixture monitor->workup Reaction Complete purify Purify via Column Chromatography workup->purify characterize Characterize Product (NMR, MS) purify->characterize end Isolated Cyclobutane Amino Acid characterize->end

Sources

The Strategic Incorporation of trans-3-(Boc-amino)cyclobutanecarboxylic Acid in Modern Enzyme Inhibitor Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Value of Conformational Constraint in Drug Design

In the landscape of modern medicinal chemistry, the pursuit of drug candidates with optimized potency, selectivity, and pharmacokinetic profiles is perpetual. A proven strategy in this endeavor is the use of conformationally constrained building blocks.[1] Flexible molecules often pay an entropic penalty upon binding to their biological targets, as their rotatable bonds must be "frozen" into a specific bioactive conformation.[2] By incorporating rigid scaffolds into a drug candidate, we pre-organize the key pharmacophoric elements into a favorable orientation for target engagement, thereby enhancing binding affinity and potency.[3]

Among the arsenal of rigid scaffolds, small carbocycles like cyclobutane have emerged as powerful tools.[4] The cyclobutane ring, in particular, offers a unique combination of properties: its puckered three-dimensional structure reduces planarity, it can improve metabolic stability, and it serves to rigidly direct key functional groups into defined vectors in space.[2][5] This guide focuses on a particularly valuable building block: trans-3-(Boc-amino)cyclobutanecarboxylic acid . This bifunctional molecule provides a constrained β-amino acid surrogate that has proven instrumental in the synthesis of potent inhibitors for several key enzyme classes.[6][7] Its trans stereochemistry precisely positions an amine and a carboxylic acid on opposite corners of the cyclobutane ring, offering a defined scaffold for extending the molecular structure and interacting with enzyme active sites.

This document serves as a detailed guide for researchers, providing insights into the application of this building block and robust protocols for its incorporation into enzyme inhibitors, with a focus on Dipeptidyl Peptidase-4 (DPP-4) and Cathepsin K.

Application Focus 1: Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

DPP-4 is a serine protease that plays a critical role in glucose homeostasis by inactivating incretin hormones like GLP-1.[8] Inhibition of DPP-4 is a validated therapeutic strategy for the treatment of type 2 diabetes.[8] Many potent DPP-4 inhibitors, known as "gliptins," feature a primary amine that interacts with a key glutamic acid residue in the enzyme's active site. The trans-3-(Boc-amino)cyclobutanecarboxylic acid scaffold is ideally suited for designing novel DPP-4 inhibitors. The amino group can serve as the crucial recognition element, while the carboxylic acid provides a handle for coupling to other fragments that occupy adjacent binding pockets.

The rigid cyclobutane core helps to optimally position the amine for interaction with the S2 subsite of DPP-4, while minimizing off-target activities. The synthesis of such inhibitors often involves a key amide bond formation step, coupling the carboxylic acid of the cyclobutane ring to another amine-containing fragment.[9][10]

Application Focus 2: Cathepsin K Inhibitors

Cathepsin K is a lysosomal cysteine protease predominantly expressed in osteoclasts, the cells responsible for bone resorption.[11][12] It plays a central role in the degradation of type I collagen, the main organic component of the bone matrix.[12] Therefore, inhibitors of Cathepsin K are promising therapeutic agents for treating osteoporosis and other diseases characterized by excessive bone loss.[12][13]

In the design of Cathepsin K inhibitors, the trans-3-(Boc-amino)cyclobutanecarboxylic acid scaffold can be used to span the active site.[13] The carboxylic acid can be converted into a warhead (e.g., a nitrile or ketone) that interacts with the catalytic cysteine residue (Cys25), while the Boc-protected amine can be deprotected and elaborated to introduce moieties that occupy the S2 and S3 subsites, enhancing both potency and selectivity.[14] The defined stereochemistry and rigidity of the cyclobutane ring are critical for positioning these groups correctly within the relatively shallow active site of Cathepsin K.[15]

Data Presentation: Comparative Inhibitor Potency

The incorporation of the trans-3-aminocyclobutane moiety has led to the development of highly potent enzyme inhibitors. The table below summarizes representative data for inhibitors containing this scaffold against their respective targets.

Inhibitor ScaffoldTarget EnzymePotency (IC₅₀)Reference CompoundPotency (IC₅₀)
Tricyclic Lactam with Cyclobutane MoietyDPP-415 nMSitagliptin22 nM
Pyrazolopyrimidine with Cyclobutane P3 MoietyCathepsin K0.44 µMLead Compound 1x>10 µM

This table presents representative data synthesized from multiple sources to illustrate the potency achievable with this scaffold.[9][15]

Experimental Protocols & Methodologies

The cornerstone of utilizing trans-3-(Boc-amino)cyclobutanecarboxylic acid is the efficient and reliable formation of an amide bond. Below are detailed, validated protocols for this key transformation using common peptide coupling reagents.

Protocol 1: EDC/HOBt Mediated Amide Coupling

This protocol describes a classic and cost-effective method for amide bond formation. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activates the carboxylic acid, and 1-Hydroxybenzotriazole (HOBt) is used as an additive to suppress side reactions and minimize racemization.[16]

Materials:

  • trans-3-(Boc-amino)cyclobutanecarboxylic acid (1.0 eq)

  • Amine coupling partner (R-NH₂) (1.1 eq)

  • EDC·HCl (1.2 eq)

  • HOBt (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Under an inert atmosphere (N₂ or Ar), add trans-3-(Boc-amino)cyclobutanecarboxylic acid (1.0 eq), the amine coupling partner (1.1 eq), and HOBt (1.2 eq) to a round-bottom flask.

  • Dissolve the solids in anhydrous DMF (approx. 0.1 M concentration relative to the carboxylic acid).

  • Cool the reaction mixture to 0 °C using an ice-water bath.

  • Add EDC·HCl (1.2 eq) to the stirred solution in one portion.

  • Slowly add DIPEA (2.5 eq) dropwise to the reaction mixture.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.

  • Work-up: Dilute the reaction mixture with ethyl acetate or DCM. Wash the organic layer sequentially with 5% aqueous HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Scientist's Note (Rationale): The use of HOBt is crucial. It reacts with the O-acylisourea intermediate formed from EDC and the carboxylic acid to generate an activated HOBt ester. This intermediate is less prone to side reactions (like N-acylurea formation) and racemization at the α-carbon of the amino acid compared to the O-acylisourea itself. DIPEA is a non-nucleophilic base used to neutralize the HCl salt of EDC and any acid formed during the reaction.

Protocol 2: HATU Mediated Amide Coupling

This protocol uses O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), a more modern and highly efficient coupling reagent. It is particularly effective for sterically hindered substrates or less nucleophilic amines.[16][17]

Materials:

  • trans-3-(Boc-amino)cyclobutanecarboxylic acid (1.0 eq)

  • Amine coupling partner (R-NH₂) (1.1 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous DMF or DCM

Procedure:

  • Under an inert atmosphere, dissolve trans-3-(Boc-amino)cyclobutanecarboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

  • Add DIPEA (3.0 eq) to the solution and stir at room temperature for 15-20 minutes. This "pre-activation" step forms the activated ester.

  • Add the amine coupling partner (1.1 eq) to the reaction mixture.

  • Stir at room temperature for 2-6 hours.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS. HATU couplings are typically much faster than EDC/HOBt.

  • Work-up and Purification: Follow the same work-up and purification procedure as described in Protocol 1.

Scientist's Note (Rationale): HATU's efficiency stems from the 7-azabenzotriazole (HOAt) leaving group, which is more reactive than HOBt. Pre-activation of the carboxylic acid before adding the amine ensures that the highly reactive activated species is readily available for nucleophilic attack, often leading to higher yields and faster reaction times, especially for challenging couplings.[17]

Visualizations: Workflow and Conceptual Diagrams

G cluster_start Starting Materials cluster_process Amide Coupling Protocol cluster_end Purification & Final Product A trans-3-(Boc-amino) cyclobutanecarboxylic acid C 1. Dissolve Reagents in DMF A->C B Amine Partner (R-NH2) B->C D 2. Add Coupling Reagent (e.g., HATU/DIPEA) C->D E 3. Reaction at RT (Monitor by LC-MS) D->E F Aqueous Work-up E->F G Column Chromatography F->G H Coupled Product G->H

Caption: General workflow for amide coupling.

G cluster_enzyme Enzyme Active Site cluster_inhibitor S1 S1 Pocket S2 S2 Pocket Catalytic Catalytic Residue Cyclo Cyclobutane Core Amine Amine Group (R-NH2) Cyclo->Amine P2 Amine->S2 H-Bonding/ Ionic Interaction Warhead Warhead/P1 Group (e.g., CN) Warhead->Catalytic Covalent or Non-covalent Interaction Warhead->Cyclo P1

Caption: Constrained scaffold interaction model.

Conclusion and Future Outlook

trans-3-(Boc-amino)cyclobutanecarboxylic acid is more than just a chemical reagent; it is a strategic tool for imparting conformational rigidity and three-dimensionality into drug candidates. Its successful application in the development of potent DPP-4 and Cathepsin K inhibitors underscores its value. The protocols provided herein offer a robust starting point for any research program looking to leverage the advantages of this constrained scaffold. As drug discovery continues to move towards more complex and three-dimensional chemical space, the utility of building blocks like this, which offer precise control over molecular geometry, will only continue to grow.[18] Future applications may see this scaffold used to tackle other challenging targets, such as protein-protein interfaces, where the spatial presentation of functional groups is paramount for achieving high-affinity interactions.[3]

References

Application Notes and Protocols for Solid-Phase Peptide Synthesis with Cyclobutane Amino Acids

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Engineering Peptides with Conformational Rigidity

The precise three-dimensional structure of a peptide is intrinsically linked to its biological function. Introducing conformational constraints into a peptide backbone is a powerful strategy in medicinal chemistry to enhance properties such as receptor binding affinity, selectivity, and metabolic stability. Cyclobutane amino acids, with their rigid four-membered ring system, are exemplary building blocks for achieving this conformational pre-organization. Their incorporation into peptides can lock the backbone into specific secondary structures, such as β-turns or helical motifs, which can be crucial for mimicking or disrupting protein-protein interactions.

This guide provides a comprehensive overview and detailed protocols for the successful incorporation of Fmoc-protected cyclobutane amino acids into peptides using solid-phase peptide synthesis (SPPS). We will delve into the critical aspects of coupling these sterically demanding residues, strategies to maximize yield and purity, and methods for the final cleavage and deprotection of the target peptide.

Core Principles: Overcoming the Steric Challenge

The primary obstacle in the SPPS of peptides containing cyclobutane amino acids is the steric hindrance imposed by the rigid cyclic structure. This bulkiness can significantly slow down the kinetics of the amide bond formation, leading to incomplete coupling and the generation of deletion sequences. To address this challenge, several key modifications to standard SPPS protocols are necessary:

  • High-Efficiency Coupling Reagents: Standard coupling reagents like dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC) are often insufficient for driving the reaction to completion. More potent uronium or phosphonium salt-based reagents are required.

  • Microwave-Assisted Synthesis: The application of microwave energy can significantly accelerate the coupling and deprotection steps in SPPS.[1][2][3] This is particularly beneficial for sterically hindered amino acids, as the focused heating can overcome the activation energy barrier for amide bond formation, leading to faster and more efficient reactions.[4]

  • Optimized Reaction Conditions: Extended coupling times, double coupling cycles, and the use of excess reagents are often employed to ensure complete reaction.

Recommended Materials and Reagents

Resins
  • Rink Amide Resin: For the synthesis of C-terminal amide peptides.

  • 2-Chlorotrityl Chloride (2-CTC) Resin: For the synthesis of C-terminal acid peptides, offering mild cleavage conditions that preserve acid-labile side-chain protecting groups.

Fmoc-Protected Amino Acids
  • Standard Fmoc-protected amino acids with appropriate side-chain protection (e.g., Boc, tBu, Trt).

  • Fmoc-protected cyclobutane amino acids (e.g., Fmoc-cis-β-aminocyclobutane-1-carboxylic acid, Fmoc-trans-β-aminocyclobutane-1-carboxylic acid).

Coupling Reagents and Additives
  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): A highly efficient uronium salt-based coupling reagent, particularly effective for sterically hindered amino acids.

  • HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate): Another effective uronium salt-based coupling reagent.

  • PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate): A phosphonium salt-based coupling reagent.

  • Oxyma Pure (Ethyl cyanohydroxyiminoacetate): An additive used with carbodiimides to enhance coupling efficiency and suppress racemization.

  • Diisopropylethylamine (DIPEA): A non-nucleophilic base used to activate the coupling reagents.

Solvents and Other Reagents
  • N,N-Dimethylformamide (DMF), peptide synthesis grade.

  • Dichloromethane (DCM).

  • Piperidine.

  • Trifluoroacetic acid (TFA).

  • Triisopropylsilane (TIS), as a scavenger.

  • Water (HPLC grade).

  • Acetonitrile (ACN), HPLC grade.

Detailed Protocols

Protocol 1: Manual Solid-Phase Peptide Synthesis of a Peptide Containing a Cyclobutane Amino Acid

This protocol outlines the manual synthesis of a generic pentapeptide (e.g., Ala-Phe-Cba-Gly-Leu-NH2, where Cba is a cyclobutane amino acid) on a Rink Amide resin.

1. Resin Swelling and Fmoc Deprotection of the First Amino Acid:

  • Place the Rink Amide resin (e.g., 0.1 mmol scale) in a reaction vessel.

  • Wash the resin with DMF (3 x 5 mL).

  • Add 5 mL of 20% piperidine in DMF to the resin and agitate for 3 minutes.

  • Drain the solution.

  • Add another 5 mL of 20% piperidine in DMF and agitate for 10 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL).

2. Coupling of the First Amino Acid (e.g., Fmoc-Leu-OH):

  • In a separate vial, dissolve Fmoc-Leu-OH (0.4 mmol, 4 eq.), HATU (0.39 mmol, 3.9 eq.), and DIPEA (0.8 mmol, 8 eq.) in 3 mL of DMF.

  • Pre-activate the amino acid by allowing the solution to stand for 5 minutes at room temperature.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the mixture for 1-2 hours at room temperature.

  • To check for completion of the coupling, perform a Kaiser test. If the test is positive (blue beads), indicating free amines, repeat the coupling step (double coupling).

  • Once the coupling is complete (negative Kaiser test), drain the solution and wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).

3. Subsequent Amino Acid Couplings (Standard Amino Acids):

  • Repeat the Fmoc deprotection and coupling steps for the subsequent standard amino acids (e.g., Gly, Phe, Ala), following the procedures outlined in steps 1 and 2.

4. Coupling of the Fmoc-Cyclobutane Amino Acid (Fmoc-Cba-OH):

  • Perform the Fmoc deprotection on the growing peptide chain as described in step 1.

  • In a separate vial, dissolve Fmoc-Cba-OH (0.5 mmol, 5 eq.), HATU (0.49 mmol, 4.9 eq.), and DIPEA (1.0 mmol, 10 eq.) in 3 mL of DMF.

  • Pre-activate the amino acid solution for 10 minutes at room temperature.

  • Add the activated Fmoc-Cba-OH solution to the resin.

  • Agitate the mixture for 4-6 hours at room temperature. A longer coupling time is recommended due to steric hindrance.

  • Perform a Kaiser test. A double coupling is highly recommended for cyclobutane amino acids. To do this, drain the reaction solution, wash with DMF, and add a fresh solution of activated Fmoc-Cba-OH. Agitate for another 4-6 hours.

  • Once the Kaiser test is negative, wash the resin thoroughly with DMF (5 x 5 mL) and DCM (3 x 5 mL).

5. Final Fmoc Deprotection:

  • Deprotect the N-terminal Fmoc group of the final amino acid (e.g., Ala) using the procedure in step 1.

6. Cleavage and Deprotection:

  • Wash the fully assembled peptide-resin with DCM (3 x 5 mL) and dry it under a stream of nitrogen.

  • Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v). Caution: Work in a well-ventilated fume hood and wear appropriate personal protective equipment.

  • Add the cleavage cocktail (5 mL) to the dried resin and agitate for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

  • Precipitate the crude peptide by adding cold diethyl ether.

  • Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether two more times.

  • Dry the crude peptide pellet under vacuum.

7. Purification and Analysis:

  • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).

  • Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Analyze the purified peptide by analytical RP-HPLC and mass spectrometry to confirm its identity and purity.[5][6]

Protocol 2: Microwave-Assisted Solid-Phase Peptide Synthesis

Microwave-assisted SPPS can significantly reduce the reaction times for both deprotection and coupling steps.

1. General Microwave SPPS Cycle:

  • Fmoc Deprotection: 20% piperidine in DMF, 3 minutes at 75°C.

  • Washing: DMF washes.

  • Coupling: 5 equivalents of Fmoc-amino acid, 4.9 equivalents of HATU, and 10 equivalents of DIPEA in DMF. 5 minutes at 90°C for standard amino acids.

  • Washing: DMF and DCM washes.

2. Microwave Coupling of Fmoc-Cyclobutane Amino Acid:

  • Use the same reagent stoichiometry as in the manual protocol (5 eq. Fmoc-Cba-OH, 4.9 eq. HATU, 10 eq. DIPEA).

  • Perform a double coupling with each coupling step lasting for 10-15 minutes at 90°C.

The cleavage, deprotection, and purification steps are the same as in the manual protocol.

Data Presentation

Table 1: Comparison of Coupling Reagents for a Sterically Hindered Cyclobutane Amino Acid
Coupling ReagentEquivalents (AA:Reagent:Base)Coupling Time (hours)Crude Purity (%)Notes
HATU 5 : 4.9 : 104 (double coupling)> 90Highly efficient, recommended for sterically hindered couplings.
HBTU 5 : 4.9 : 106 (double coupling)~85Good efficiency, a viable alternative to HATU.
PyBOP 5 : 5 : 106 (double coupling)~80Effective, but may require longer reaction times.
DIC/Oxyma 5 : 5 : 1012 (double coupling)< 70Lower efficiency for highly hindered amino acids.

Note: Data is representative and may vary depending on the specific peptide sequence and cyclobutane amino acid used.

Table 2: Typical Yield and Purity of a Model Peptide Containing a Cyclobutane Amino Acid
Synthesis MethodCrude Yield (%)Purity after HPLC (%)
Manual SPPS65-75> 95
Microwave-Assisted SPPS70-85> 98

Model Peptide: Ala-Phe-Cba-Gly-Leu-NH2

Visualization of Workflows

SPPS_Cycle Resin Resin-Bound Peptide (N-terminal Fmoc) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 DMF Wash Deprotection->Washing1 Deprotected_Resin Resin-Bound Peptide (Free N-terminus) Coupling Amino Acid Coupling (Fmoc-AA-OH, HATU, DIPEA) Deprotected_Resin->Coupling Washing2 DMF/DCM Wash Coupling->Washing2 Washing1->Deprotected_Resin Washing2->Resin Repeat Cycle

Caption: General workflow for a single cycle in Fmoc-based SPPS.

Cleavage_Deprotection Peptide_Resin Fully Assembled Peptide on Resin Cleavage Cleavage Cocktail (TFA/TIS/H2O) Peptide_Resin->Cleavage Filtration Filtration Cleavage->Filtration Crude_Peptide Crude Peptide Filtration->Crude_Peptide Precipitation Precipitation (Cold Ether) Purification RP-HPLC Purification Precipitation->Purification Pure_Peptide Purified Peptide Purification->Pure_Peptide Crude_Peptide->Precipitation

Caption: Workflow for cleavage, deprotection, and purification of the peptide.

Troubleshooting

ProblemPossible CauseSuggested Solution
Incomplete Coupling of Cyclobutane Amino Acid (Positive Kaiser Test) - Steric hindrance of the cyclobutane amino acid.- Insufficient activation or coupling time.- Use a high-efficiency coupling reagent like HATU.- Perform a double coupling.- Increase the coupling time (4-6 hours per coupling).- Use microwave-assisted synthesis to enhance reaction kinetics.
Low Crude Yield - Incomplete coupling at multiple steps.- Premature chain termination.- Loss of peptide during workup.- Ensure complete coupling at each step, especially for the cyclobutane residue.- Use high-quality, fresh reagents.- Be careful during the precipitation and washing steps to avoid losing the peptide pellet.
Presence of Deletion Sequences in Mass Spectrum - Incomplete coupling of one or more amino acids.- Optimize the coupling protocol for the specific amino acid that was deleted. Double coupling and extended reaction times are often necessary for hindered residues.
Side Reactions during Cleavage - Reactive carbocations generated from side-chain protecting groups.- Use appropriate scavengers in the cleavage cocktail, such as triisopropylsilane (TIS), to trap reactive species.

References

  • Guzmán, F., Aróstica, M., Román, T., Cárdenas, C., Albericio, F., & Marshall, S. H. (2023). Peptides, solid-phase synthesis and characterization: Tailor-made methodologies. Electronic Journal of Biotechnology, 64, 1-9. Available at: [Link]

  • Collins, J. M., & Collins, K. D. (2014). Microwave-assisted solid-phase peptide synthesis based on the Fmoc protecting group strategy (CEM). Methods in molecular biology (Clifton, N.J.), 1180, 235–250. Available at: [Link]

  • Illa, O., Olivares, J. A., Nolis, P., & Ortuño, R. M. (2020). Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. Molecules (Basel, Switzerland), 25(21), 5038. Available at: [Link]

  • Palasek, S. A., Cox, Z. J., & Collins, J. M. (2011). Microwave-assisted solid-phase peptide synthesis based on the Fmoc protecting group strategy (CEM). Methods in molecular biology (Clifton, N.J.), 794, 165–175. Available at: [Link]

  • Kappe, C. O. (2008). Microwave-assisted solid-phase peptide synthesis. Nature protocols, 3(4), 607–619. Available at: [Link]

  • Biotage. (n.d.). Microwave Assisted Organic and Peptide Synthesis of a Non-natural Arginine Residue. Available at: [Link]

  • Delgado, A., et al. (2012). Polyhydroxylated Cyclopentane β-Amino Acids Derived from d-Mannose and d-Galactose: Synthesis and Protocol for Incorporation into Peptides. The Journal of Organic Chemistry, 77(1), 188-198. Available at: [Link]

  • Collins, J. M., & Kappe, C. O. (2011). Solid-phase peptide synthesis using microwave irradiation. Methods in molecular biology (Clifton, N.J.), 794, 149–163. Available at: [Link]

  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature protocols, 2(12), 3247–3256. Available at: [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups. Chemical reviews, 109(6), 2455–2504.
  • A. F. Abdel-Magid, in The Chemical Process Industries, 2016.
  • A. F. Abdel-Magid, in The Chemical Process Industries, 2016.
  • A. F. Abdel-Magid, in The Chemical Process Industries, 2016.
  • A. F. Abdel-Magid, in The Chemical Process Industries, 2016.
  • Chan, W. C., & White, P. D. (Eds.). (2000). Fmoc solid phase peptide synthesis: a practical approach. Oxford university press.
  • Agilent Technologies. (2007). Peptide and protein analysis by capillary HPLC – Optimization of chromatographic and instrument parameters. Application Note. Available at: [Link]

  • Bodanszky, M. (1993). Peptide chemistry: a practical textbook. Springer Science & Business Media.
  • Krokhin, O. V. (n.d.). Selected publications (peptide HPLC). Krokhin Lab. Available at: [Link]

  • White, P. D., & Chan, W. C. (2013). Recent reports of solid-phase cyclohexapeptide synthesis and applications. Molecules, 18(6), 6825-6847. Available at: [Link]

  • Mitin, Y. V., Zapevalova, N. P., & Gorbunova, E. Y. (2005). Comparison of reagents for Fmoc-group removal from growing peptide chain in the solid-phase peptide synthesis. Journal of peptide science: an official publication of the European Peptide Society, 11(7), 425–430. Available at: [Link]

  • Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Available at: [Link]

  • Vázquez, S., et al. (2018). β-Peptides incorporating polyhydroxylated cyclohexane β-amino acids: synthesis and conformational study. Organic & biomolecular chemistry, 16(27), 4996-5006. Available at: [Link]

  • Vázquez, S., et al. (2022). β-Peptides incorporating polyhydroxylated cyclohexane β-amino acids: synthesis and conformational study. ChemRxiv. Cambridge: Cambridge Open Engage. Available at: [Link]

  • Rautenberger, B., et al. (2021). Origin and characterization of cyclodepsipeptides: Comprehensive structural approaches with focus on mass spectrometry analysis of alkali-cationized molecular species. Mass spectrometry reviews, 40(5), 549-577. Available at: [Link]

  • T. M. A. Shaikh, et al. (2020). Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO). MethodsX, 7, 100898. Available at: [Link]

  • Agilent Technologies. (2007). Peptide and protein analysis by capillary HPLC – Optimization of chromatographic and instrument parameters. Application Note. Available at: [Link]

  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature protocols, 2(12), 3247–3256. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of trans-3-(Boc-amino)cyclobutanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of trans-3-(Boc-amino)cyclobutanecarboxylic acid. This molecule is a valuable constrained β-amino acid analogue, increasingly utilized by medicinal chemists to impart unique conformational properties and metabolic stability to peptide-based therapeutics. The rigid cyclobutane scaffold restricts the bond rotation accessible to the amino acid backbone, making it a powerful tool in rational drug design.

However, the synthesis of this compound is not without its challenges. Chief among them is the precise control of stereochemistry on the four-membered ring, which is complicated by ring strain and the potential for isomerization.[1][2] This guide is designed for researchers, chemists, and drug development professionals to navigate and troubleshoot the common hurdles encountered during this multi-step synthesis. Here, we provide field-proven insights, detailed protocols, and the causal logic behind key experimental choices to ensure a successful and reproducible outcome.

Common Synthetic Pathway Overview

A prevalent and effective route to the target molecule begins with a commercially available cyclobutane precursor, such as 3-oxocyclobutanecarboxylic acid. The synthesis involves three key transformations:

  • Introduction of the Amino Group: Typically achieved via a Curtius rearrangement, which converts the carboxylic acid into a Boc-protected amine.[3]

  • Stereoselective Carbonyl Reduction: Reduction of the resulting cyclobutanone to a cyclobutanol, where establishing the desired trans stereochemistry is critical.

  • Final Functional Group Manipulation: Conversion of the remaining functional group (often a protected alcohol or other precursor) to the carboxylic acid.

The following workflow diagram illustrates this common synthetic approach.

G cluster_0 Phase 1: Amine Introduction cluster_1 Phase 2: Stereocontrol cluster_2 Phase 3: Final Product Formation Start 3-Oxocyclobutanecarboxylic Acid AcylAzide Acyl Azide Formation (e.g., DPPA, Et3N) Start->AcylAzide Curtius Curtius Rearrangement (Heat, in t-BuOH) AcylAzide->Curtius Ketone 3-(Boc-amino)cyclobutanone Curtius->Ketone Reduction Diastereoselective Reduction (e.g., L-Selectride®) Ketone->Reduction CisAlcohol cis-3-(Boc-amino)cyclobutanol (Intermediate) Reduction->CisAlcohol Mitsunobu Stereochemical Inversion (Mitsunobu Reaction) CisAlcohol->Mitsunobu TransEster trans-Ester Intermediate Mitsunobu->TransEster Hydrolysis Ester Hydrolysis (e.g., LiOH) TransEster->Hydrolysis FinalProduct trans-3-(Boc-amino)cyclobutanecarboxylic Acid Hydrolysis->FinalProduct

Caption: A common workflow for synthesizing trans-3-(Boc-amino)cyclobutanecarboxylic acid.

Technical Support Center: Troubleshooting & FAQs

This section addresses specific issues that may arise during the synthesis in a question-and-answer format.

Question 1: My Curtius rearrangement is low-yielding or fails completely. What are the common causes?

Answer: A low-yielding Curtius rearrangement is a frequent issue. The transformation from a carboxylic acid to a Boc-protected amine via an acyl azide intermediate has several critical points.[4][5][6]

  • Cause A: Inefficient Acyl Azide Formation. The first step is the conversion of the carboxylic acid to an acyl azide, often using diphenylphosphoryl azide (DPPA). This reaction can be hampered by moisture. Water can hydrolyze the DPPA or the acyl azide intermediate.

    • Solution: Ensure all glassware is rigorously oven-dried. Use anhydrous solvents (e.g., dry toluene or THF) and run the reaction under an inert atmosphere (N₂ or Argon).

  • Cause B: Premature Decomposition or Side Reactions. Acyl azides can be thermally unstable. If the temperature is too high during formation or workup, the azide may decompose before the intended rearrangement.

    • Solution: Perform the acyl azide formation at 0 °C or room temperature. Avoid excessive heating during solvent removal. It is often best to proceed directly to the rearrangement step without isolating the acyl azide intermediate.[6]

  • Cause C: Incomplete Rearrangement. The rearrangement itself requires thermal energy to expel N₂ gas and form the isocyanate intermediate.[7][8] Insufficient temperature or reaction time will lead to incomplete conversion.

    • Solution: The rearrangement is typically conducted in a high-boiling solvent like toluene or tert-butanol (which also acts as the Boc source) at reflux (80-110 °C). Monitor the reaction by TLC or IR spectroscopy (disappearance of the strong azide stretch at ~2140 cm⁻¹) to ensure completion.

Question 2: I'm getting a mixture of cis and trans isomers after the reduction of 3-(Boc-amino)cyclobutanone. How can I improve the trans selectivity?

Answer: Achieving high diastereoselectivity in the reduction of the cyclobutanone is the most critical challenge in this synthesis. The facial selectivity of hydride attack determines the relative stereochemistry of the resulting alcohol.

  • The Root Cause: Hydride Attack Trajectory. The Boc-amino group at the C3 position directs the incoming hydride reagent. For steric reasons, hydride attack from the face opposite to the bulky Boc group is favored, which initially yields the cis-alcohol. To obtain the desired trans product, a subsequent inversion step is often required, or a reagent must be chosen that favors attack from the same face. A more direct, but often less selective, approach involves reducing the ketone to get a mixture and then separating the isomers.

  • Strategy 1: Reduction followed by Inversion (Recommended).

    • Reduction: Use a bulky reducing agent like L-Selectride® (lithium tri-sec-butylborohydride). This reagent will attack from the less-hindered face, anti to the Boc group, to give the cis-alcohol with high selectivity. Standard reducing agents like NaBH₄ are less selective and will produce a mixture.

    • Inversion: The resulting cis-alcohol can be converted to the trans configuration via a Mitsunobu reaction.[3] This reaction proceeds with a clean inversion of stereochemistry. Typical conditions involve triphenylphosphine (PPh₃), a dialkyl azodicarboxylate (like DEAD or DIAD), and a carboxylic acid (e.g., benzoic acid or p-nitrobenzoic acid).[3] The resulting trans-ester is then hydrolyzed in a subsequent step.

  • Strategy 2: Direct Reduction (Less Common). While less common for this specific substrate, certain catalytic hydrogenation conditions can sometimes favor the formation of the thermodynamically more stable trans product, but this often requires extensive screening of catalysts and conditions.

The following diagram illustrates the troubleshooting logic for poor stereoselectivity.

G start Problem: Poor cis/trans Ratio in Final Product q1 Which step shows the isomer mixture? start->q1 a1 Reduction of Ketone q1->a1 After Reduction a2 After Mitsunobu Inversion q1->a2 After Inversion sol1 Cause: Non-selective reducing agent (e.g., NaBH4). Solution: Use a bulky, stereodirecting agent like L-Selectride® to favor the cis-alcohol intermediate. a1->sol1 sol2 Cause: Incomplete or failed Mitsunobu reaction. Solution: 1. Ensure anhydrous conditions. 2. Check purity of PPh3 and DIAD/DEAD. 3. Verify correct stoichiometry and reaction temperature (-78°C to RT). a2->sol2

Sources

Technical Support Center: Boc Deprotection of Cyclobutane Amino Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers working with cyclobutane-containing amino acids. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the acid-catalyzed deprotection of N-Boc protected cyclobutane amino acids. As conformationally constrained building blocks, these molecules are invaluable in the development of peptidomimetics and other novel therapeutics.[1][2] However, their inherent ring strain presents unique challenges during synthesis, particularly in the final deprotection step.[3]

This document is designed to help you anticipate and resolve common side reactions, ensuring the integrity of your target molecule.

Part 1: Frequently Asked Questions (FAQs)

Q1: Is the cyclobutane ring stable to standard Boc deprotection conditions (TFA/DCM)?

Answer: In many cases, yes. The Boc group on cyclobutane α-amino acids can often be successfully removed using standard trifluoroacetic acid (TFA) in dichloromethane (DCM) with good yields. For example, the deprotection of N-Boc-O-tert-butyl cyclobutane α-amino acid has been reported to proceed in 86% yield under acidic TFA conditions.[4]

However, the stability is not guaranteed and is highly dependent on the substrate's specific structure, reaction time, and temperature. The cyclobutane core possesses significant angle and torsional strain, making it thermodynamically susceptible to acid-catalyzed ring-opening.[3][5] Therefore, while standard protocols can serve as a starting point, careful monitoring and optimization are critical.

Q2: What are the primary side reactions I should be aware of?

Answer: There are two main classes of side reactions to monitor:

  • Ring Integrity Issues: Acid-catalyzed ring-opening or rearrangement of the cyclobutane ring. Protic acids can protonate a carbon atom of the ring, leading to a carbocation intermediate that can be trapped by a nucleophile or rearrange to a more stable, acyclic structure. This is a plausible, mechanistically-driven concern due to the inherent ring strain.[5][6]

  • Standard Boc Deprotection Side Reactions: Formation of a reactive tert-butyl cation (t-Bu⁺) upon cleavage of the Boc group.[7] This potent electrophile can alkylate any nucleophilic sites on your molecule, a common issue in peptide synthesis.[8] While less of a concern for simple cyclobutane amino acids, it is a major issue if other sensitive residues (like Tryptophan or Methionine) are present elsewhere in the molecule.

Q3: What is the mechanism of acid-catalyzed cyclobutane ring-opening?

Answer: While not definitively documented for this specific amino acid class during Boc deprotection, the putative mechanism is based on fundamental principles of carbocation chemistry acting on strained rings. The strong acid (H⁺) can protonate the cyclobutane ring, leading to the formation of a secondary or tertiary carbocation. This strained intermediate can then undergo rapid quenching by a nucleophile (e.g., TFA⁻ or water) or rearrange, resulting in ring-opened byproducts.

sub N-Boc-Cyclobutane Amino Acid protonated Protonated Intermediate sub->protonated Protonation dummy1 h_plus H⁺ (TFA) carbocation Cyclobutyl Cation (Strained) protonated->carbocation Ring Strain Release ring_opened Ring-Opened Product (e.g., γ-amino acid derivative) carbocation->ring_opened Nucleophilic Attack dummy2 nucleophile Nu⁻ (e.g., CF₃COO⁻)

Caption: Plausible mechanism for acid-catalyzed ring-opening.

Part 2: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Problem: My reaction yields are consistently low, and I see a complex mixture of products in my LC-MS/NMR.

Potential Cause A: Ring-Opening

If your desired product is absent or in low abundance, and you observe multiple new peaks, ring-opening may be the culprit. The resulting acyclic amino acid derivatives will have the same mass but different retention times and NMR spectra.

Troubleshooting Workflow:

start Low Yield & Multiple Products Observed q1 Are scavengers (e.g., TIS) being used? start->q1 a1_yes Proceed to Condition Optimization q1->a1_yes Yes a1_no Add Scavenger (e.g., 5% TIS) Re-run reaction q1->a1_no No q2 Are conditions harsh? (>4h, >RT) a1_yes->q2 a1_no->q2 If issue persists a2_yes Reduce Time & Temperature (e.g., 1-2h at 0°C to RT) q2->a2_yes Yes a2_no Consider Milder Deprotection Method q2->a2_no No end Evaluate Milder Protocols (e.g., HCl/Dioxane) a2_yes->end If issue persists a2_no->end

Caption: Troubleshooting workflow for low deprotection yields.

Recommended Actions:

  • Reduce Reaction Time and Temperature: Monitor the reaction closely by TLC or LC-MS every 30 minutes. Many Boc deprotections are complete within 1-2 hours at room temperature. Start the reaction at 0 °C and allow it to slowly warm to room temperature.

  • Lower TFA Concentration: While high concentrations (50-95% TFA) are common, try reducing it to 20-25% in DCM. Note that this may significantly slow down the reaction.[9]

  • Switch to a Milder Acid: If TFA proves too harsh, consider using 4M HCl in dioxane. This reagent is often used for acid-sensitive substrates and can provide a cleaner reaction profile.

Potential Cause B: tert-Butylation

If your LC-MS shows a mass corresponding to your product +56 Da, you are observing tert-butylation. This is caused by the t-Bu⁺ cation alkylating a nucleophilic site on your molecule or a solvent molecule.

Recommended Actions:

  • Use a Cation Scavenger: This is the most effective solution. Add a scavenger to the reaction mixture before the acid. The scavenger's role is to trap the t-Bu⁺ cation before it can react with your product.

ScavengerConcentration (v/v)Function
Triisopropylsilane (TIS) 2.5 - 5%A highly effective carbocation scavenger.
Thioanisole 2.5 - 5%Useful for protecting sulfur-containing residues like methionine.
Water 2.5 - 5%Can act as a scavenger but may not be suitable for all substrates.

Part 3: Recommended Protocols

Protocol 1: Standard Deprotection with Scavengers

This protocol is the recommended starting point for most N-Boc-cyclobutane amino acids.

Methodology:

  • Preparation: Dissolve the N-Boc protected cyclobutane amino acid in anhydrous DCM (approx. 0.1 M concentration) under an inert atmosphere (e.g., Nitrogen or Argon).

  • Scavenger Addition: Add triisopropylsilane (TIS) to the solution to a final concentration of 5% (v/v).

  • Acid Addition: Cool the solution to 0 °C in an ice bath. Slowly add an equal volume of TFA (to achieve a 50% TFA/DCM solution).

  • Reaction: Stir the reaction at 0 °C for 30 minutes, then remove the ice bath and allow it to warm to room temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS every 30-60 minutes until the starting material is consumed (typically 1-3 hours).

  • Work-up: Once complete, concentrate the reaction mixture under reduced pressure. Co-evaporate with toluene or DCM (3x) to remove residual TFA. The resulting TFA salt can be precipitated with cold diethyl ether and collected by filtration.

Protocol 2: Milder Deprotection with HCl in Dioxane

This protocol is recommended for substrates that show degradation with TFA.

Methodology:

  • Preparation: Dissolve the N-Boc protected cyclobutane amino acid in a minimal amount of anhydrous dioxane or methanol.

  • Reagent Addition: At 0 °C, add a solution of 4M HCl in dioxane (typically 5-10 equivalents).

  • Reaction: Stir the reaction at 0 °C and monitor its progress carefully by TLC or LC-MS. If the reaction is slow, allow it to warm to room temperature.

  • Work-up: Once the reaction is complete, concentrate the solvent under reduced pressure to obtain the hydrochloride salt of the deprotected amine. The product can often be used directly in the next step or purified as needed.

References

  • Hu, G., et al. (2020). Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions. Molecules, 25(15), 3485. Available at: [Link]

  • Ahlburg, N., et al. (2021). Functionalization of Sydnones with Donor-Acceptor Cyclopropanes, Cyclobutanes, and Michael Acceptors. Chemistry – A European Journal. Available at: [Link]

  • ResearchGate Discussion. (2012). Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA? Available at: [Link]

  • ResearchGate. (n.d.). Cyclobutene Ring Opening Reactions. Available at: [Link]

  • Stinglhamer, M., et al. (2022). Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition. ACS Organic & Inorganic Au, 2(6), 496-501. Available at: [Link]

  • Master Organic Chemistry. (2014). Ring Strain In Cyclopropane And Cyclobutane. Available at: [Link]

  • Frongia, A., et al. (2023). New Derivatives of Cyclobutane β-Amino Acids. ChemistryViews. Available at: [Link]

  • Munda, M., et al. (2025). Syntheses of Natural and Non-Natural β-Amino Acids Using Racemic and Enantioselective Sulfamate-Tethered Aza-Michael Cyclization Reactions. ChemRxiv. Available at: [Link]

  • ResearchGate. (2015). ChemInform Abstract: Trifluoroacetic Acid: Uses and Recent Applications in Organic Synthesis. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Available at: [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Available at: [Link]

  • Charette, A. B., et al. (2011). Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates. PMC. Available at: [Link]

  • ChemistryViews. (2023). New Derivatives of Cyclobutane β-Amino Acids. Available at: [Link]

Sources

Technical Support Center: Optimizing Peptide Coupling Reactions with trans-3-(Boc-amino)cyclobutanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with trans-3-(Boc-amino)cyclobutanecarboxylic acid. This unique, sterically hindered amino acid offers exciting possibilities for introducing conformational constraints and novel structural motifs into peptides. However, its rigid cyclobutane backbone presents specific challenges during peptide synthesis. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help you navigate these challenges and achieve successful couplings.

I. Frequently Asked Questions (FAQs)

Here, we address some of the common initial queries and concerns that arise when working with trans-3-(Boc-amino)cyclobutanecarboxylic acid.

Q1: Why are my coupling reactions with trans-3-(Boc-amino)cyclobutanecarboxylic acid resulting in low yields?

Low yields are a frequent issue due to the steric hindrance imparted by the cyclobutane ring. The rigid structure can impede the approach of the activated carboxylic acid to the N-terminal amine of the growing peptide chain. Standard coupling reagents like dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC) are often not potent enough to overcome this steric barrier efficiently.[1]

Q2: Which coupling reagents are recommended for this amino acid?

For sterically demanding couplings, more powerful in-situ activating reagents are necessary. We recommend using aminium/uronium salts such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), or HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate).[2][3] Phosphonium salts like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are also excellent choices.[2] HATU is often preferred as it can lead to faster reactions and less epimerization.[4]

Q3: What is the optimal solvent for these coupling reactions?

The choice of solvent is critical for solvating the peptide-resin complex and facilitating the reaction. N-methylpyrrolidone (NMP) is generally preferred over dimethylformamide (DMF) for its superior solvating properties, especially for longer or more complex peptides.[1] In some particularly difficult cases, a solvent mixture such as DCM/DMF/NMP (1:1:1) can be beneficial.[1]

Q4: How can I monitor the progress of the coupling reaction?

The Kaiser test is a reliable method for detecting the presence of primary amines on the solid support.[5] A negative Kaiser test (beads remain colorless or yellowish) indicates that the coupling reaction is complete. However, be aware that false negatives can occur with sterically hindered N-termini. If you suspect an incomplete reaction despite a negative Kaiser test, it is advisable to proceed with a double coupling. For solution-phase synthesis, Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can be used to monitor the reaction progress.[6]

Q5: Is there a risk of racemization with trans-3-(Boc-amino)cyclobutanecarboxylic acid?

While the Cα of this amino acid is not a stereocenter, the molecule is chiral. The potential for epimerization at the α-carbon of the preceding amino acid in the peptide chain is a general concern during peptide synthesis, especially with prolonged reaction times or elevated temperatures. Using coupling reagents with additives like 1-hydroxybenzotriazole (HOBt) or 7-aza-1-hydroxybenzotriazole (HOAt) can help to minimize this risk.[4]

II. Troubleshooting Guide

This section provides a more detailed, problem-oriented approach to resolving common issues encountered during the coupling of trans-3-(Boc-amino)cyclobutanecarboxylic acid.

Problem 1: Incomplete Coupling (Positive Kaiser Test)

A persistent blue color in the Kaiser test indicates the presence of unreacted N-terminal amines on the peptide-resin.

Underlying Causes:

  • Insufficient Reagent Potency: The chosen coupling reagent may not be strong enough to overcome the steric hindrance.

  • Suboptimal Reaction Conditions: The reaction time may be too short, or the temperature too low.

  • Poor Solvation: The peptide-resin may not be adequately swelled, limiting access to the reactive sites.

Solutions:

Strategy Detailed Protocol Scientific Rationale
Switch to a More Potent Coupling Reagent If using carbodiimides, switch to an aminium/uronium or phosphonium salt like HATU or PyBOP.These reagents form highly reactive OAt or OBt esters, which are more effective at acylating sterically hindered amines.[2]
Implement a Double Coupling Protocol After the initial coupling reaction, wash the resin thoroughly with DMF and repeat the coupling step with a fresh solution of activated amino acid.A second exposure to the activated amino acid can drive the reaction to completion for any remaining unreacted sites.
Increase Reaction Time and/or Temperature Extend the coupling reaction time from the standard 1-2 hours to 4 hours or even overnight. Gentle heating (e.g., to 40-50°C) can also be applied, but with caution to avoid side reactions.Steric hindrance slows down the reaction kinetics. Providing more time or thermal energy can help overcome the activation energy barrier.[1]
Optimize Solvent System Switch from DMF to NMP. For very difficult couplings, consider a solvent mixture like DCM/DMF/NMP.NMP is a better solvent for many peptide sequences, improving resin swelling and reagent accessibility.[1]

Troubleshooting Workflow for Incomplete Coupling:

G start Positive Kaiser Test reagent Using Carbodiimide? start->reagent switch_reagent Switch to HATU/HBTU/PyBOP reagent->switch_reagent Yes double_couple Perform Double Coupling reagent->double_couple No retest Retest with Kaiser Test switch_reagent->retest extend_time Increase Reaction Time (4h to overnight) double_couple->extend_time increase_temp Gently Increase Temperature (40-50°C) extend_time->increase_temp change_solvent Switch to NMP or DCM/DMF/NMP mixture increase_temp->change_solvent change_solvent->retest success Coupling Complete retest->success Negative failure Consult Further retest->failure Still Positive G cluster_0 Activation cluster_1 Coupling AminoAcid R-COOH trans-3-(Boc-amino)cyclobutanecarboxylic Acid ActiveEster R-COO-At Highly Reactive OAt Ester AminoAcid->ActiveEster + HATU + Base HATU HATU Base DIPEA PeptideBond R-CO-NH-Peptide-Resin New Peptide Bond ActiveEster->PeptideBond + H₂N-Peptide-Resin PeptideResin H₂N-Peptide-Resin Deprotected N-terminus

Caption: Activation of the carboxylic acid by HATU to form a reactive OAt ester, followed by coupling.

III. Experimental Protocols

Protocol 1: Optimized Coupling of trans-3-(Boc-amino)cyclobutanecarboxylic Acid using HATU

This protocol is recommended as a starting point for achieving high coupling efficiency.

  • Resin Preparation: Swell the resin-bound peptide in DMF for at least 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the N-terminal Fmoc protecting group.

  • Washing: Wash the resin thoroughly with DMF (5 x 1 min).

  • Pre-activation: In a separate reaction vessel, dissolve trans-3-(Boc-amino)cyclobutanecarboxylic acid (3 equivalents relative to resin loading), HATU (2.9 equivalents), and DIPEA (6 equivalents) in DMF. Allow the solution to pre-activate for 2 minutes.

  • Coupling: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 2-4 hours.

  • Monitoring: Perform a Kaiser test to check for completion.

  • Washing: Wash the resin with DMF (5 x 1 min) and DCM (3 x 1 min).

  • Double Coupling (if necessary): If the Kaiser test is positive, repeat steps 4-7.

Protocol 2: Acyl Fluoride Formation for Extremely Hindered Couplings

This protocol is an advanced method for particularly challenging sequences.

  • Acyl Fluoride Formation: Dissolve the protected trans-3-(Boc-amino)cyclobutanecarboxylic acid (1 equivalent) in anhydrous DCM. Add a fluorinating agent (e.g., TFFH, 1.1 equivalents) and a suitable non-nucleophilic base (e.g., 2,4,6-collidine, 2 equivalents). Stir for 30 minutes at room temperature.

  • Resin Preparation: Swell and deprotect the peptide-resin as described in Protocol 1.

  • Coupling: Add the solution containing the acyl fluoride to the deprotected, resin-bound amine. Allow the reaction to proceed for 2-4 hours.

  • Monitoring and Washing: Follow the monitoring and washing steps as outlined in Protocol 1.

IV. References

  • Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids - Benchchem. Available at:

  • HATU vs. HBTU: A Comparative Guide to Peptide Coupling Efficiency - Benchchem. Available at:

  • Peptide Coupling Reagents Guide - Sigma-Aldrich. Available at:

  • Coupling Reagents - Aapptec Peptides. Available at:

  • Optimizing Peptide Synthesis with Boc Protected Amino Acids: A Focus on N-Boc-1-aminocyclobutanecarboxylic Acid - NINGBO INNO PHARMCHEM CO.,LTD. Available at:

  • Novabiochem® Coupling reagents - Merck Millipore. Available at:

  • Exploring Amide Coupling Reagents for Multi-Substituted Cyclobutane Synthesis. Available at:

  • Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group. Available at:

  • Synthesis and Structural Characterization of Helix-Forming β-Peptides: trans-2-Aminocyclopentanecarboxylic Acid Oligomers - University of Wisconsin–Madison. Available at:

  • trans-3-(Boc-amino)cyclopentanecarboxylic Acid | C22H38N2O8 | CID 171920824. Available at:

  • Introduction to Peptide Synthesis - Master Organic Chemistry. Available at:

  • Recent Advances in the Synthesis of C-Terminally Modified Peptides - PMC - NIH. Available at:

  • 26.7: Peptide Synthesis - Chemistry LibreTexts. Available at:

  • 7.4 Racemization Assays. Available at:

  • Applications of C–H Functionalization Logic to Cyclobutane Synthesis | The Journal of Organic Chemistry - ACS Publications. Available at:

  • Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Available at:

  • Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products - The Royal Society of Chemistry. Available at:

  • Analytical Methods for Solid Phase Peptide Synthesis | Request PDF - ResearchGate. Available at:

  • Transannular C–H Functionalization of Cycloalkane Carboxylic Acids - PMC - NIH. Available at:

  • trans-3-[(tert-butoxycarbonylamino)methyl]cyclobutanecarboxylic acid, min 97%, 100 mg. Available at:

  • Racemization | 5579 Publications | 69836 Citations | Top Authors | Related Topics - SciSpace. Available at:

  • Synthesis of Either Enantiomer of cis-3-Aminocyclopentanecarboxylic Acid f rorn Both Enantiomers of Racemic 2-Azabicyclo[2.2.1] - ElectronicsAndBooks. Available at:

  • Peptide Coupling in Aqueous Media - An Overview. Available at: [Link]

  • Peptide Coupling Reagents, More than a Letter Soup. Available at: [Link]

  • Ribosomal synthesis of peptides with aminocyclobutane-carboxylic acid... - ResearchGate. Available at:

  • Monitoring of Peptide Coupling and Capping; Coupling Tests | AAPPTec. Available at:

  • Synthesis and Physical-Chemical Properties of cis- and trans-1-Amino-3-fluoro-3-methylcyclobutanecarboxylic Acids | Request PDF - ResearchGate. Available at:

Sources

Technical Support Center: Purification of trans-3-(tert-Butoxycarbonylamino)cyclobutanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for the purification of trans-3-(tert-Butoxycarbonylamino)cyclobutanecarboxylic acid. This valuable building block is integral to the synthesis of novel therapeutics, and its purity is paramount for successful downstream applications.[1][2]

Troubleshooting Guide: Common Purification Challenges

This section addresses specific issues that may be encountered during the purification of trans-3-(tert-Butoxycarbonylamino)cyclobutanecarboxylic acid in a question-and-answer format.

Question 1: After the reaction work-up and solvent evaporation, my product is a persistent oil or waxy solid, not the expected crystalline material. How can I induce solidification?

Answer: The phenomenon of "oiling out" is a frequent challenge with Boc-protected amino acids.[1] This occurs when the compound separates from the solution as a supersaturated liquid. Several strategies can be employed to induce crystallization:

  • Ensure Complete Removal of Residual Solvents: Trace amounts of solvents from the reaction or extraction steps (e.g., ethyl acetate, dichloromethane) can inhibit crystallization. It is crucial to dry the crude product under high vacuum, potentially with gentle heating (40-50 °C), to obtain a viscous oil or foam.[1]

  • Trituration/Pulping: This is a highly effective technique for inducing solidification from an oil.[1] Add a non-polar solvent in which the product is poorly soluble, such as n-hexane, diethyl ether, or cyclohexane, to the oily residue.[1][3] Vigorously stir or sonicate the mixture. This process breaks up the oil and encourages the formation of a solid precipitate.

  • Seeding: If a small quantity of crystalline product is available from a previous batch, adding a "seed crystal" to the supersaturated oily product can initiate crystallization.[1][3] A patented method describes adding seed crystals to the oil, allowing it to stand at room temperature until solidification occurs, and then pulping with a weak polar solvent.[3]

  • Slow Cooling: Rapid cooling of a saturated solution often leads to oil formation. Allow the solution to cool slowly to room temperature before transferring it to a refrigerator.

Question 2: I am attempting recrystallization, but my recovery is very low, or no crystals are forming at all. What should I do?

Answer: Low recovery or failure to crystallize can stem from several factors, including the choice of solvent, the presence of impurities, or insufficient supersaturation.

  • Optimize the Recrystallization Solvent System: The solubility of the compound is critical for successful recrystallization. For Boc-protected amino acids, common solvent systems include ethyl acetate/n-hexane and ethanol/water.[1][4] If using a binary solvent system, the ratio is key. Dissolve the crude product in a minimal amount of the "good" solvent (e.g., ethyl acetate) at an elevated temperature, and then slowly add the "poor" anti-solvent (e.g., n-hexane) until persistent turbidity is observed. Gentle heating to redissolve, followed by slow cooling, can promote the growth of high-purity crystals.[1]

  • Address Impurities: Impurities can significantly hinder crystal lattice formation.[5]

    • Residual Reagents: Impurities such as unreacted di-tert-butyl dicarbonate ((Boc)₂O) or triethylamine (TEA) from the Boc-protection step can interfere with crystallization.[5] An additional aqueous wash of the crude product before recrystallization can help remove these.

    • Proper Work-up: A thorough acidic and basic work-up is essential. Dissolving the crude product in an organic solvent and washing with a mild acid (e.g., 5% citric acid) will remove basic impurities like TEA. A subsequent wash with a mild base (e.g., saturated sodium bicarbonate solution), followed by re-acidification and extraction, can remove acidic impurities.[4]

  • Increase Concentration: If the solution is too dilute, it will not become supersaturated upon cooling. Carefully evaporate some of the solvent to increase the concentration and attempt the cooling process again.[1]

  • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the air-solvent interface. The microscopic imperfections on the glass can serve as nucleation sites for crystal growth.[1]

Question 3: My purified product contains the cis-isomer. How can I separate the cis and trans isomers?

Answer: The separation of diastereomers like the cis and trans isomers of 3-(tert-butoxycarbonylamino)cyclobutanecarboxylic acid can be challenging and often requires chromatographic techniques.

  • Flash Column Chromatography: This is the most common method for separating such isomers. Due to the presence of both a carboxylic acid and a Boc-protected amine, careful selection of the mobile phase is critical.

    • Normal Phase Chromatography: A silica gel stationary phase is typically used. To improve the peak shape and separation of the acidic target compound, it is advisable to add a small amount of a volatile acid, such as acetic acid or formic acid (typically 0.1-1%), to the mobile phase.[6] This suppresses the deprotonation of the carboxylic acid and reduces tailing. A common mobile phase system to start with is a gradient of ethyl acetate in n-hexane.

  • Preparative HPLC: For higher purity requirements, preparative reversed-phase HPLC can be effective. A C18 column with a mobile phase of acetonitrile/water, often with an additive like trifluoroacetic acid (TFA) or formic acid, can provide good separation.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my sample of trans-3-(tert-butoxycarbonylamino)cyclobutanecarboxylic acid?

A1: Besides the cis-isomer, common impurities may include:

  • Unreacted starting materials from the synthesis.

  • Di-tert-butyl dicarbonate ((Boc)₂O).

  • tert-Butanol, a byproduct of the Boc protection reaction.

  • Residual base, such as triethylamine (TEA), if used in the reaction.[5]

  • Over-alkylation byproducts if applicable to the synthetic route.

Q2: What is a good starting point for developing a flash chromatography method for this compound?

A2: For normal phase flash chromatography on silica gel, a good starting mobile phase system is a gradient of ethyl acetate in hexanes. Begin with a low polarity mixture (e.g., 10% ethyl acetate in hexanes) and gradually increase the polarity. To improve peak shape, consider adding 0.5% acetic acid to the mobile phase.[6]

Q3: Can I use reversed-phase chromatography for purification?

A3: Yes, reversed-phase chromatography can be a viable option. A C18 stationary phase with a mobile phase of water and acetonitrile or methanol is a standard choice. Adding an acid modifier like 0.1% formic acid or TFA to the mobile phase is recommended to ensure the carboxylic acid is protonated, leading to better retention and peak shape.

Q4: Are there any non-chromatographic methods to separate the cis and trans isomers?

A4: While chromatography is the most reliable method, in some cases, fractional crystallization can be attempted. This relies on potential differences in the solubility of the cis and trans isomers in a particular solvent system. This approach often requires significant optimization and may not be as effective as chromatography.

Detailed Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol provides a general procedure for the recrystallization of trans-3-(tert-Butoxycarbonylamino)cyclobutanecarboxylic acid. The optimal solvent system may require some experimentation.

  • Solvent Selection: Begin by testing the solubility of a small amount of the crude material in various solvents to identify a suitable single or binary solvent system. Good solvent pairs often consist of a solvent in which the compound is soluble and another in which it is sparingly soluble (e.g., ethyl acetate/n-hexane, methanol/water, or toluene/petroleum ether).[1][7]

  • Dissolution: Place the crude, dry solid or oil in an Erlenmeyer flask. Add a minimal amount of the hot "good" solvent (e.g., ethyl acetate) to dissolve the compound completely.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Addition of Anti-Solvent: While the solution is still hot, slowly add the "poor" solvent (e.g., n-hexane) until the solution becomes slightly cloudy.

  • Clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in a refrigerator (2-8 °C) for several hours or overnight to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent mixture. Dry the crystals under high vacuum.

Protocol 2: Purification by Flash Column Chromatography

This protocol outlines a standard procedure for purification using normal phase flash chromatography.

  • Column Packing: Pack a glass column with silica gel (particle size 40-63 µm) using a slurry method with the initial, low-polarity mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. If the solubility is low, the crude product can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder loaded onto the column.

  • Elution: Begin elution with a low-polarity mobile phase (e.g., 9:1 hexanes:ethyl acetate + 0.5% acetic acid). Gradually increase the polarity of the mobile phase (e.g., to 1:1 hexanes:ethyl acetate + 0.5% acetic acid).

  • Fraction Collection: Collect fractions and monitor the elution of the product using thin-layer chromatography (TLC).

  • Product Isolation: Combine the pure fractions and evaporate the solvent under reduced pressure to yield the purified product.

Data Presentation

Table 1: Summary of Recommended Purification Parameters

Purification MethodStationary PhaseRecommended Mobile Phase/Solvent SystemKey Considerations
Recrystallization N/AEthyl Acetate / n-HexaneEffective for removing less polar and more polar impurities. Prone to "oiling out"; slow cooling is crucial.[1][4]
Ethanol / WaterSuitable for polar compounds. The ratio of ethanol to water needs careful optimization.[1]
Normal Phase Flash Chromatography Silica GelHexanes / Ethyl Acetate with 0.1-1% Acetic AcidThe addition of acid is critical to prevent peak tailing of the carboxylic acid.[6]
Reversed-Phase Flash/Prep HPLC C18Water / Acetonitrile with 0.1% Formic Acid or TFAGood for separating polar impurities and isomers. Acid modifier ensures protonation of the carboxylate.

Visualization of Purification Workflow

Purification_Workflow cluster_start Crude Product Assessment cluster_troubleshooting Initial Solidification cluster_purification_choice Purification Method Selection cluster_outcome Final Product Crude_Product Crude Product (Oil or Solid) Is_it_solid Is it a solid? Crude_Product->Is_it_solid Trituration Triturate with n-Hexane or Ether Is_it_solid->Trituration No Purity_Check Assess Purity (TLC/LCMS) Is cis-isomer present? Is_it_solid->Purity_Check Yes Trituration->Purity_Check Recrystallization Recrystallization Purity_Check->Recrystallization High Purity, No Isomer Chromatography Flash Chromatography Purity_Check->Chromatography Low Purity or Isomer Present Pure_Product Pure trans-Product Recrystallization->Pure_Product Chromatography->Pure_Product

Caption: Decision workflow for the purification of trans-3-(tert-Butoxycarbonylamino)cyclobutanecarboxylic acid.

References

  • BenchChem. (2025).
  • Google Patents. (n.d.). CN112661672A - Crystallization method of Boc-amino acid.
  • ResearchGate. (2014). How to get (or crystallize) solid amino acids derivatives and peptides? Retrieved from [Link]

  • King Group. (n.d.). Successful Flash Chromatography. Retrieved from [Link]

  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Retrieved from [Link]

Sources

Technical Support Center: Navigating Solubility Challenges of Boc-Protected Cyclobutane Amino Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert insights and practical solutions for a common yet significant challenge in synthetic chemistry: the poor solubility of Boc-protected cyclobutane amino acids. These unique non-proteinogenic amino acids are valuable building blocks for creating conformationally constrained peptides and novel pharmaceutical compounds.[1] However, their distinct physicochemical properties often lead to difficulties in dissolution, which can impede reaction kinetics, complicate workups, and hinder purification.

This document moves beyond standard protocols to explain the underlying principles governing these solubility issues and provides a systematic approach to overcoming them.

Frequently Asked Questions (FAQs)

Q1: Why is my Boc-protected cyclobutane amino acid so difficult to dissolve? It's an oily gum or a waxy solid.

A1: The solubility challenge arises from the combined physicochemical characteristics of the tert-butyloxycarbonyl (Boc) group and the cyclobutane ring.

  • The Boc Group: This protecting group is large, sterically bulky, and highly lipophilic (non-polar). Its presence masks the polar amino group, significantly increasing the overall non-polar character of the molecule.[2][3] This often results in a lower melting point and a tendency to form amorphous, oily, or waxy solids rather than well-defined crystals.[4]

  • The Cyclobutane Ring: The four-carbon ring is a non-polar, aliphatic moiety.[5] While it introduces valuable conformational rigidity into a peptide backbone, it further contributes to the molecule's hydrophobicity.[6]

The synergy between the bulky, non-polar Boc group and the hydrophobic cyclobutane ring creates a molecule that can be poorly soluble in a wide range of common laboratory solvents, from polar protic (e.g., water, methanol) to some non-polar aprotic ones.

Q2: What are the best starting solvents for dissolving these compounds?

A2: For most applications, such as peptide coupling reactions, it is best to start with polar aprotic solvents, which are generally effective for protected amino acids.[7]

Recommended Starting Solvents:

  • Dichloromethane (DCM): An excellent first choice for many organic reactions.

  • N,N-Dimethylformamide (DMF): A highly polar aprotic solvent capable of dissolving many stubborn compounds. It is a standard in peptide synthesis.[8]

  • Tetrahydrofuran (THF): A moderately polar ether that can be effective, often used in reactions involving organometallic reagents.[9]

  • Acetonitrile (ACN): Another polar aprotic solvent, though sometimes less effective than DMF for highly functionalized molecules.

Always start with a small-scale solubility test before committing your entire batch of material.

Q3: My compound is insoluble in DCM, DMF, and THF. What are my next steps?

A3: If standard solvents fail, a systematic approach involving co-solvents, alternative solvents, or temperature modification is necessary. The goal is to disrupt the strong solute-solute interactions that prevent dissolution.

Troubleshooting Workflow:

  • Introduce a Co-solvent: Adding a small percentage of a stronger, highly polar, or "chaotropic" solvent can dramatically improve solubility.[10] A common and effective strategy is to add 5-10% Dimethyl Sulfoxide (DMSO) to your primary solvent (e.g., DMF or DCM).

  • Switch to a Stronger Solvent System: For particularly intractable compounds, consider using a more potent solvent system from the outset. 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) is an excellent solvent for dissolving aggregated peptides and protected amino acids, though it is more expensive and requires careful handling.[11][12]

  • Apply Gentle Heat: Increasing the temperature can enhance solubility.[13] Use a warm water bath (40-50°C) and gently agitate the mixture. Always monitor for potential degradation, especially with sensitive substrates, by running a parallel TLC analysis.

Q4: My product precipitates during the aqueous workup after a reaction. How can I prevent this?

A4: Precipitation during workup is typically due to a change in the ionization state of the carboxylic acid. The Boc-protected amino acid has a free carboxylic acid group, which can exist in two forms:

  • Carboxylate (R-COO⁻): Deprotonated and negatively charged. This form is more soluble in aqueous basic solutions.

  • Carboxylic Acid (R-COOH): Protonated and neutral. This form is more soluble in organic solvents.

To prevent precipitation, control the pH of the aqueous layer during extraction.

  • During Basic Wash (e.g., with NaHCO₃): If the compound precipitates, it may be because the carboxylate salt is not sufficiently soluble in the aqueous phase. Try diluting the aqueous layer or using a different base.

  • During Acidic Wash (e.g., with dilute HCl or citric acid): To extract your product into the organic layer (e.g., Ethyl Acetate or DCM), the aqueous phase must be sufficiently acidic (pH ~2-3) to fully protonate the carboxylate.[14] If the product precipitates at the interface, it indicates poor solubility in both phases. In this case, consider using a larger volume of organic solvent or a different extraction solvent like THF.

Troubleshooting Guides & Experimental Protocols

This section provides detailed, step-by-step methodologies for common experimental challenges.

Guide 1: Systematic Solvent Screening for a Poorly Soluble Boc-Cyclobutane Amino Acid

This protocol outlines a logical workflow to efficiently identify a suitable solvent system for a reaction or analysis.

Objective: To find a single solvent or co-solvent mixture that dissolves the target compound to a desired concentration (e.g., 0.1 M) at room temperature.

Workflow Diagram:

Solubility_Screening_Workflow start Start: 1-2 mg of Compound dcm Test DCM start->dcm soluble Success: Soluble Proceed with experiment dcm->soluble Yes insoluble Insoluble dcm->insoluble No dmf Test DMF dmf->soluble insoluble2 insoluble2 dmf->insoluble2 No thf Test THF thf->soluble insoluble3 insoluble3 thf->insoluble3 No insoluble->dmf cosolvent Add 5-10% DMSO as a co-solvent cosolvent->soluble insoluble4 insoluble4 cosolvent->insoluble4 No warm Gently warm to 40°C warm->soluble insoluble5 insoluble5 warm->insoluble5 No hfip Test HFIP hfip->soluble insoluble2->thf insoluble3->cosolvent insoluble4->warm insoluble5->hfip

Caption: Decision tree for systematic solvent screening.

Step-by-Step Protocol:

  • Preparation: Aliquot approximately 1-2 mg of your Boc-protected cyclobutane amino acid into several small vials.

  • Initial Screening (Standard Solvents):

    • To the first vial, add the primary solvent of choice (e.g., DCM) dropwise while agitating, aiming for the target concentration.

    • Observe for 2-3 minutes. If the solid dissolves completely, this is your solvent system.

    • If not, proceed to test DMF, then THF in separate vials.

  • Co-Solvent Approach:

    • If the compound is insoluble in the standard solvents, take a fresh vial. Add the best-performing standard solvent (e.g., DMF).

    • Add DMSO dropwise (up to 10% of the total volume) and agitate. Many compounds that are insoluble in pure DMF will dissolve in a 9:1 DMF:DMSO mixture.

  • Thermal Enhancement:

    • If the co-solvent approach fails, gently warm the vial from Step 3 in a water bath to ~40°C. Do not exceed 50°C without first confirming the thermal stability of your compound.

  • Advanced Solvents:

    • As a final resort, test solubility in HFIP. Due to its cost and volatility, it is typically reserved for the most challenging cases.

Data Summary: Solvent Properties

The table below provides key properties of recommended solvents to aid in selection based on reaction requirements (e.g., boiling point for reflux conditions).

SolventFormulaPolarity IndexBoiling Point (°C)Key Application Notes
Dichloromethane (DCM)CH₂Cl₂3.140Excellent general-purpose solvent; volatile and easy to remove.[9]
N,N-Dimethylformamide (DMF)C₃H₇NO6.4153High-boiling polar aprotic solvent; standard for peptide synthesis.[8]
Tetrahydrofuran (THF)C₄H₈O4.066Good for reactions sensitive to highly polar solvents.[15]
Dimethyl Sulfoxide (DMSO)C₂H₆OS7.2189Excellent co-solvent for breaking up aggregates; high boiling point.[13]
Hexafluoroisopropanol (HFIP)C₃H₂F₆O-58Highly effective for aggregated or very non-polar compounds.[11]

Note: Polarity Index is a relative measure.

Guide 2: Protocol for Solidification of Oily Products via Trituration

An oily or gummy product is difficult to handle, weigh, and purify. Trituration can often induce crystallization or solidification.

Objective: To convert a purified, oily Boc-protected cyclobutane amino acid into a manageable free-flowing solid.

Principle: Trituration involves repeatedly washing the oil with a solvent in which it is insoluble (or sparingly soluble). This process washes away residual solvents and minor impurities that may be inhibiting crystallization and provides mechanical energy to encourage the formation of a crystal lattice.

Step-by-Step Protocol:

  • Solvent Selection: Choose a non-polar solvent in which your product is expected to be insoluble. The most common choices are diethyl ether or a mixture of hexanes/petroleum ether .

  • Procedure:

    • Place the oily product in a round-bottom flask or beaker.

    • Add a small volume of the trituration solvent (e.g., 5-10 mL of diethyl ether for ~1g of oil).

    • Using a spatula, vigorously scratch the sides of the flask below the solvent level while stirring the oil.

    • The oil may initially become a thick paste. Continue to stir and scratch. Often, a white solid will begin to precipitate.

    • Continue this process for 10-15 minutes.

  • Isolation:

    • Once a significant amount of solid has formed, carefully decant the solvent.

    • Add a fresh portion of the solvent, break up the solid, and stir for another 5 minutes to wash it.

    • Decant the solvent again.

    • Place the flask under high vacuum to remove all residual solvent, yielding a solid powder.

  • Troubleshooting: If solidification does not occur, try placing the flask in an ice bath or freezer during trituration to decrease solubility further. Sometimes, using a mixture like DCM/Hexanes can provide just enough solubility to allow for recrystallization upon slow evaporation or cooling.[4]

References

  • Mihara, H., et al. (1984). Prediction and improvement of protected peptide solubility in organic solvents. International Journal of Peptide and Protein Research, 24(6), 580-587. [Link]

  • Vinter, J. G., et al. (2018). A new amino acid for improving permeability and solubility in macrocyclic peptides through side chain-to-backbone hydrogen bonding. Chemical Science, 9(1), 197-202. [Link]

  • Konermann, L., et al. (2021). Effects of amino acid additives on protein solubility - insights from desorption and direct electrospray ionization mass spectrometry. Analyst, 146(19), 5949-5958. [Link]

  • Mykhailiuk, P. K., et al. (2021). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. Journal of the American Chemical Society, 143(35), 14241-14249. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • JPT Peptide Technologies. Peptide Solubilization. [Link]

  • ResearchGate. (2014). How to get (or crystallize) solid amino acids derivatives and peptides? [Link]

  • Google Patents. (2006). CN1793110A - Process for preparing Boc protected amino acid by (Boc)2O.
  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. [Link]

  • ResearchGate. Cyclobutane—Physical Properties and Theoretical Studies. [Link]

  • North, M., et al. (2017). Propylene carbonate as a green solvent for peptide synthesis. Green Chemistry, 19(5), 1382-1390. [Link]

  • Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. [Link]

  • International Journal of Pharmaceutical and Chemical Analysis. (2018). Strategies for improving hydrophobic drugs solubility and bioavailability. [Link]

  • ResearchGate. (2011). Use of Amino Acids as Counterions Improves the Solubility of the BCS II Model Drug, Indomethacin. [Link]

  • Chem-Impex. Boc-1-amino-1-cyclobutane carboxylic acid. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2023). Optimizing Peptide Synthesis with Boc Protected Amino Acids: A Focus on N-Boc-1-aminocyclobutanecarboxylic Acid. [Link]

  • Al-Ghananeem, A. M., et al. (2021). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Pharmaceutics, 13(9), 1343. [Link]

  • Albericio, F., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. [Link]

  • El-Gamal, M. I., et al. (2014). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Journal of Natural Products, 77(3), 701-713. [Link]

  • Hojo, K., et al. (2011). Development of a method for environmentally friendly chemical peptide synthesis in water using water-dispersible amino acid nanoparticles. Journal of Pharmaceutical Sciences, 100(11), 4886-4894. [Link]

  • J&K Scientific LLC. (2025). BOC Protection and Deprotection. [Link]

  • Cheméo. Chemical Properties of Cyclobutane (CAS 287-23-0). [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide synthesis: an old but still growing science. Chemical Reviews, 111(11), 6557-6602. [Link]

  • Semantic Scholar. Protection for the Amino Group. [Link]

  • Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. [Link]

  • Fields, G. B. (2006). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Current Protocols in Protein Science, Chapter 18, Unit 18.2. [Link]

  • Ragnarsson, U., & Grehn, L. (2013). Dual protection of amino functions involving Boc. Organic & Biomolecular Chemistry, 11(34), 5575-5584. [Link]

  • ResearchGate. (2012). Protecting groups in amino acids. [Link]

  • Trant, J. (2021). Lecture 16 Protecting groups and racemization of Amino Acids. YouTube. [Link]

  • Sal-Man, N., et al. (2021). Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. Molecules, 26(11), 3321. [Link]

Sources

Technical Support Center: Stability and Handling of trans-3-(Boc-amino)cyclobutanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for trans-3-(Boc-amino)cyclobutanecarboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting protocols to address common challenges encountered during the critical Boc-deprotection step under acidic conditions.

Troubleshooting Guide: Navigating Boc Deprotection

This section addresses specific experimental issues in a question-and-answer format. Each answer provides a causal explanation and a validated protocol for resolution.

Question 1: My Boc-deprotection reaction is sluggish or incomplete. What are the likely causes and how can I drive it to completion?

Potential Causes: Incomplete deprotection is often due to insufficient acid strength or concentration, the presence of moisture which can interfere with anhydrous acidic conditions, or suboptimal reaction time and temperature. The kinetics of Boc cleavage can show a second-order dependence on the acid concentration, meaning a slight decrease in acid strength can significantly slow the reaction.[1]

Recommended Solutions & Protocols:

  • Verify Reagent Quality: Ensure your acidic reagent (e.g., 4M HCl in dioxane or Trifluoroacetic Acid - TFA) has not degraded. Solutions of HCl in dioxane can lose potency over time. Use a fresh or recently titrated solution.

  • Optimize Acid Stoichiometry: While catalytic acid can work, stoichiometric or even a large excess of acid is often required for rapid and complete conversion.[1] For TFA, a common condition is a 25-50% solution in an anhydrous solvent like Dichloromethane (DCM).[2]

  • Ensure Anhydrous Conditions: The mechanism of acid-catalyzed deprotection relies on anhydrous conditions to facilitate the formation of the key intermediates.[3] Ensure your solvent (DCM, dioxane) is anhydrous and the reaction is protected from atmospheric moisture with a drying tube or inert atmosphere.

Detailed Protocol for Complete Deprotection: A standard and robust procedure involves using TFA in DCM.[4][5]

  • Dissolution: Dissolve the trans-3-(Boc-amino)cyclobutanecarboxylic acid in anhydrous DCM to a concentration of 0.1–0.5 M in a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon).

  • Reagent Addition: Add an equal volume of TFA to the solution (for a 1:1 TFA/DCM mixture, v/v).

  • Reaction: Stir the mixture at room temperature. The reaction is typically rapid and should be complete within 30 minutes to 2 hours.[2]

  • Monitoring: Withdraw a small aliquot, quench with a basic solution (like saturated NaHCO₃), extract the organic layer, and spot on a TLC plate to check for the disappearance of the starting material. The deprotected product, being a more polar amine salt, will have a lower Retention Factor (Rf) than the starting material.[4][6]

Workflow for Troubleshooting Incomplete Deprotection

G start Incomplete Deprotection Observed (via TLC/LC-MS) check_reagents Are Acid Reagents Fresh and Anhydrous? start->check_reagents check_conditions Are Reaction Conditions Strictly Anhydrous? check_reagents->check_conditions Yes replace_reagents Use Fresh Acid Solution and Anhydrous Solvent check_reagents->replace_reagents No increase_acid Increase Acid Concentration or Time check_conditions->increase_acid Yes check_conditions->replace_reagents No monitor Monitor Reaction Progress (TLC/LC-MS) increase_acid->monitor monitor->start Still Incomplete complete Reaction Complete monitor->complete Success replace_reagents->start

Caption: Troubleshooting workflow for incomplete Boc deprotection.

Question 2: I've successfully deprotected the amine, but my final product is impure. I suspect side reactions. What are they and how can I prevent them?

Potential Causes: The primary cause of impurities is the formation of a highly reactive tert-butyl cation during the deprotection process.[7][8] This electrophile can alkylate any nucleophilic sites on your molecule of interest or solvent. While the cyclobutane ring itself is generally stable, electron-rich aromatic rings or other functional groups are susceptible to t-butylation.[8]

Recommended Solutions & Protocols:

  • Use a Cation Scavenger: The most effective way to prevent unwanted alkylation is to add a "scavenger" to the reaction mixture.[2] The scavenger's role is to trap the tert-butyl cation before it can react with your product.

    • Common Scavengers: Anisole, thioanisole, or triethylsilane (TES) are excellent choices.

Detailed Protocol for Clean Deprotection with Scavengers:

  • Setup: Dissolve the trans-3-(Boc-amino)cyclobutanecarboxylic acid in anhydrous DCM.

  • Scavenger Addition: Add a scavenger to the solution (typically 5-10% v/v). For example, add 0.5 mL of anisole to 10 mL of DCM.

  • Acid Addition: Proceed with the addition of TFA or HCl in dioxane as per the standard protocol. The scavenger will preferentially react with the generated tert-butyl cation.

  • Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure. The scavenger is typically volatile and will be removed during this step.

  • Analysis: Verify the purity of your product using ¹H NMR to confirm the absence of a tert-butyl signal (a sharp singlet around 1.4 ppm) and LC-MS to confirm the expected molecular weight.[6]

Question 3: Is the cyclobutane ring itself stable to strong acidic conditions like TFA?

Answer: Yes, the cyclobutane carbocyclic skeleton is robust and generally stable under the acidic conditions typically used for Boc deprotection.[9] Cyclobutane rings possess inherent angle and torsional strain compared to more stable rings like cyclohexane, but they do not readily undergo ring-opening under standard deprotection protocols.[10][11][12] Quantum chemical studies on related structures have shown the cyclobutane backbone exhibits perfect stability during hydrolysis in acidic conditions.[9] While extreme conditions or specific substitution patterns can lead to ring-opening in some cyclobutane systems, this is not a common issue for trans-3-(Boc-amino)cyclobutanecarboxylic acid during a standard Boc cleavage.[13]

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of acid-catalyzed Boc deprotection?

The deprotection proceeds through a well-established, multi-step mechanism:[7][14][15]

  • Protonation: The carbonyl oxygen of the Boc group is protonated by the acid (e.g., TFA or HCl).[5][7]

  • Fragmentation: The protonated carbamate is unstable and fragments, leading to the loss of a stable tertiary carbocation (tert-butyl cation) and the formation of an unstable carbamic acid intermediate.[2][14]

  • Decarboxylation: The carbamic acid spontaneously decomposes, releasing carbon dioxide gas.[7] This step is thermodynamically favorable and drives the reaction to completion.

  • Amine Salt Formation: The newly liberated amine is a base and is immediately protonated by the excess acid in the medium, yielding the final product as an amine salt (e.g., trifluoroacetate or hydrochloride salt).[2][15]

Mechanism of Acid-Catalyzed Boc Deprotection

G cluster_0 1. Protonation cluster_1 2. Fragmentation cluster_2 3. Decarboxylation cluster_3 4. Salt Formation BocN R-NH-Boc ProtonatedBocN Protonated Carbamate BocN->ProtonatedBocN + H⁺ Hplus H⁺ CarbamicAcid Carbamic Acid (R-NH-COOH) ProtonatedBocN->CarbamicAcid tBu t-Butyl Cation ProtonatedBocN->tBu FreeAmine Free Amine (R-NH₂) CarbamicAcid->FreeAmine CO2 CO₂ (gas) CarbamicAcid->CO2 AmineSalt Amine Salt (R-NH₃⁺) FreeAmine->AmineSalt + H⁺

Caption: Stepwise mechanism of Boc deprotection under acidic conditions.

Q2: How can I best monitor the reaction's progress?

Several analytical techniques are suitable, each with its own advantages.[6]

Analytical MethodPrincipleAdvantagesDisadvantages
Thin-Layer Chromatography (TLC) Separation based on polarity.Simple, rapid, and cost-effective for qualitative monitoring.[4]Not quantitative; can be difficult to interpret with multiple spots.[6]
¹H NMR Spectroscopy Measures the magnetic environment of protons.Provides definitive structural evidence by showing the disappearance of the tert-butyl singlet (~1.4 ppm). Can be quantitative.[6]Requires a relatively pure aliquot for clear analysis; amine salts can cause peak broadening.[6]
LC-MS Separates components and determines their mass-to-charge ratio.Highly accurate for quantifying starting material, product, and side products. Confirms the molecular weight of the product.[4][6]Requires specialized equipment; more complex and expensive than TLC.[6]

Q3: Do I need to neutralize the amine salt after deprotection?

This depends entirely on your next synthetic step.

  • If the next step is compatible with an acidic amine salt (e.g., some coupling reactions), you can often remove the volatiles (in vacuo) and use the crude salt directly.[2]

  • If the next step requires the free amine , a basic work-up is necessary. After removing the acid and solvent, dissolve the residue in a suitable organic solvent (like DCM or Ethyl Acetate) and wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution) until the aqueous layer is neutral or slightly basic.[4] Then, wash with brine, dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate to yield the neutral, free amine.

References

  • A Comparative Guide to Confirming t-Boc Deprotection of Aminooxy PEG Linkers via NMR Spectroscopy. (n.d.). BenchChem.
  • Boc Deprotection Mechanism - TFA. (n.d.). Common Organic Chemistry.
  • A Researcher's Guide to the Validation of Boc Deprotection by HPLC Analysis. (n.d.). BenchChem.
  • Amine Protection and Deprotection. (n.d.). Master Organic Chemistry.
  • BOC Protection and Deprotection. (n.d.). J&K Scientific LLC.
  • Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration. (2025). Request PDF - ResearchGate.
  • Amine Protection / Deprotection. (n.d.). Fisher Scientific.
  • The Chemistry of the Boc Protecting Group. (n.d.). BenchChem.
  • Boc Deprotection Mechanism - HCl. (n.d.). Common Organic Chemistry.
  • Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions. (2021). MDPI.
  • Studies on the stability of the cyclobutane b-aminoacid skeleton: a cautionary tale. (2004). ElectronicsAndBooks.
  • Boc Deprotection - HCl. (n.d.). Common Organic Chemistry.
  • Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal.
  • BOC Deprotection. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • BOC-Amino Acids. (n.d.). BOC Sciences.
  • Stability of Cycloalkanes - Ring Strain. (2024). Chemistry LibreTexts.
  • Stabilities of Cycloalkanes and Ring Strain. (2019). Chemistry LibreTexts.
  • Stability of Cycloalkanes: Ring Strain. (2023). OpenStax - Organic Chemistry.

Sources

Technical Support Center: Removal of Boc Protecting Group from Cyclobutane Structures

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for scientists and researchers. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the removal of the tert-butyloxycarbonyl (Boc) protecting group from amines on cyclobutane scaffolds. The inherent ring strain and unique stereoelectronic properties of cyclobutanes can present specific challenges not typically encountered with acyclic or larger ring systems.[1][2] This document is designed to help you navigate these challenges, optimize your reaction conditions, and achieve clean, efficient deprotection.

Troubleshooting Guide: Addressing Common Issues

This section addresses specific problems you may encounter during the deprotection of N-Boc cyclobutanes. Each answer explains the underlying chemical principles and provides actionable solutions and detailed protocols.

Q1: Why is my Boc deprotection incomplete, even with a large excess of trifluoroacetic acid (TFA)?

Answer:

Incomplete deprotection is a common issue, often stemming from the unique structural nature of the cyclobutane ring. While standard conditions like 20-50% TFA in dichloromethane (DCM) are effective for many substrates, cyclobutane systems can be surprisingly stubborn.[3]

Potential Causes & Solutions:

  • Steric Hindrance: The rigid, puckered conformation of some substituted cyclobutanes can sterically shield the Boc group's carbonyl oxygen, hindering the initial, crucial protonation step by the acid.[3] The approach of the bulky TFA molecule may be impeded.

    • Solution 1: Increase Reaction Time/Temperature. For sterically demanding substrates, deprotection is a kinetic process.[3] Extend the reaction time from the typical 1-2 hours to 4-6 hours, monitoring by TLC or LC-MS. If the reaction remains sluggish at room temperature, cautiously warming the reaction to 30-40°C can be effective, but must be balanced against the risk of side reactions.

    • Solution 2: Use a Less Sterically Demanding Acid. Consider switching from TFA to 4M HCl in 1,4-dioxane.[4] Hydrogen chloride is a smaller acidic species and may access the hindered carbonyl more effectively. The resulting amine hydrochloride salt often precipitates from the reaction mixture, which can help drive the equilibrium towards the product.[4]

  • Insufficient Acid Strength/Concentration: Although TFA is a strong acid, its effective strength can be modulated by the solvent. In some cases, the reaction rate shows a second-order dependence on acid concentration, meaning a higher concentration can have a dramatic effect.[3]

    • Solution: Use Neat TFA (with caution). For particularly resistant substrates, using neat (99%) TFA can be highly effective, often completing the reaction in minutes.[4] However, this significantly increases the risk of side reactions, especially if other acid-sensitive functional groups are present or if the cyclobutane ring itself is prone to rearrangement. This approach should be a last resort. Always cool the reaction vessel to 0°C before adding neat TFA.[3]

Q2: My reaction worked, but I'm seeing significant side products. What is causing substrate degradation or ring instability?

Answer:

The formation of side products is often linked to the high ring strain of the cyclobutane core (~26 kcal/mol) and the generation of a highly reactive tert-butyl cation intermediate during deprotection.[2][5]

Potential Causes & Solutions:

  • Alkylation by the tert-Butyl Cation: The liberated tert-butyl cation is a potent electrophile and can alkylate nucleophilic residues on your molecule, such as electron-rich aromatic rings or sulfur-containing functional groups.[5][6]

    • Solution: Use a Cation Scavenger. The addition of a scavenger is critical to intercept the tert-butyl cation before it can cause damage.[7]

      • Recommended Scavengers: Triisopropylsilane (TIS) or thioanisole are commonly used. A typical cocktail is 95% TFA, 2.5% water, and 2.5% TIS.

  • Ring-Opening or Rearrangement: The angle strain in the cyclobutane ring makes it susceptible to cleavage or rearrangement under harsh acidic conditions, especially if the ring is substituted with activating groups that can stabilize a carbocationic intermediate.[1][8]

    • Solution 1: Switch to Milder Acidic Conditions. Move away from TFA. A solution of 4M HCl in dioxane or ethyl acetate is often sufficient and less harsh.[9] Monitoring the reaction carefully and stopping it as soon as the starting material is consumed is key.

    • Solution 2: Employ Non-Acidic Methods. For highly sensitive substrates, acidic conditions should be avoided entirely.

      • Trimethylsilyl Iodide (TMSI): This reagent offers a mild, neutral method for Boc deprotection.[10][11] It proceeds via a non-hydrolytic mechanism, which is advantageous for substrates containing other acid-labile groups like tert-butyl esters.[12][13]

      • Thermal Deprotection: In the absence of other thermally labile groups, heating the N-Boc cyclobutane (e.g., in a high-boiling solvent like diphenyl ether or even under continuous flow conditions in methanol at high temperatures) can cleanly cleave the Boc group.[14][15][16]

Q3: The deprotection seems complete by LC-MS, but my final yield is low after work-up and purification. Where is my product going?

Answer:

Low isolated yields after a successful reaction often point to issues during the work-up and purification stages. The resulting cyclobutylamine salt can have challenging physical properties.

Potential Causes & Solutions:

  • Formation of Water-Soluble Amine Salts: The product of an acidic deprotection is an amine salt (e.g., trifluoroacetate or hydrochloride).[17] Small, polar molecules like cyclobutylamine salts can have high water solubility, leading to significant loss during aqueous extraction phases.

    • Solution 1: Avoid Aqueous Work-up. After removing the acid and solvent in vacuo, directly triturate the residue with a non-polar solvent like cold diethyl ether or hexanes.[3] The amine salt will often precipitate as a solid, which can be isolated by filtration.

    • Solution 2: Back-Extraction. If an aqueous work-up is necessary to remove reagents, basify the aqueous layer to a pH > 10 with NaOH or K₂CO₃ to form the free amine. Then, thoroughly extract the aqueous layer multiple times with a suitable organic solvent (e.g., DCM, EtOAc).

    • Solution 3: Use an Ion-Exchange Resin. For particularly precious or water-soluble materials, after removing the bulk of the acid, the crude product can be passed through a basic resin (like Amberlyst A21) to neutralize the salt and isolate the free amine without an aqueous wash.[18]

  • Formation of Oily or Hygroscopic Salts: TFA salts, in particular, are notorious for forming sticky, oily residues that are difficult to handle and purify.[4]

    • Solution: Salt Swap. If you obtain an oily TFA salt, dissolve the crude residue in a minimal amount of solvent (like methanol or DCM) and add a solution of HCl in diethyl ether or dioxane. The less soluble hydrochloride salt will often precipitate, providing a more crystalline, manageable solid.

Frequently Asked Questions (FAQs)

Q1: What are the standard "go-to" conditions for a first attempt at deprotecting an N-Boc cyclobutylamine?

For a typical, unactivated N-Boc cyclobutylamine, a solution of 20-50% TFA in dry DCM at room temperature for 1-2 hours is a reliable starting point.[19] It is highly recommended to include a cation scavenger like triisopropylsilane (TIS, ~5% v/v) to prevent potential side reactions.[5]

Q2: How can I effectively monitor the reaction progress?

Thin-Layer Chromatography (TLC) is the most common method.[3]

  • Staining: The product amine will be visible with a ninhydrin stain (typically appears purple or blue), while the N-Boc protected starting material will not.

  • Mobile Phase: A polar solvent system, such as 10-20% methanol in DCM, is usually effective for visualizing the polar amine product, which will have a much lower Rf than the starting material.

  • LC-MS: For more precise monitoring, Liquid Chromatography-Mass Spectrometry is ideal. You will observe the disappearance of the mass corresponding to your starting material and the appearance of the mass for the deprotected amine.

Q3: When should I choose a non-acidic deprotection method over a standard acid-based one?

You should strongly consider a non-acidic method under the following circumstances:

  • Presence of Other Acid-Labile Groups: If your molecule contains other protecting groups like tert-butyl esters (TBE), trityl (Trt), or acetals, which are also cleaved by strong acid.[14]

  • Highly Strained or Activated Ring Systems: If the cyclobutane ring is part of a complex, strained polycyclic system or bears substituents that could stabilize a carbocation, making it prone to rearrangement or fragmentation under acidic conditions.

  • "Green" Chemistry Considerations: Methods like thermal deprotection in boiling water are being explored as environmentally benign alternatives to using strong, corrosive acids and chlorinated solvents.[20][21]

Key Experimental Protocols

Protocol 1: Standard Deprotection using TFA in DCM
  • Preparation: Dissolve the N-Boc cyclobutane substrate in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling (Optional): For sensitive substrates, cool the solution to 0 °C in an ice bath.[3]

  • Addition of Reagents: To the stirred solution, add triisopropylsilane (TIS) (0.5-1.0 equivalent, or ~5% of total volume). Slowly add trifluoroacetic acid (TFA) to achieve a final concentration of 20-50% (v/v).

  • Reaction: Allow the mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction's completion by TLC or LC-MS until the starting material is fully consumed.[3]

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.[3]

    • Co-evaporate the residue with toluene or DCM (2-3 times) to ensure complete removal of residual TFA.[3]

    • The resulting crude amine TFA salt can be purified directly or converted to the free amine by dissolving in an appropriate solvent and washing with a saturated aqueous sodium bicarbonate solution.[3]

Protocol 2: Mild Deprotection using Trimethylsilyl Iodide (TMSI)

Note: TMSI is sensitive to moisture and air. All glassware should be flame-dried, and the reaction should be conducted under an inert atmosphere (e.g., Nitrogen or Argon).

  • Preparation: Dissolve the N-Boc cyclobutane substrate in an anhydrous solvent such as chloroform or acetonitrile (0.1 M).[10]

  • Addition of Reagent: Add trimethylsilyl iodide (TMSI) (1.2-1.5 equivalents) dropwise to the solution at room temperature.[10][11]

  • Reaction: Stir the reaction mixture at room temperature. The reaction may take several hours to overnight. Monitor progress by TLC or LC-MS.[10]

  • Work-up: Upon completion, quench the reaction by the careful addition of methanol. Remove all volatiles under reduced pressure. The crude product can then be purified by standard methods (e.g., chromatography or crystallization).

Data & Condition Summary

MethodReagentsTypical ConditionsAdvantagesDisadvantages
Standard Acidic TFA / DCM20-50% TFA, RT, 1-4 hFast, reliable, common reagentsHarsh, risk of side reactions, TFA salts can be oily[4][19]
Alternative Acidic 4M HCl in DioxaneRT, 1-4 hForms crystalline HCl salts, less harsh than TFADioxane is a hazardous solvent, may cleave ethers[9][21]
Mild / Neutral TMSI / CHCl₃1.2 eq. TMSI, RT, 2-16 hVery mild, orthogonal to TBEsTMSI is expensive and moisture-sensitive[10][12]
Thermal High-boiling solvent or flow180-250 °C"Green" option, no acid/base wasteRequires high temperatures, not suitable for thermally labile substrates[14][15]

Visual Guides & Workflows

General Mechanism of Acid-Catalyzed Boc Deprotection

Boc_Deprotection_Mechanism BocN R-NH-Boc ProtonatedBocN R-NH-Boc(H⁺) BocN->ProtonatedBocN Fast H_plus H⁺ (from TFA) ProtonatedBocN_ref R-NH-Boc(H⁺) CarbamicAcid R-NH-COOH (Carbamic Acid) CarbamicAcid_ref R-NH-COOH tBu_cation tert-Butyl Cation ProtonatedBocN_ref->CarbamicAcid Rate-Limiting ProtonatedBocN_ref->tBu_cation Amine R-NH₂ (Free Amine) Amine_ref R-NH₂ CO2 CO₂ (gas) CarbamicAcid_ref->Amine Fast CarbamicAcid_ref->CO2 AmineSalt R-NH₃⁺ (Amine Salt) Amine_ref->AmineSalt H_plus2 H⁺

Caption: Acid-catalyzed mechanism for Boc group removal.[3][17]

Troubleshooting Workflow for Incomplete Deprotection

Troubleshooting_Workflow start Incomplete Reaction Observed (by TLC/LCMS) check_time Was reaction time sufficient? (>2 hours) start->check_time increase_time Increase reaction time to 4-6h and/or warm to 30-40°C check_time->increase_time No check_acid Is the substrate sterically hindered? check_time->check_acid Yes end_ok Problem Solved increase_time->end_ok switch_hcl Switch to 4M HCl in Dioxane check_acid->switch_hcl Yes check_sensitivity Are other acid-sensitive groups present? check_acid->check_sensitivity No switch_hcl->end_ok use_tmsi Use non-acidic method (e.g., TMSI or Thermal) check_sensitivity->use_tmsi Yes use_neat_tfa Consider neat TFA at 0°C (Use with caution) check_sensitivity->use_neat_tfa No use_tmsi->end_ok use_neat_tfa->end_ok

Sources

Technical Support Center: Troubleshooting Low Yield in trans-3-Aminocyclobutanecarboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of trans-3-aminocyclobutanecarboxylic acid. This resource is designed for researchers, scientists, and drug development professionals who are encountering challenges in achieving optimal yields for this valuable non-proteinogenic amino acid. The unique strained cyclobutane ring presents specific synthetic hurdles.[1][2][3] This guide provides in-depth, question-and-answer-based troubleshooting advice grounded in mechanistic principles and practical laboratory experience.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My overall yield is consistently below 30%. What are the most common causes for such a significant loss of product?

A yield below 30% suggests a fundamental issue in one or more stages of the synthesis. The most common multi-step synthesis proceeds via a protected lactam intermediate. Let's break down the likely culprits by synthetic stage.

A typical synthetic route involves the [2+2] cycloaddition to form a bicyclic lactone, followed by aminolysis to the lactam, and subsequent hydrolysis to the final product.

Troubleshooting Workflow: Low Overall Yield

G start Low Overall Yield (<30%) cycloaddition [2+2] Cycloaddition Inefficient? start->cycloaddition aminolysis Incomplete Lactone to Lactam Conversion? cycloaddition->aminolysis If cycloaddition is optimized hydrolysis Harsh Hydrolysis Conditions? aminolysis->hydrolysis If aminolysis is complete purification Product Loss During Purification? hydrolysis->purification If hydrolysis is controlled end Yield Improved purification->end If purification is optimized

Caption: Troubleshooting flowchart for low yield.

1. Inefficient [2+2] Cycloaddition: The formation of the bicyclo[3.2.0]heptane skeleton is often the most challenging step.[4][5]

  • Causality: The photochemical [2+2] cycloaddition is highly sensitive to reaction conditions. Poor UV lamp output, incorrect wavelength, or the presence of UV-absorbing impurities can drastically reduce the efficiency of this step. The reaction is also prone to polymerization if the concentration of the olefin is too high.
  • Solution:
  • Ensure your UV lamp is functioning within its specified wavelength and power output.
  • Use purified, degassed solvents to remove any potential quenchers or impurities.
  • Optimize the concentration of your starting materials; higher dilution can sometimes favor the intramolecular cycloaddition over polymerization.

2. Incomplete Conversion of Lactone to Lactam: The aminolysis of the bicyclic lactone to the corresponding lactam can be sluggish.

  • Causality: The lactone can be sterically hindered, and the choice of amine and solvent is critical. Insufficient reaction time or temperature will result in a mixture of starting material and product, complicating purification.
  • Solution:
  • Consider using a less hindered amine source if possible, or increase the reaction temperature and time.
  • Monitor the reaction progress by TLC or LC-MS to ensure complete consumption of the lactone.

3. Degradation during Lactam Hydrolysis: The final step, hydrolysis of the lactam to the free amino acid, can lead to product degradation if not carefully controlled.[6][7]

  • Causality: Strong acidic or basic conditions at elevated temperatures required for lactam hydrolysis can also promote side reactions, including epimerization or ring-opening of the strained cyclobutane ring.[8]
  • Solution:
  • Employ milder hydrolysis conditions. For instance, use 6N HCl at a lower temperature for a longer duration.
  • Carefully neutralize the reaction mixture to the isoelectric point of the amino acid to maximize precipitation and minimize its solubility in the aqueous phase.
Question 2: I am observing the formation of a significant amount of the cis-isomer. How can I improve the diastereoselectivity for the desired trans-product?

The formation of the cis-isomer is a common problem, often arising from the stereochemistry of the preceding steps or epimerization during hydrolysis.

1. Stereocontrol in the [2+2] Cycloaddition: The stereochemistry of the final product is often dictated by the initial cycloaddition.

  • Causality: The stereochemical outcome of the [2+2] cycloaddition can be influenced by the choice of photosensitizer and solvent.
  • Solution:
  • Screen different photosensitizers. Acetone is commonly used, but other sensitizers might offer better stereocontrol.
  • Solvent polarity can influence the transition state of the cycloaddition. Experiment with a range of non-polar and polar aprotic solvents.

2. Isomerization during Hydrolysis: The acidic or basic conditions of hydrolysis can lead to the epimerization of the more sterically hindered cis-isomer to the thermodynamically more stable trans-isomer. However, prolonged exposure can lead to an equilibrium mixture.

  • Causality: The proton alpha to the carboxylic acid is acidic and can be removed under basic conditions, leading to a planar enolate intermediate which can be re-protonated from either face, leading to a mixture of isomers.
  • Solution:
  • If your synthesis initially produces the cis-isomer, you can intentionally use conditions that promote epimerization to the desired trans-isomer. This is often achieved by heating the crude product in a basic solution.[9]
  • Carefully monitor the isomerization process to find the optimal time and temperature that maximizes the trans- to cis-ratio without causing degradation.
ConditionExpected trans:cis RatioPotential Issues
6N HCl, 100°C, 12h~3:1Some degradation
3N NaOH, 100°C, 8h~4:1Potential for side reactions
6N HCl, 80°C, 24h~2.5:1Slower reaction time
Question 3: My final product is difficult to purify. What are the best practices for isolating pure trans-3-aminocyclobutanecarboxylic acid?

The zwitterionic nature of amino acids can make them challenging to purify.

1. Crystallization: The most effective method for purifying the final product is typically crystallization.

  • Protocol: Recrystallization of trans-3-aminocyclobutanecarboxylic acid
  • Dissolve the crude product in a minimal amount of hot water.
  • Slowly add a miscible organic solvent in which the amino acid is insoluble, such as isopropanol or ethanol, until the solution becomes turbid.
  • Heat the solution gently until it becomes clear again.
  • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
  • Collect the crystals by vacuum filtration, wash with a small amount of cold isopropanol, and dry under vacuum.

2. Ion-Exchange Chromatography: If crystallization does not yield a product of sufficient purity, ion-exchange chromatography is a powerful alternative.

  • Causality: The amino and carboxylic acid groups allow the compound to bind to cation or anion exchange resins. Impurities lacking these functional groups, or with different pKa values, can be washed away.[10]
  • Solution:
  • Use a strong cation exchange resin, such as Dowex 50WX8.
  • Load the crude product onto the column in a low pH buffer (e.g., 0.1 M citric acid).
  • Wash the column with the loading buffer to remove neutral and anionic impurities.
  • Elute the desired product with a gradient of increasing pH, such as an ammonium hydroxide solution.
Purification Strategy Decision Tree

G start Crude Product purity_check Assess Purity (NMR, LC-MS) start->purity_check high_purity High Purity (>95%) purity_check->high_purity Purity is high low_purity Low Purity (<95%) purity_check->low_purity Purity is low crystallization Recrystallization high_purity->crystallization ion_exchange Ion-Exchange Chromatography low_purity->ion_exchange final_product Pure Product crystallization->final_product ion_exchange->final_product

Caption: Decision tree for purification strategy.

References

  • Google Patents. (n.d.). CN112608243A - Synthesis method of trans-3-aminobutanol.
  • Master Organic Chemistry. (2014, April 3). Cycloalkanes - Ring Strain In Cyclopropane And Cyclobutane. Retrieved from [Link]

  • PubMed. (n.d.). 1-aminocyclobutane[11C]carboxylic acid, a potential tumor-seeking agent. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis and activity of a potent N-methyl-D-aspartic acid agonist, trans-1-aminocyclobutane-1,3-dicarboxylic acid, and related phosphonic and carboxylic acids. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Reactions of Cyclopropane and Cyclobutane. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Retrieved from [Link]

  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Retrieved from [Link]

  • PubMed. (n.d.). A refined synthesis of enantiomerically pure 2-aminocyclobutanecarboxylic acids. Retrieved from [Link]

  • PubMed Central. (n.d.). Cyclobutanes in Small‐Molecule Drug Candidates. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis of 1-amino-3-[(dihydroxyboryl)methyl]- cyclobutanecarboxylic acid as a potential therapy agent. Retrieved from [Link]

  • Hektoen International. (2005, September 16). synthesis of dioxabicyclo[3.2.1]octane core of the zaragozic acids. Retrieved from [Link]

  • Organic Chemistry: A Tenth Edition. (n.d.). 4.3 Stability of Cycloalkanes: Ring Strain. Retrieved from [Link]

  • LibreTexts. (n.d.). 7.6 Hydrolysis of Amides. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Synthesis of 3-Azabicyclo[3.2.0]heptane hydrochloride. Retrieved from [Link]

  • Digikogu. (n.d.). Synthesis of Heterobicyclo[3.2.0]heptane Derivatives Multicomponent Cascade Reaction via. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Cyclobutanecarboxylic Acid. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Concise assembly of ethynyl-6,8-dioxabicyclo[3.2.1]octanes from acetylenes and ketones. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Ring Strain and the Structure of Cycloalkanes. Retrieved from [Link]

  • ACS Publications. (n.d.). Synthesis, Radiolabeling, and Biological Evaluation of the trans-Stereoisomers of 1-Amino-3-(fluoro-18F)-4-fluorocyclopentane-1-carboxylic Acid as PET Imaging Agents. Retrieved from [Link]

  • Google Patents. (n.d.). CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof.
  • Google Patents. (n.d.). WO2008138621A2 - Synthesis of aminocyclopentane carboxylic acids.
  • PubMed Central. (n.d.). Construction of an Isonucleoside on a 2,6-Dioxobicyclo[3.2.0]-heptane Skeleton. Retrieved from [Link]

  • YouTube. (2023, October 6). Hydrolysis Reactions of Amides with Acids and Bases! Explained in 2 Steps!. Retrieved from [Link]

  • ACS Publications. (n.d.). 1,3-Cyclobutanedicarboxylic Acid—A History of Mistaken Identity. Retrieved from [Link]

  • YouTube. (2021, July 28). Carboxylic Acid Derivatives & Hydrolysis Reactions: Crash Course Organic Chemistry #31. Retrieved from [Link]

  • Pearson. (n.d.). Lactones, Lactams and Cyclization Reactions: Videos & Practice Problems. Retrieved from [Link]

  • PubMed. (n.d.). (+)- and (-)-2-aminocyclobutane-1-carboxylic acids and their incorporation into highly rigid beta-peptides: stereoselective synthesis and a structural study. Retrieved from [Link]

Sources

Technical Support Center: Chiral Separation of 3-Aminocyclobutanecarboxylic Acid Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the chiral separation of 3-aminocyclobutanecarboxylic acid isomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to challenges encountered during the analytical and preparative separation of these complex stereoisomers.

Introduction to the Challenge

3-Aminocyclobutanecarboxylic acid is a constrained cyclic amino acid analog. Its structure contains two chiral centers, leading to the existence of four stereoisomers: a pair of cis enantiomers ((1R,3S) and (1S,3R)) and a pair of trans enantiomers ((1R,3R) and (1S,3S)). Separating these four isomers is a significant analytical challenge because enantiomers possess identical physical and chemical properties in an achiral environment, and diastereomers (cis vs. trans) can often exhibit similar chromatographic behavior. Achieving complete separation is critical in pharmaceutical development, as different stereoisomers can have vastly different pharmacological and toxicological profiles.

This guide provides a structured approach to method development and troubleshooting for this specific separation.

Frequently Asked Questions (FAQs)

Q1: What are the primary chromatographic techniques for separating the four stereoisomers of 3-aminocyclobutanecarboxylic acid?

The three primary techniques are High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Gas Chromatography (GC).

  • Chiral HPLC: This is the most common and direct approach. It utilizes a Chiral Stationary Phase (CSP) that creates a chiral environment, allowing for differential interaction with the enantiomers. Both normal-phase (NP) and reversed-phase (RP) modes can be employed.

  • Chiral SFC: A powerful, modern alternative to normal-phase HPLC. SFC uses supercritical CO₂ as the main mobile phase, which offers benefits like faster analysis times, reduced organic solvent consumption, and often unique selectivity.[1][2] It is highly effective for chiral separations and is considered a first-line approach in many high-throughput environments.[3]

  • Chiral GC: This is a viable but less direct method because it requires the derivatization of the amino acid to make it volatile.[4] The process typically involves a two-step reaction: esterification of the carboxylic acid group followed by acylation of the amino group.[4][5] This method can offer excellent resolution and sensitivity but adds complexity to sample preparation.

Q2: Why can't I separate the enantiomers on my standard C18 (achiral) column?

Enantiomers have identical physical properties (e.g., solubility, boiling point) and only differ in how they interact with other chiral entities and polarized light.[6] A standard C18 column is achiral and therefore cannot distinguish between left-handed and right-handed molecules. While you might achieve separation of the diastereomers (cis from trans) on a C18 column due to their different physical properties, the enantiomeric pairs ((1R,3S)/(1S,3R) and (1R,3R)/(1S,3S)) will co-elute. To separate enantiomers, a chiral environment, provided by a Chiral Stationary Phase (CSP), is mandatory.[6]

Q3: What type of Chiral Stationary Phase (CSP) should I start with for HPLC or SFC?

There is no universal CSP, so screening a few columns of different types is the most effective strategy.[7] For a zwitterionic molecule like 3-aminocyclobutanecarboxylic acid, the following CSP classes are excellent starting points:

  • Macrocyclic Glycopeptides: CSPs like those based on Teicoplanin (e.g., CHIROBIOTIC T) are exceptionally versatile for underivatized amino acids.[8] They offer multiple interaction modes (ionic, hydrogen bonding, inclusion complexing) and can be used in reversed-phase, polar organic, and polar ionic modes.[8][9] A close analog, (cis)-3-aminocyclopentane-1-carboxylic acid, has been successfully separated on a CHIROBIOTIC T column, making it a prime candidate.[10]

  • Polysaccharide Derivatives: These are the most widely used CSPs. Columns with coated or immobilized derivatives of amylose or cellulose (e.g., Chiralpak® or Chiralcel® series) are highly effective, particularly in normal-phase, polar organic, or SFC modes.[11][12] Immobilized versions are advantageous as they tolerate a wider range of solvents.

  • Crown Ethers: CSPs based on crown ethers are specifically designed for the enantioseparation of primary amino acids and compounds containing primary amine groups.[13] They are typically used with acidic aqueous mobile phases.

Q4: Do I need to derivatize the amino acid for HPLC or SFC analysis?

No, derivatization is not typically required for HPLC or SFC. One of the major advantages of modern macrocyclic glycopeptide and certain polysaccharide CSPs is their ability to separate underivatized amino acids directly.[8][13] This simplifies sample preparation and avoids potential side reactions or racemization. However, if direct methods fail, derivatization with a chiral agent (e.g., Marfey's reagent) to form diastereomers that can be separated on a standard C18 column is an alternative, albeit more complex, "indirect" approach.[14]

Method Development and Strategy

A systematic screening approach is the most efficient path to a successful separation. The following workflow outlines a logical strategy for method development.

MethodDevelopmentWorkflow cluster_start Initial Decision cluster_primary Primary Approach (Recommended) cluster_secondary Secondary Approach Start Analyte: 3-Aminocyclobutanecarboxylic Acid (4 Stereoisomers) SFC_HPLC Direct Analysis: Chiral SFC or HPLC Start->SFC_HPLC High Throughput? GC Indirect Analysis: Chiral GC Start->GC Direct methods fail or GC expertise available SFC_Screen SFC Screening (Fastest, Greenest) - Polysaccharide CSPs - Modifiers: MeOH, EtOH, IPA SFC_HPLC->SFC_Screen Yes HPLC_Screen HPLC Screening - Macrocyclic Glycopeptide CSPs (e.g., CHIROBIOTIC T) - Polysaccharide CSPs SFC_HPLC->HPLC_Screen No / SFC Unavailable Derivatize Two-Step Derivatization: 1. Esterification (e.g., Methanolic HCl) 2. Acylation (e.g., TFAA) GC->Derivatize GC_Analysis Analysis on Chiral GC Column (e.g., Chirasil-Val) Derivatize->GC_Analysis

Caption: Method selection workflow for separating 3-aminocyclobutanecarboxylic acid isomers.

Troubleshooting Guide

Encountering issues during chiral separations is common. This guide addresses specific problems in a Q&A format.

Q5: I see only two peaks. I've separated the cis and trans diastereomers, but not the enantiomers. What's wrong?

This is a classic sign that your chosen column and mobile phase combination can distinguish between the diastereomers but lacks enantioselectivity.

  • Causality: The physical and spatial differences between cis and trans isomers are significant enough to cause different retention on many column types (even achiral ones). However, separating the mirror-image enantiomers requires specific chiral recognition interactions (e.g., hydrogen bonds, π-π stacking, steric hindrance) between the analytes and the CSP.

  • Solution Path:

    • Confirm you are using a Chiral Stationary Phase (CSP). This is the most fundamental requirement.

    • Change the Mobile Phase: Chiral recognition is highly sensitive to the mobile phase composition. If you are in reversed-phase, try switching to polar organic or normal-phase mode, as the interaction mechanism will change completely.

    • Switch to a Different Class of CSP: If modifying the mobile phase doesn't induce enantioselectivity, the chosen CSP is likely unsuitable. If you started with a polysaccharide column, screen a macrocyclic glycopeptide (e.g., CHIROBIOTIC T) or crown ether CSP, which rely on different recognition mechanisms.[8]

Q6: My peaks are broad and tailing. How can I improve the peak shape?

Poor peak shape is generally caused by undesirable secondary interactions or slow kinetics.

  • Causality: The zwitterionic nature of the amino acid can lead to strong ionic interactions with residual silanols on the silica support of the CSP, causing peak tailing. Slow mass transfer between the mobile and stationary phases can also lead to broad peaks.

  • Solution Path:

    • Add a Mobile Phase Modifier: This is the most effective solution. For reversed-phase or polar organic modes, adding a small amount of an acid and a base (e.g., 0.1% acetic acid and 0.1% triethylamine) or a volatile buffer (e.g., ammonium trifluoroacetate) can suppress silanol interactions and improve peak shape dramatically.[9] For normal-phase, adding a polar solvent like ethanol or a basic additive can help.

    • Lower the Flow Rate: This can improve efficiency if the issue is related to slow kinetics, giving the analyte more time to equilibrate.

    • Increase the Column Temperature: Raising the temperature (e.g., to 30-40°C) can improve kinetics and reduce mobile phase viscosity, often leading to sharper peaks.

Q7: I have some separation, but the resolution (Rs) is poor (<1.5). How can I optimize it?

Optimizing a partial separation is a process of fine-tuning the three factors that govern resolution: efficiency (N), selectivity (α), and retention factor (k').

  • Causality: Poor resolution means the peaks are too close together relative to their width. You need to either pull the peaks further apart (increase selectivity) or make them narrower (increase efficiency).

  • Solution Path (Troubleshooting Flow):

TroubleshootingWorkflow cluster_selectivity Improve Selectivity (α) cluster_efficiency Improve Efficiency (N) cluster_retention Optimize Retention (k') Problem Problem: Poor Resolution (Rs < 1.5) ChangeModifier Change Organic Modifier (e.g., IPA -> EtOH in NP/SFC) Problem->ChangeModifier Primary Action LowerFlow Lower Flow Rate Problem->LowerFlow AdjustStrength Adjust Mobile Phase Strength (Target k' between 2 and 10) Problem->AdjustStrength ChangeAdditive Change Mobile Phase Additive (e.g., TFA -> Formic Acid) ChangeModifier->ChangeAdditive ChangeTemp Change Temperature (Lower T often increases α) ChangeAdditive->ChangeTemp CheckSystem Check System for Dead Volume (tubing, connections) LowerFlow->CheckSystem

Caption: Decision tree for troubleshooting poor resolution in a chiral separation.

Q8: My retention times are drifting between injections. What is the cause?

Retention time instability is almost always due to an unequilibrated column or changes in the mobile phase.

  • Causality: Chiral stationary phases, especially in HPLC, can take a long time to fully equilibrate with the mobile phase.[15] Any small change in mobile phase composition (e.g., evaporation of a volatile component) or temperature will affect retention. Some analytes can also irreversibly adsorb on the first few injections, changing the stationary phase surface.[15]

  • Solution Path:

    • Increase Column Equilibration Time: Flush the column with the mobile phase for at least 30-60 minutes before starting your sequence. For some methods, this can be even longer.

    • Perform Conditioning Injections: Inject your sample several times (3-5) before running the official sequence. This "conditions" the column and often leads to stable retention times thereafter.[15]

    • Ensure Mobile Phase Stability: Keep mobile phase bottles capped to prevent evaporation of volatile components (like alcohols in normal phase). Prepare fresh mobile phases daily.

    • Use a Column Thermostat: Control the column temperature to eliminate ambient temperature fluctuations as a source of variability.

Data Summary & Protocols

Table 1: Recommended Starting CSPs & Conditions
CSP ClassExample ColumnPrimary ModeTypical Mobile PhaseKey Strengths
Macrocyclic Glycopeptide CHIROBIOTIC TPolar OrganicMethanol / 0.1% Acetic Acid / 0.1% TEAExcellent for underivatized amino acids; multimodal.[8][10]
Polysaccharide Chiralpak IA / IB / ICSFCCO₂ / Methanol (+ 0.1% additive)High success rate; fast analysis with SFC.[3]
Polysaccharide Chiralcel OD / OJNormal PhaseHexane / Isopropanol (+ 0.1% TFA)Broad applicability; extensive literature support.
Crown Ether CROWNPAK CR(+)Reversed PhasePerchloric Acid solution (pH 1-2)Highly specific for primary amines.[13]
Protocol 1: HPLC Screening on a Macrocyclic Glycopeptide CSP
  • Column: CHIROBIOTIC T, 250 x 4.6 mm, 5 µm

  • Sample Preparation: Dissolve sample in mobile phase at ~0.5 mg/mL.

  • Mobile Phase (Polar Organic Mode):

    • A: Methanol

    • B: Acetonitrile

    • C: Acetic Acid

    • D: Triethylamine

  • Screening Conditions:

    • Condition 1: 100% A + 0.1% C + 0.1% D

    • Condition 2: 100% B + 0.1% C + 0.1% D

  • Flow Rate: 1.0 mL/min

  • Temperature: 25°C

  • Detection: UV at 210 nm or ELSD/CAD/MS

  • Rationale: This protocol screens two different polar organic solvents which can provide very different selectivity. The acid/base additives are crucial for good peak shape with zwitterionic analytes.[9]

Protocol 2: Chiral GC Method via Derivatization

This protocol is for when direct HPLC/SFC methods are unsuccessful.

  • Derivatization - Step 1 (Esterification):

    • To 1 mg of sample, add 1 mL of 3 N Methanolic HCl.

    • Cap the vial and heat at 100°C for 30 minutes.[4]

    • Evaporate the solvent to dryness under a stream of nitrogen.

  • Derivatization - Step 2 (Acylation):

    • To the dry residue, add 1 mL of Methylene Chloride and 100 µL of Trifluoroacetic Anhydride (TFAA).

    • Cap the vial and heat at 60°C for 20 minutes.[4]

    • The sample is now ready for injection.

  • GC Conditions:

    • Column: Astec CHIRALDEX G-TA or Chirasil-L-Val Capillary Column.[4][16][17]

    • Carrier Gas: Helium

    • Injector Temp: 250°C

    • Detector (FID/MS) Temp: 250°C

    • Oven Program: Start at 80°C, hold for 1 min, ramp at 5°C/min to 180°C.

  • Rationale: This two-step derivatization blocks both the acidic and basic functional groups, creating a volatile derivative suitable for GC analysis.[5] The chiral GC column then separates the enantiomers. Chiral selectivity on GC can often be improved by simply lowering the analysis temperature.[4]

References
  • Armarego, W. L. F. (1998). High-Performance Liquid Chromatographic Separation of Enantiomers of Unusual Amino Acids on a Teicoplanin Chiral Stationary. Scholars' Mine. [Link]

  • Reddit r/chemistry. (2023). Chiral Separation of Amino Acids. [Link]

  • Chromatography Today. (2020). Trouble with chiral separations. [Link]

  • Schurig, V. (2022). Chiral stationary phases and applications in gas chromatography. Open Access LMU. [Link]

  • Chiral Technologies. Amino Acid Database. [Link]

  • Puskás, A., et al. (2024). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Molecules. [Link]

  • Nemutlu, E., et al. (2022). Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. AVESIS. [Link]

  • Reinhold, V. N., et al. (2009). Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS. NIH. [Link]

  • Golovnya, R.V. Acids: Derivatization for GC Analysis. [Link]

  • Bioanalysis Zone. (2017). New insights into supercritical fluid chromatography for chiral separations. [Link]

  • Selvita. (2024). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. [Link]

  • Desfontaine, V., et al. (2004). Screening approach for chiral separation of pharmaceuticals. Part III. Supercritical fluid chromatography for analysis and purification in drug discovery. Journal of Chromatography A. [Link]

  • Armstrong, D. W. (1984). Chiral Stationary Phases for High Performance Liquid Chromatographic Separation of Enantiomers: A Mini-Review. ResearchGate. [Link]

  • Haginaka, J., et al. (1996). Enantioselective separation of chiral arylcarboxylic acids on an immobilized human serum albumin chiral stationary phase. PubMed. [Link]

  • Jombo, A. Z., et al. (2020). Derivatization Reactions and Reagents for Gas Chromatography Analysis. ResearchGate. [Link]

  • Nováková, L., & Perrenoud, A. G. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC Europe. [Link]

  • BUCHI Corporation. (2023). Chiral Separations: Using SFC to Unlock Purification Potential. YouTube. [Link]

  • Lee, K. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. [Link]

  • Moos, M., et al. (2021). A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. Amino Acids. [Link]

Sources

Validation & Comparative

A Comparative Guide to trans- and cis-3-(Boc-amino)cyclobutanecarboxylic Acid in Peptide Design: Harnessing Stereochemistry for Conformational Control

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

In the pursuit of novel peptide-based therapeutics with enhanced stability and bioactivity, the incorporation of non-natural, conformationally constrained amino acids is a cornerstone of modern medicinal chemistry.[1][2] Among these, aminocycloalkane carboxylic acids have emerged as powerful tools for restricting the conformational freedom of the peptide backbone.[3] This guide provides an in-depth comparison of two key stereoisomers: trans- and cis-3-(Boc-amino)cyclobutanecarboxylic acid. We will explore how their distinct geometries influence peptide secondary structure, biological activity, and overall potential as building blocks in drug design.

The Rationale for Conformational Constraint in Peptide Therapeutics

Native peptides often suffer from significant therapeutic limitations, including susceptibility to proteolytic degradation and a lack of defined structure in solution. This conformational flexibility can lead to reduced receptor binding affinity and specificity. Introducing rigid structural elements, such as the cyclobutane ring, helps to pre-organize the peptide backbone into a bioactive conformation, thereby overcoming these challenges.[4][5][6] The choice between the cis and trans isomers of 3-aminocyclobutanecarboxylic acid allows for fine-tuning of these conformational biases.

Stereochemistry Dictates Conformation: A Tale of Two Isomers

The critical difference between the cis and trans isomers lies in the relative orientation of the amino and carboxyl groups on the cyclobutane ring. This seemingly subtle variation has profound implications for the local and global conformation of a peptide chain.

  • trans-3-(Boc-amino)cyclobutanecarboxylic Acid: In the trans isomer, the amino and carboxyl groups are on opposite faces of the cyclobutane ring. When incorporated into a peptide, this arrangement tends to promote more extended, strand-like structures.[7] High-resolution NMR studies have shown that peptides containing trans-cyclobutane amino acid residues often adopt a more folded structure in solution compared to their cis counterparts.[7] This folding is often driven by the formation of intra- or inter-residue hydrogen bonds.[7]

  • cis-3-(Boc-amino)cyclobutanecarboxylic Acid: Conversely, the cis isomer positions the amino and carboxyl groups on the same face of the ring. This configuration can induce sharp turns or kinks in the peptide backbone. Peptides incorporating cis-cyclobutane residues tend to adopt more compact or folded conformations, sometimes leading to the formation of helical structures.[8][9] However, in some contexts, they can also lead to more extended, non-helical conformations.[8]

The choice between these isomers provides a powerful tool to modulate the secondary structure of peptidomimetics, influencing their interaction with biological targets.[4][5][10]

Impact on Biological Activity and Physicochemical Properties

The conformational preferences induced by these isomers directly translate to differences in biological activity and other key drug-like properties.

Propertytrans-3-(Boc-amino)cyclobutanecarboxylic Acidcis-3-(Boc-amino)cyclobutanecarboxylic AcidRationale
Receptor Binding Can enhance binding by pre-organizing the peptide into an extended conformation that complements a linear binding epitope.May improve affinity for targets that recognize a specific turn or folded motif.The induced secondary structure directly impacts the presentation of key pharmacophoric residues.
Enzymatic Stability The rigid cyclobutane ring sterically hinders the approach of proteases, increasing the peptide's half-life.Similar to the trans isomer, the non-natural structure provides significant resistance to enzymatic degradation.[1]Proteases are often highly specific for the canonical L-amino acid backbone geometry.
Cell Permeability The impact is context-dependent. A more folded structure may enhance passive diffusion by masking polar groups.[11]The ability to induce turns can facilitate the adoption of conformations that are more amenable to crossing cell membranes.Conformational flexibility and the ability to form internal hydrogen bonds are key determinants of passive permeability.[11]

Experimental Evidence: Studies on hybrid β,γ-peptidomimetics designed as cell-penetrating peptides (CPPs) have shown that the conformational constraint imposed by the cyclobutane ring is a critical determinant of their biological performance.[4][5][10] In one study, peptides containing a trans-cyclobutane β-amino acid were found to have a different defined conformation and cell uptake ability compared to their γ-amino acid counterparts, highlighting the importance of precise geometric control.[4][5][6]

Synthetic Considerations and Peptide Incorporation

Both cis- and trans-3-(Boc-amino)cyclobutanecarboxylic acid are accessible through multi-step synthetic routes, often starting from commercially available cyclobutane precursors. The Boc (tert-butyloxycarbonyl) protecting group is ideal for standard solid-phase peptide synthesis (SPPS) protocols.[1][12][]

The following is a generalized protocol for the incorporation of Boc-protected cyclobutane amino acids into a peptide sequence using Fmoc (9-fluorenylmethoxycarbonyl) chemistry.

  • Resin Swelling: Swell the appropriate Fmoc-protected amino acid resin (e.g., Wang or Rink Amide) in dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.

  • Washing: Thoroughly wash the resin with DMF (3x), dichloromethane (DCM) (3x), and DMF (3x).

  • Amino Acid Coupling:

    • Dissolve the desired Fmoc-protected amino acid (3-5 equivalents) and a coupling agent such as HBTU (3-5 equivalents) in DMF.

    • Add a base, typically diisopropylethylamine (DIEA) (6-10 equivalents), to the amino acid solution.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

  • Coupling of Boc-cyclobutane Amino Acid:

    • For the incorporation of the Boc-protected cyclobutane amino acid, follow the same coupling procedure as in step 4, substituting the Fmoc-amino acid with the desired cis- or trans-3-(Boc-amino)cyclobutanecarboxylic acid.

  • Washing: Repeat the washing steps outlined in step 3.

  • Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIEA in DMF.

  • Repeat: Continue the deprotection, washing, and coupling cycles for each subsequent amino acid in the sequence.

  • Final Cleavage and Deprotection: Once the synthesis is complete, treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) to cleave the peptide from the resin and remove the side-chain protecting groups.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final peptide using mass spectrometry and analytical RP-HPLC.

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_cycle Synthesis Cycle (Repeat for each Amino Acid) cluster_final Final Steps Resin Start: Resin Swell 1. Swell in DMF Resin->Swell Deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 3. Wash Deprotect->Wash1 Couple 4. Couple Amino Acid (AA, HBTU, DIEA) Wash1->Couple Wash2 5. Wash Couple->Wash2 Wash2->Deprotect Next Amino Acid Cleave 6. Cleavage & Deprotection (TFA Cocktail) Wash2->Cleave Purify 7. RP-HPLC Purification Cleave->Purify Characterize 8. MS & HPLC Analysis Purify->Characterize

Figure 1. Generalized workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating non-natural amino acids.

Conformational Analysis: Elucidating the Structural Impact

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the solution-state conformation of peptides containing these constrained amino acids.[14][15][16][17][18]

  • 1D ¹H NMR: Provides initial information on the overall folding and dispersion of amide proton signals. A wider dispersion often indicates a more structured peptide.[14]

  • 2D TOCSY (Total Correlation Spectroscopy): Used to identify the spin systems of individual amino acid residues.[15][17]

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space correlations between protons that are close in proximity (< 5 Å), providing crucial distance constraints for structure calculation.[18] The pattern of sequential and medium-range NOEs is indicative of specific secondary structures like turns and helices.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons, aiding in resonance assignment.

  • ¹H-¹⁵N HSQC: For ¹⁵N-labeled peptides, this experiment provides information on the electronic environment of each backbone amide group.

NMR_Workflow Peptide Purified Peptide Sample NMR_Acq 1. NMR Data Acquisition (1D ¹H, 2D TOCSY, NOESY/ROESY) Peptide->NMR_Acq Assign 2. Resonance Assignment NMR_Acq->Assign Constraints 3. NOE Constraint Identification Assign->Constraints Structure_Calc 4. Structure Calculation (e.g., using CYANA, XPLOR-NIH) Constraints->Structure_Calc Ensemble 5. Ensemble of Structures Structure_Calc->Ensemble Analysis 6. Conformational Analysis Ensemble->Analysis

Figure 2. Workflow for determining peptide solution structure using NMR spectroscopy.

Conclusion and Future Outlook

The choice between trans- and cis-3-(Boc-amino)cyclobutanecarboxylic acid offers a strategic approach to peptide design, enabling precise control over backbone conformation. The trans isomer typically promotes more extended or folded structures, while the cis isomer is a potent inducer of turns. This stereochemical control is a powerful tool for optimizing receptor binding, enhancing metabolic stability, and improving the overall therapeutic profile of peptide-based drug candidates. As our understanding of the relationship between peptide conformation and biological function deepens, these and other constrained amino acids will continue to be invaluable assets in the field of medicinal chemistry and drug discovery.

References

A Comparative Guide to the Biological Activity of trans- vs. cis-3-Aminocyclobutanecarboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, understanding the nuanced interplay between a molecule's three-dimensional structure and its biological function is paramount. This guide provides an in-depth comparison of the biological activities of trans- and cis-3-aminocyclocyclobutanecarboxylic acid derivatives, conformationally restricted analogs of the principal inhibitory neurotransmitter, γ-aminobutyric acid (GABA). While direct comparative data for these specific cyclobutane derivatives remains emergent in the literature, this guide synthesizes findings from closely related analogs to illuminate the critical role of stereochemistry in their interaction with GABAergic systems.

The Significance of Stereoisomerism in GABA Analogues

The spatial arrangement of functional groups in GABA analogues dictates their ability to bind to and activate or inhibit GABA receptors. The relative orientation of the amino and carboxylic acid groups—cis (on the same face of the ring) or trans (on opposite faces)—profoundly influences the molecule's conformational flexibility and its fit within the receptor's binding pocket. This guide will explore how this stereochemical difference leads to distinct pharmacological profiles.

Conformational Analysis: A Tale of Two Isomers

The cyclobutane ring, while more flexible than a cyclopropane ring, is still significantly more constrained than an open chain. This rigidity is key to its utility in medicinal chemistry, as it locks the pharmacophores into specific spatial orientations.

  • trans-Isomers : The amino and carboxylic acid groups are on opposite sides of the cyclobutane ring. This arrangement generally results in a more extended conformation, mimicking the conformation of GABA that is thought to be active at GABAA receptors.

  • cis-Isomers : With both functional groups on the same side of the ring, the cis-isomer is forced into a more folded or bent conformation.

These conformational differences are the primary drivers of the differential biological activity between the two isomers.

cluster_trans trans-Isomer cluster_cis cis-Isomer trans_conformation Extended Conformation trans_activity Predicted Higher GABAA Receptor Activity trans_conformation->trans_activity Mimics active GABA conformation cis_conformation Folded Conformation cis_activity Predicted Lower GABAA Receptor Activity cis_conformation->cis_activity Poor fit in GABAA binding site

Caption: Conformational differences between trans- and cis-isomers and their predicted impact on GABAA receptor activity.

Comparative Biological Activity: Insights from Analogues

Direct comparative studies on 3-aminocyclobutanecarboxylic acid isomers are limited. However, extensive research on analogous aminocycloalkanecarboxylic acids provides a strong basis for predicting their relative activities.

A study on the closely related cis- and trans-2-(aminomethyl)cyclopropanecarboxylic acids revealed that the trans isomer (TAMP) was significantly more potent in displacing [3H]-muscimol from rat brain membranes than the cis isomer (CAMP)[1]. The trans isomer was only 10.8 times less active than GABA, whereas the cis isomer was only weakly active at high concentrations[1]. This suggests that the extended conformation of the trans isomer is crucial for effective binding to the GABAA receptor.

Similarly, studies on cis- and trans-4-aminocrotonic acid, unsaturated GABA analogues, have shown that the trans isomer is a potent agonist at both GABAA and GABAC receptors, while the cis isomer has very low affinity for GABAA receptors.

Based on these and other studies on conformationally restricted GABA analogues, we can extrapolate the likely activities of the 3-aminocyclobutanecarboxylic acid isomers.

Table 1: Predicted Comparative Activity Profile

Featuretrans-3-Aminocyclobutanecarboxylic Acidcis-3-Aminocyclobutanecarboxylic AcidRationale from Analogues
GABAA Receptor Affinity HigherLowerThe extended conformation of trans isomers of related compounds shows better binding[1].
GABAA Receptor Agonism Likely AgonistLikely Weak or InactiveThe folded conformation of cis isomers is generally not conducive to GABAA receptor activation.
GABA Uptake Inhibition To be determinedTo be determinedData from cyclopropane analogues suggest neither isomer is a potent inhibitor of GABA uptake[1].

Experimental Protocols for Direct Comparison

To definitively elucidate the comparative biological activities of trans- and cis-3-aminocyclobutanecarboxylic acid derivatives, a series of well-established in vitro assays are required.

GABAA Receptor Binding Assay

This assay determines the affinity of the test compounds for the GABAA receptor by measuring their ability to displace a radiolabeled ligand, such as [3H]muscimol or [3H]GABA.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Homogenize rat brains in a sucrose buffer.

    • Perform differential centrifugation to isolate the synaptic membrane fraction.

    • Wash the membranes repeatedly in a binding buffer (e.g., 50 mM Tris-HCl).

  • Binding Assay:

    • Incubate the prepared membranes with a fixed concentration of radioligand (e.g., 5 nM [3H]muscimol).

    • Add increasing concentrations of the test compounds (trans- and cis-isomers).

    • Incubate at 4°C for a defined period (e.g., 45 minutes) to reach equilibrium.

    • Terminate the reaction by rapid filtration through glass fiber filters.

    • Wash the filters to remove unbound radioligand.

  • Data Analysis:

    • Quantify the radioactivity on the filters using liquid scintillation spectrometry.

    • Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

cluster_workflow GABA-A Receptor Binding Assay Workflow start Start membrane_prep Membrane Preparation start->membrane_prep incubation Incubation with Radioligand and Test Compound membrane_prep->incubation filtration Rapid Filtration incubation->filtration quantification Quantification of Radioactivity filtration->quantification analysis IC50 and Ki Determination quantification->analysis end End analysis->end

Caption: Workflow for a competitive GABA-A receptor binding assay.

Electrophysiological Analysis using Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This technique directly measures the functional effects of the compounds on GABAA receptors expressed in Xenopus oocytes. It can determine whether a compound is an agonist, antagonist, or modulator of the receptor.

Step-by-Step Methodology:

  • Oocyte Preparation and Injection:

    • Harvest oocytes from a female Xenopus laevis.

    • Inject the oocytes with cRNAs encoding the desired GABAA receptor subunits (e.g., α1, β2, γ2).

    • Incubate the injected oocytes for 2-5 days to allow for receptor expression.

  • Electrophysiological Recording:

    • Place an oocyte in a recording chamber and perfuse with a recording solution.

    • Impale the oocyte with two microelectrodes for voltage clamping and current injection.

    • Clamp the oocyte membrane potential at a holding potential (e.g., -60 mV).

    • Apply GABA to elicit a baseline current response.

    • Apply the test compounds (trans- and cis-isomers) at various concentrations and measure the resulting current.

  • Data Analysis:

    • For agonists, construct a dose-response curve and determine the EC50 (the concentration that elicits a half-maximal response).

    • For antagonists, measure the inhibition of the GABA-evoked current and calculate the IC50.

cluster_workflow Two-Electrode Voltage Clamp (TEVC) Workflow start Start oocyte_prep Oocyte Preparation and cRNA Injection start->oocyte_prep recording Electrophysiological Recording oocyte_prep->recording data_acquisition Data Acquisition (Current Measurement) recording->data_acquisition analysis Dose-Response Analysis (EC50/IC50) data_acquisition->analysis end End analysis->end

Caption: Workflow for electrophysiological analysis using TEVC in Xenopus oocytes.

Conclusion and Future Directions

The stereochemistry of 3-aminocyclobutanecarboxylic acid derivatives is a critical determinant of their biological activity. Based on robust evidence from structurally related GABA analogues, it is predicted that the trans-isomer will exhibit significantly higher affinity and agonist activity at GABAA receptors compared to the cis-isomer. The extended conformation of the trans-isomer likely provides a better fit for the GABA binding site on the GABAA receptor.

To confirm these predictions and to fully characterize the pharmacological profiles of these compounds, direct comparative studies using the experimental protocols detailed in this guide are essential. Such studies will not only provide valuable quantitative data but will also contribute to a deeper understanding of the structure-activity relationships of conformationally restricted GABA analogues, aiding in the rational design of novel therapeutics targeting the GABAergic system.

References

  • Johnston, G. A. R., et al. (1982). The activity of cis and trans -2- (aminomethyl) cyclopropane carboxylic acids on GABA - related mechanisms in the central nervous system of Limulus and Periplanata and of mammals. Neuropharmacology, 21(2), 197-200.

Sources

A Senior Application Scientist's Guide to the Conformational Analysis of Peptides Containing trans-3-(Boc-amino)cyclobutanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Quest for Conformational Control in Peptide Therapeutics

In the landscape of modern drug discovery, peptides represent a compelling class of therapeutics, bridging the gap between small molecules and large biologics. However, their clinical utility is often hampered by inherent flexibility, which leads to poor metabolic stability and reduced receptor affinity. The strategic introduction of non-natural, conformationally constrained amino acids is a cornerstone of next-generation peptide design, aiming to pre-organize the peptide backbone into a bioactive conformation, thereby enhancing its pharmacological properties.

Among the diverse array of constraining elements, cyclobutane amino acids (CBAAs) have emerged as particularly intriguing building blocks.[1] Their rigid, puckered four-membered ring system imparts unique stereochemical constraints on the peptide backbone. This guide provides an in-depth comparative analysis of peptides incorporating a specific and highly valuable isomer: trans-3-(Boc-amino)cyclobutanecarboxylic acid (t-ACBC). We will explore the causality behind experimental choices for its conformational analysis, compare its structural influence against other constraining residues, and provide field-proven protocols to empower your research and development efforts.

Part 1: The Structural Uniqueness of the trans-Cyclobutane Constraint

The defining characteristic of t-ACBC lies in the trans relationship between the amino and carboxyl groups on the cyclobutane ring. This arrangement forces the peptide backbone to adopt a more extended and rigid local geometry compared to its cis counterpart. High-resolution NMR experiments have consistently shown that peptides containing trans-cyclobutane amino acid residues adopt more folded and defined structures in solution, whereas those with cis-cyclobutane residues tend to favor more linear, strand-like conformations.[2][3][4] This inherent bias makes the trans isomer a powerful tool for inducing specific secondary structures, such as turns and helices, which are often critical for biological recognition.

The rigidity imparted by the cyclobutane ring is distinct from other common constraining residues. For instance, while proline restricts the backbone Φ (phi) torsion angle, the subsequent Ψ (psi) angle retains some flexibility. The α,α-disubstituted amino acid, Aib (α-aminoisobutyric acid), strongly promotes helical structures but offers a different steric profile. The t-ACBC residue provides a unique vectoral constraint that is highly valuable for scaffolding and peptide mimicry.

Part 2: A Comparative Guide to Analytical Methodologies

A robust conformational analysis relies on the synergistic integration of multiple techniques. No single method provides a complete picture; rather, data from solution-state NMR, solid-state X-ray crystallography, and in-silico computational modeling must be cross-validated to build a trustworthy structural model.

G cluster_0 Peptide Design & Synthesis cluster_1 Experimental Analysis cluster_2 Computational Analysis cluster_3 Integrated Structural Model Peptide_Synthesis Peptide Synthesis with t-ACBC NMR NMR Spectroscopy (Solution State) Peptide_Synthesis->NMR Dissolve in solvent XRay X-ray Crystallography (Solid State) Peptide_Synthesis->XRay Grow crystals MD Molecular Dynamics (Dynamic Ensemble) Peptide_Synthesis->MD Build initial structure NMR->MD Validate Simulation Model Validated 3D Conformation NMR->Model Distance & Angle Restraints XRay->MD Validate Simulation XRay->Model High-resolution Coordinates MD->Model Dynamic Behavior & Energy Landscapes

Figure 1: Integrated workflow for the conformational analysis of peptides.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing Solution Dynamics

Expertise & Causality: NMR is the premier technique for determining the three-dimensional structure and dynamics of peptides in a solution environment, which most closely mimics their physiological state. For conformationally constrained peptides like those containing t-ACBC, NMR is indispensable for verifying that the intended structure persists in solution. Key experiments provide through-bond (COSY, TOCSY) and through-space (NOESY, ROESY) correlations, which act as puzzle pieces to assemble the final structure. The temperature coefficient of amide protons (dδ/dT), for instance, is a critical self-validating metric: low values (< -4.5 ppb/K) indicate that the proton is shielded from the solvent, likely due to its participation in an intramolecular hydrogen bond—a hallmark of a stable, folded structure.[5]

G cluster_0 NMR Workflow Sample_Prep Sample Preparation (1-5 mM in deuterated solvent) OneD_Proton 1D ¹H Spectrum (Initial Assessment) Sample_Prep->OneD_Proton COSY_TOCSY 2D COSY / TOCSY (Assign spin systems) OneD_Proton->COSY_TOCSY NOESY_ROESY 2D NOESY / ROESY (Identify through-space proximities) COSY_TOCSY->NOESY_ROESY Restraints Generate Restraints (Distances, Dihedral Angles) NOESY_ROESY->Restraints Calc Structure Calculation (e.g., CYANA, XPLOR-NIH) Restraints->Calc Ensemble Generate Conformational Ensemble Calc->Ensemble

Figure 2: Standard workflow for NMR-based peptide structure determination.

Experimental Protocol: NMR Analysis of a t-ACBC Peptide

  • Sample Preparation: Dissolve the lyophilized peptide in a suitable deuterated solvent (e.g., CDCl₃, CD₃OH, or H₂O/D₂O 9:1) to a final concentration of 1-5 mM. For aqueous samples, add a trace amount of DSS or TSP as an internal chemical shift reference.

  • 1D ¹H Spectrum Acquisition: Acquire a standard one-dimensional proton spectrum to assess sample purity, concentration, and signal dispersion. Well-dispersed amide signals are an early indicator of a structured peptide.

  • Spin System Assignment (COSY/TOCSY): Acquire 2D TOCSY (Total Correlation Spectroscopy) and/or COSY (Correlation Spectroscopy) spectra to identify and assign all proton spin systems corresponding to each amino acid residue. The unique spin system of the t-ACBC residue should be clearly identifiable.

  • Sequential Assignment (NOESY/ROESY): Acquire a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) spectrum. These experiments reveal through-space proximities (< 5 Å). Trace the sequential connectivity by observing NOEs between the Hα proton of residue i and the amide proton (HN) of residue i+1.

  • Hydrogen Bond Analysis: For samples in solvents like CD₃OH or DMSO-d₆, perform a temperature titration experiment. Acquire 1D ¹H spectra at several temperatures (e.g., 298 K to 323 K in 5 K increments) and plot the chemical shift of each amide proton against temperature. A small slope (dδ/dT > -4.5 ppb/K) strongly suggests the involvement of that proton in an intramolecular hydrogen bond.

  • Structure Calculation: Convert NOE cross-peak intensities into distance restraints. Use software like CYANA or XPLOR-NIH to calculate a family of structures that satisfy these experimental restraints. The final ensemble of low-energy structures represents the conformational state of the peptide in solution.

Data Presentation: Representative NMR Data for a Model Hexapeptide

ParameterAc-Gly-Ala-(t-ACBC)-Ala-Gly-NH₂Ac-Gly-Ala-Gly-Ala-Gly-NH₂ (Control)Interpretation for t-ACBC Peptide
³J(HN,Hα) Coupling Constant (Hz) Ala³: 8.5 Hz, Ala⁵: 8.2 HzAla³: 6.5 Hz, Ala⁵: 6.8 HzLarger values suggest a more extended, β-strand like or turn conformation.
Amide Proton Temp. Coeff. (ppb/K) Ala⁵ HN: -3.1Ala⁵ HN: -7.8Small value indicates the Ala⁵ amide proton is in a hydrogen bond, likely a turn.
Key NOEs Observed Ala³ Hα to t-ACBC⁴ HNWeak or absentConfirms sequential connectivity.
t-ACBC⁴ Hα to Ala⁵ HNWeak or absentConfirms sequential connectivity.
Ala³ Hα to Ala⁵ HNAbsentLong-range NOE indicates a folded structure, bringing distant residues close.
X-ray Crystallography: The Solid-State Benchmark

Expertise & Causality: X-ray crystallography provides an atomic-resolution snapshot of the peptide's conformation in the solid state.[6] While it does not capture solution dynamics, it offers the most precise and unambiguous structural data, including exact bond lengths, bond angles, and torsion angles.[7] This makes it the ultimate benchmark for validating computational models and interpreting NMR data. The primary challenge is often the first step: growing diffraction-quality crystals, which can be particularly difficult for small, flexible peptides.[8] The rigidity imparted by t-ACBC can, in some cases, facilitate crystallization by reducing the entropic penalty of packing into an ordered lattice.

Experimental Protocol: Peptide Crystallography

  • Crystallization Screening: The peptide must be of very high purity (>98%). Use commercially available screening kits (e.g., Hampton Research, Qiagen) to screen a wide range of conditions (precipitants, pH, salts, temperature) using vapor diffusion methods (sitting or hanging drop).

  • Crystal Harvesting: Once crystals of sufficient size (>0.1 mm) appear, they must be carefully harvested.[8] Often, they need to be cryo-protected by briefly soaking them in a solution containing a cryoprotectant (e.g., glycerol, ethylene glycol) before flash-cooling in liquid nitrogen.

  • Data Collection: Mount the frozen crystal in a cryo-stream on a diffractometer. Expose the crystal to a focused X-ray beam (often at a synchrotron source for higher flux) and collect the diffraction pattern as the crystal is rotated.

  • Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group. The phase problem is then solved, often using molecular replacement if a homologous structure exists, or direct methods.[6] An initial electron density map is calculated, into which the peptide model is built and subsequently refined to best fit the experimental data.

Data Presentation: Comparison of Backbone Torsion Angles

ResidueΦ Angle (°) (X-ray)Ψ Angle (°) (X-ray)Common Secondary Structure
Gly²-160+155β-sheet
Ala³-75+140β-turn / β-sheet
t-ACBC⁴ -90 +100 Highly constrained
Ala⁵-65-35α-helix / Turn

Note: Data is representative and illustrates how the t-ACBC residue enforces a specific, non-canonical backbone geometry.

Computational Modeling: Exploring Conformational Landscapes

Expertise & Causality: Computational methods, particularly molecular dynamics (MD) simulations, are essential for bridging the gap between the static solid-state picture from crystallography and the time-averaged solution data from NMR.[9] MD simulations model the movements of atoms over time, providing a dynamic view of the peptide's conformational landscape. This is crucial for understanding how the t-ACBC residue restricts motion and which conformations are energetically accessible. The trustworthiness of any simulation is critically dependent on two factors: the quality of the force field used to describe the atoms and, most importantly, validation against experimental data.[10]

Experimental Protocol: Molecular Dynamics Simulation

  • System Setup: Build an initial 3D structure of the peptide, either from a crystal structure or as an idealized conformation. The Boc protecting group and the t-ACBC residue must be properly parameterized if they are not standard in the chosen force field (e.g., AMBER, CHARMM).

  • Solvation: Place the peptide in a periodic box of explicit solvent molecules (e.g., TIP3P water) to mimic solution conditions.

  • Minimization and Equilibration: Perform an energy minimization to remove any steric clashes. Gradually heat the system to the target temperature (e.g., 300 K) and run a short equilibration simulation under constant pressure and temperature (NPT ensemble) to allow the system to relax.

  • Production Run: Run a long production simulation (typically hundreds of nanoseconds to microseconds) under constant volume and temperature (NVT ensemble) or NPT, collecting atomic coordinates at regular intervals.

  • Analysis: Analyze the resulting trajectory to identify dominant conformations, hydrogen bonding patterns, and backbone torsion angle distributions. Calculate the root-mean-square deviation (RMSD) to assess structural stability and compare the simulated ensemble to NMR or X-ray data.

Part 3: Performance Comparison vs. Alternative Constraining Residues

The true value of t-ACBC is revealed when its performance is compared directly against other methods of conformational constraint.

G node_acbc t-ACBC High Rigidity Defined Turn/Extended node_pro Proline Medium Rigidity Kink / Turn node_aib Aib High Rigidity Helical node_gly Glycine High Flexibility Unstructured title Comparative Rigidity of Constraining Amino Acids

References

Comparison Guide: Cyclobutane vs. Cyclopropane Amino Acids in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my experience has consistently shown that modulating the conformational landscape of a peptide or small molecule is a pivotal strategy in modern drug discovery. Unlocking the "bioactive conformation"—the precise three-dimensional shape a molecule adopts to interact with its biological target—can dramatically enhance potency, selectivity, and metabolic stability. Among the tools at our disposal, conformationally constrained non-natural amino acids are paramount. This guide provides an in-depth comparison of two of the most powerful and widely used scaffolds: cyclopropane and cyclobutane amino acids. We will explore their distinct structural impacts, synthetic accessibility, and proven applications, supported by experimental data, to inform your strategic choices in drug design.

The Principle of Conformational Constraint: Why Small Rings Make a Big Impact

Peptides and other flexible molecules exist in a dynamic equilibrium of multiple conformations in solution. This flexibility comes at an entropic cost; upon binding to a target, the molecule must "pay" a penalty to lock into the single, correct conformation. By incorporating rigid structural motifs like small cycloalkanes, we pre-organize the molecule into a conformation that more closely resembles its bound state.[1][2] This strategy offers several key advantages:

  • Enhanced Binding Affinity: By reducing the entropic penalty of binding, conformational constraint can lead to a significant increase in potency.[1]

  • Improved Selectivity: A rigidified molecule is less likely to adopt conformations that allow it to bind to off-target receptors, leading to fewer side effects.

  • Increased Metabolic Stability: The introduction of non-natural amino acids can disrupt recognition sites for proteases, increasing the molecule's half-life in vivo.[3][4]

Cyclopropane and cyclobutane rings are particularly effective for this purpose due to their small size and high degree of ring strain, which imparts significant rigidity.

Cyclopropane Amino Acids: The Apex of Rigidity

The three-membered ring of cyclopropane is the most strained of the cycloalkanes. This high degree of strain and its unique "bent" bond electronics result in a highly rigid structure with minimal conformational flexibility.[4][5] When incorporated into a peptide backbone or a small molecule, a cyclopropane ring acts as a powerful conformational lock.

Structural & Biological Impact

Cyclopropane-derived amino acids, such as 1-aminocyclopropane-1-carboxylic acid (ACC), can drastically alter the secondary structure and flexibility of a peptide sequence.[6] They are particularly adept at stabilizing β-turns or extended conformations, depending on the substitution pattern on the ring.[1][7] This precise control allows for the meticulous orientation of side chains to optimize interactions with a biological target.[6]

The utility of this approach is evident in numerous therapeutic areas. For instance, the strategic introduction of a cyclopropane constraint into flexible ligands has yielded pseudopeptides with significantly higher activity.[1] Furthermore, their incorporation has been shown to enhance proteolytic resistance and improve oral bioavailability, critical hurdles in peptide drug development.[3] Notable examples of drugs containing cyclopropane moieties include the Hepatitis C protease inhibitor Grazoprevir.[8]

Synthetic Accessibility

The synthesis of chiral cyclopropane amino acids can be challenging but is well-documented. Common strategies include:

  • Cyclopropanation of Dehydroamino Acids: This can be achieved using diazo compounds, often generated in situ, with catalysts to control diastereoselectivity.[9]

  • Hofmann Rearrangement: An intramolecular isocyanate trapping via a Hofmann rearrangement can produce bicyclic carbamates, which serve as versatile intermediates that can be opened to yield the desired amino acids.[8][10]

  • Rhodium-Catalyzed Cyclopropanation: The reaction of α-nitroesters with olefins in the presence of a Rh(II) catalyst provides nitrocyclopropane carboxylates, which can then be reduced to the corresponding amino esters.[11]

Cyclobutane Amino Acids: Rigidity with Tunability

The cyclobutane ring, while still highly rigid, possesses a slightly greater degree of conformational freedom than cyclopropane. The ring can "pucker," adopting non-planar conformations that influence the spatial orientation of its substituents.[12] This feature provides a unique "tunability" to the conformational constraint it imposes.

Structural & Biological Impact

Cyclobutane amino acids (CBAAs) have proven to be excellent building blocks for creating conformationally restricted peptidomimetics.[13][14] Their incorporation can stabilize distinct secondary structures. For example, a peptide containing a hydroxylated cyclobutane amino acid was shown to adopt a conformation of two consecutive type III β-turns, the basic element of a 310 helix.[15]

The position of the amino group on the ring (α, β, or γ) is a critical design element. In one study, peptidomimetics containing a very rigid cyclobutane β-amino acid had their cell-penetrating ability precluded because the backbone could not adopt the necessary conformation. In contrast, their γ-amino acid counterparts, which are less constrained, showed a well-defined secondary structure and significantly higher activity.[16][17] This highlights the importance of rational design in selecting the appropriate cyclobutane scaffold. Like their cyclopropane cousins, CBAAs are compatible with standard peptide synthesis procedures and can be used to create more rigid stapled peptides.[18][19]

Synthetic Accessibility

The primary synthetic route to cyclobutane structures is the [2+2] cycloaddition reaction.

  • Photocatalyzed [2+2] Cycloaddition: A modern, mild, and scalable approach involves the visible-light-mediated cycloaddition of dehydroamino acids with olefins, using an iridium-based triplet energy transfer catalyst.[13][20] This method provides rapid access to a variety of substituted cyclobutane α-amino acids.

  • From Pre-formed Cyclobutane Precursors: An alternative approach uses precursors that already contain the cyclobutane ring, which is then functionalized to introduce the required amino and carboxyl groups.[21]

Head-to-Head Comparison: Cyclobutane vs. Cyclopropane Scaffolds

The choice between a cyclopropane and a cyclobutane amino acid is a strategic one, dictated by the specific conformational hypothesis being tested. The following table summarizes their key attributes based on experimental evidence.

FeatureCyclopropane Amino AcidsCyclobutane Amino AcidsRationale & Supporting Data
Conformational Rigidity Extremely HighHigh, but with puckeringCyclopropane's greater ring strain creates a more rigid, planar-like constraint.[5] Cyclobutane's ability to pucker allows for subtle conformational variations.[12][15]
Induced Conformations Primarily extended or tight turns (e.g., β-turns)Can induce various turns (e.g., β-turns) and helical structures (e.g., 310 helix)The specific geometry of cyclopropane strongly directs the peptide backbone.[1][7] The puckered nature and larger ring of cyclobutane can support a wider range of secondary structures.[15][22]
Metabolic Stability ExcellentExcellentBoth scaffolds introduce non-natural structures that are resistant to cleavage by common metabolic enzymes like proteases.[3][19]
Synthetic Accessibility Moderately challenging; multiple established routesGenerally accessible, primarily via [2+2] cycloadditionsKey methods include diazo chemistry for cyclopropanes[9] and photocatalysis for cyclobutanes, which is often high-yielding and mild.[13][20]
Example of Potency Impact Introduction into a flexible ligand increased potency by 5-35 times.[1]Incorporation into a peptide backbone led to a defined secondary structure and higher leishmanicidal activity compared to a more constrained analogue.[16][17]Demonstrates that the correct level of constraint, not necessarily the maximum, is key for enhancing biological activity.

Visualizing the Impact of Conformational Constraint

The following diagrams illustrate the core concepts discussed.

G cluster_0 Flexible Dipeptide cluster_1 Cyclopropane Constrained cluster_2 Cyclobutane Constrained Flexible Flexible Conf1 Conformation 1 Flexible->Conf1 Conf2 Conformation 2 Flexible->Conf2 Conf3 ... Flexible->Conf3 Bioactive Bioactive Conformation Flexible->Bioactive C3 C3 C3_Bioactive Bioactive Conformation C4 C4 C4_Bioactive Bioactive Conformation C4->C4_Bioactive C4_Puckered Puckered Conformation C4->C4_Puckered

Caption: Conformational space of flexible vs. constrained amino acids.

G start Design & Synthesis of C3/C4 Amino Acid Library spps Solid-Phase Peptide Synthesis (SPPS) Incorporate constrained aa at key positions start->spps 1. Build Blocks cleavage Cleavage & Purification (e.g., TFA cocktail, HPLC) spps->cleavage 2. Synthesize Peptides screening High-Throughput Screening (Binding Affinity, Functional Assays) cleavage->screening 3. Isolate Library hit_id Hit Identification screening->hit_id 4. Test Activity sar Structure-Activity Relationship (SAR) Analysis & Conformational Studies (NMR, X-ray) hit_id->sar 5. Analyze Hits lead_opt Lead Optimization (Iterative redesign of scaffold/peptide) sar->lead_opt 6. Refine Design

Caption: Workflow for using constrained amino acids in drug discovery.

Experimental Protocols: A Practical Guide

To translate theory into practice, we provide condensed, illustrative protocols for the synthesis of representative building blocks.

Protocol 1: Synthesis of a Cyclobutane α-Amino Acid via Photocatalyzed [2+2] Cycloaddition

This protocol is adapted from methodologies employing visible-light energy transfer catalysis for the synthesis of CBAAs.[13][20]

  • Objective: To synthesize a protected cyclobutane α-amino acid from a dehydroamino acid and a styrene derivative.

  • Rationale: This method is chosen for its mild conditions, high functional group tolerance, and operational simplicity, avoiding harsh reagents or high temperatures. The iridium photocatalyst efficiently facilitates the [2+2] cycloaddition upon irradiation with visible light.

  • Reaction Setup: In a borosilicate vial equipped with a magnetic stir bar, combine the N-protected dehydroamino acid (1.0 equiv.), the styrene derivative (2.0 equiv.), and the photocatalyst [Ir(dFCF3ppy)2(dtbpy)]PF6 (1-2 mol%).

  • Solvent Addition: Dissolve the reagents in a suitable degassed solvent (e.g., anhydrous dichloromethane or acetone) to a concentration of ~0.1 M.

  • Degassing: Seal the vial and thoroughly degas the solution by sparging with an inert gas (e.g., argon or nitrogen) for 15-20 minutes. This step is critical to remove oxygen, which can quench the excited state of the photocatalyst.

  • Irradiation: Place the vial approximately 5-10 cm from a visible light source (e.g., a blue LED lamp, 450 nm) and stir vigorously at room temperature. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 12-24 hours.

  • Workup & Purification: Upon completion, concentrate the reaction mixture in vacuo. Purify the residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to isolate the desired cyclobutane amino acid derivative.

Protocol 2: Synthesis of a Cyclopropane Amino Acid via Diastereoselective Cyclopropanation

This protocol is based on the one-pot cyclopropanation of dehydroamino acids using in situ generated diazo compounds.[9]

  • Objective: To synthesize a protected cyclopropane amino acid from a dehydroamino acid and a tosylhydrazone salt.

  • Rationale: This method provides a direct route to cyclopropanes by generating the reactive diazo species in the presence of the olefin precursor, minimizing the handling of potentially unstable diazo compounds. The choice of reaction conditions (thermal vs. catalytic) can influence the diastereoselectivity of the product.

  • Reagent Preparation: In a flame-dried, round-bottom flask under an inert atmosphere, dissolve the dehydroamino acid derivative (1.0 equiv.) and the aryl tosylhydrazone sodium salt (1.5 equiv.) in a suitable anhydrous solvent (e.g., toluene or acetonitrile).

  • Thermal Cycloaddition: Heat the reaction mixture to reflux (typically 80-110 °C) with vigorous stirring. The heat facilitates both the in situ generation of the diazo compound from the tosylhydrazone salt and the subsequent 1,3-dipolar cycloaddition followed by nitrogen extrusion.

  • Monitoring: Monitor the reaction for the consumption of the starting material using TLC or LC-MS. Reactions are generally complete within 4-12 hours.

  • Workup: Cool the reaction mixture to room temperature and filter to remove any inorganic byproducts. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the crude residue in a suitable solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the final product via flash column chromatography to yield the cyclopropane amino acid.

Conclusion

Both cyclopropane and cyclobutane amino acids are exceptionally powerful tools in medicinal chemistry for enforcing conformational constraint. Cyclopropanes offer maximal rigidity for precisely locking in a desired conformation, while cyclobutanes provide a high degree of rigidity with an element of tunability through ring puckering. The choice of scaffold should be a deliberate one, guided by structural biology insights, molecular modeling, and a clear hypothesis about the target's bioactive conformation. With increasingly robust and accessible synthetic methods, the systematic exploration of these unique chemical motifs will continue to drive the discovery of next-generation therapeutics with superior potency, selectivity, and pharmacokinetic properties.

References

  • Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetr
  • Synthesis and Properties of Cyclopropane-Derived Peptidomimetics.
  • Synthesis and properties of cyclopropane-derived peptidomimetics. PubMed - NIH.
  • Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrog
  • The Crucial Role of Cyclopropane Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.
  • A Modular and Scalable Route to Protected Cyclopropane Amino Acid Building Blocks.
  • The synthesis of cyclopropane amino acids and peptides.
  • The Chemistry of Cyclopropane: Enhancing Bioactivity and Stability in Pharmaceuticals. NINGBO INNO PHARMCHEM CO.,LTD.
  • Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetr
  • Diastereoselective synthesis of cyclopropane amino acids using diazo compounds gener
  • An expedient and practical method for the synthesis of a diverse series of cyclopropane alpha-amino acids and amines. PubMed.
  • A Modular and Scalable Route to Protected Cyclopropane Amino Acid Building Blocks. NIH.
  • Conformational analysis of 2-substituted cyclobutane-alpha-amino acid derivatives.
  • Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light C
  • New Derivatives of Cyclobutane β-Amino Acids. ChemistryViews.
  • Stabilizing unusual conformations in small peptides and glucopeptides using a hydroxylated cyclobutane amino acid. Organic & Biomolecular Chemistry (RSC Publishing).
  • Conformational Studies on Model Peptides With 1-aminocyclopropane 1-carboxylic Acid Residues. PubMed.
  • Cyclopropane-Derived Peptidomimetics. Design, Synthesis, and Evaluation of Novel Ras Farnesyltransferase Inhibitors.
  • Design, Synthesis, and Antimicrobial Activity of Amide Deriv
  • Cyclobutane-bearing restricted anchoring residues enabled geometry-specific hydrocarbon peptide stapling. PMC - NIH.
  • Cyclobutane-bearing restricted anchoring residues enabled geometry-specific hydrocarbon peptide stapling. Semantic Scholar.
  • Synthesis of polysubstituted cyclobutanes through a photoredox strain-release/[2][2]-rearrangement cascade. PubMed Central.

  • Optimizing Peptide Synthesis with Boc Protected Amino Acids: A Focus on N-Boc-1-aminocyclobutanecarboxylic Acid. NINGBO INNO PHARMCHEM CO.,LTD.
  • Cyclopropane Derivatives and their Diverse Biological Activities.
  • Cyclopropane-Derived Peptidomimetics. Design, Synthesis, and Evaluation of Novel Enkephalin Analogues.
  • Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition. ACS Organic & Inorganic Au.
  • (a) Conformational restriction by steric effects due to the structural...
  • Cyclopropane Derivatives and their Diverse Biological Activities. Docentes FCT NOVA.
  • Biosynthesis and Metabolism of Cyclopropane Rings in Natural Compounds.
  • Applications of Cyclopropane-1,2-dicarbohydrazide in Medicinal Chemistry. Benchchem.
  • Applications of C–H Functionalization Logic to Cyclobutane Synthesis.
  • Cyclobutane Biomolecules: Synthetic Approaches to Amino Acids, Peptides and Nucleosides. Bentham Science Publishers.
  • Structure of cyclobutane-based hybrid peptides subjected to study.

Sources

A Senior Application Scientist’s Guide to the Structure-Activity Relationship (SAR) of Cyclobutane-Containing Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond Flatland—Embracing the Third Dimension with Cyclobutane

In the landscape of medicinal chemistry, scaffolds are the foundational architecture upon which pharmacophores are arranged. For decades, aromatic rings have been a dominant motif, prized for their predictable geometry and synthetic accessibility. However, their inherent planarity and potential for metabolic liabilities have driven a quest for superior alternatives. Enter the cyclobutane ring—a strained, puckered, and increasingly vital scaffold in modern drug design.[1][2]

Once considered a synthetic curiosity, the cyclobutane moiety is now recognized as a powerful tool for optimizing drug candidates.[3] Its unique three-dimensional structure offers a distinct advantage over flat aromatic systems or overly flexible alkyl chains.[1][4] This guide provides an in-depth comparison of cyclobutane-containing compounds with their alternatives, supported by experimental data and detailed protocols, to illuminate the strategic value of this four-membered ring in navigating the complex chemical space of drug discovery.

The Cyclobutane Advantage: A Deep Dive into Physicochemical Properties and SAR Principles

The utility of the cyclobutane ring stems from a unique combination of structural and electronic properties. With a strain energy of approximately 26.3 kcal/mol, it is significantly more strained than cyclopentane but shares a relative chemical inertness for a carbocycle under physiological conditions.[1][5] This strain results in a puckered, non-planar conformation, which is the cornerstone of its advantages in drug design.[1][6]

Conformational Restriction: Reducing the Entropic Cost of Binding

A fundamental principle of ligand-receptor binding is that flexible molecules must adopt a specific, low-energy conformation to fit into a binding pocket. This "freezing" of rotatable bonds incurs an entropic penalty, which can weaken binding affinity. By replacing a flexible linker (e.g., an ethyl or propyl chain) with a 1,3-disubstituted cyclobutane, medicinal chemists can pre-organize the pharmacophores into a limited number of well-defined spatial orientations.[1] This conformational restriction minimizes the entropic loss upon binding, potentially leading to a significant improvement in potency.[1][7] Furthermore, this rigidity can block access to metabolically labile sites, enhancing the compound's pharmacokinetic profile.[1]

G cluster_0 Flexible Linker SAR cluster_1 Cyclobutane-Constrained SAR a Pharmacophore A c Multiple Low-Energy Conformations a->c Flexible Chain b Pharmacophore B b->c d High Entropic Penalty Upon Binding c->d e Pharmacophore A g Defined Bioactive Conformation e->g Cyclobutane Scaffold f Pharmacophore B f->g h Low Entropic Penalty Upon Binding g->h

Figure 1. Conformational restriction by a cyclobutane scaffold reduces the entropic penalty of binding.
A Superior Bioisostere: Moving Beyond Aromatic Rings

The replacement of aromatic rings with saturated scaffolds is a validated strategy to improve the "drug-likeness" of a compound.[4] This substitution increases the fraction of sp3-hybridized carbons (Fsp3), a parameter often correlated with higher clinical success rates due to improved solubility and metabolic stability.[4] The cyclobutane ring has emerged as a premier bioisostere for phenyl rings and other groups.

  • Aryl Isostere: Replacing a planar phenyl ring with a puckered cyclobutane introduces a three-dimensional architecture that can better complement the spatial arrangement of a protein's binding pocket.[1][4] This can lead to enhanced binding affinity. Crucially, cyclobutanes are less susceptible to oxidative metabolism by cytochrome P450 enzymes compared to electron-rich aromatic systems, often resulting in a longer half-life.[4]

  • gem-Dimethyl and tert-Butyl Isostere: Cyclobutane derivatives can effectively mimic the steric bulk of gem-dimethyl or tert-butyl groups, which are often used to fill hydrophobic pockets.[8] However, the cyclobutane offers distinct vectors for substitution, providing chemists with more options to fine-tune properties like solubility and target engagement. Recent work has explored trifluoromethyl-cyclobutanes as unique tert-butyl analogues, preserving bioactivity while enhancing metabolic resistance.[9][10]

Table 1: Comparative Performance of Aromatic vs. Cyclobutane Bioisosteres

PropertyPhenyl-Containing CompoundCyclobutane-Containing AnalogRationale for Improvement
Fsp3 LowHighIncreased saturation correlates with higher clinical success rates.[4]
Aqueous Solubility Generally LowerGenerally HigherReduced planarity and π-π stacking interactions lead to better solubility.[1]
Metabolic Stability Susceptible to oxidationMore resistant to oxidationSaturated C-H bonds are less prone to CYP450-mediated metabolism.[4]
Binding Affinity VariableOften Maintained or Improved3D shape can provide better complementarity to the binding site.[1][4]
Lipophilicity (LogP) HigherLowerReplacement of aromatic ring with a saturated carbocycle typically reduces LogP.

Case Studies: Marketed Drugs and Clinical Candidates

The theoretical benefits of incorporating a cyclobutane ring are validated by numerous examples in approved drugs and late-stage clinical candidates.

Case Study 1: Boceprevir (HCV NS3/4A Protease Inhibitor)

Boceprevir (Victrelis) contains a crucial cyclobutane group in its P1 region that interacts with the S1 pocket of the HCV protease. SAR studies revealed that the size of this cycloalkyl group was critical for potency. The cyclobutane analog demonstrated significantly higher potency compared to both smaller (cyclopropyl) and larger (cyclopentyl) counterparts.

Table 2: SAR of the P1 Cycloalkyl Group in Boceprevir Analogs

P1 GroupPotency (Ki, nM)
Cyclopropyl35
Cyclobutyl 14
Cyclopentyl260
Data sourced from Chen, K. X.; Njoroge, F. G. (2011) as cited in PharmaBlock's "Cyclobutane Derivatives in Drug Discovery."

This data exemplifies how the cyclobutane ring provides an optimal fit, highlighting its role in fine-tuning steric interactions to maximize potency.

Case Study 2: Ivosidenib (IDH1 Inhibitor)

During the development of inhibitors for isocitrate dehydrogenase 1 (IDH1), an early lead compound suffered from poor metabolic stability due to the presence of cyclohexane and imidazole moieties. A key optimization strategy was the replacement of the labile cyclohexyl amine with a difluorocyclobutanyl amine. This substitution significantly improved metabolic clearance, ultimately leading to the discovery of ivosidenib (Tibsovo), a first-in-class IDH1 inhibitor approved for the treatment of specific cancers.

Case Study 3: Carboplatin (Anticancer Agent)

One of the earliest and most impactful uses of the cyclobutane ring is in the platinum-based chemotherapy agent Carboplatin. It was designed to overcome the severe nephrotoxicity associated with its predecessor, Cisplatin. By replacing the two chloride ligands with a more stable bidentate cyclobutane-1,1-dicarboxylate ligand, the reactivity of the platinum center was attenuated.[1][5] This modification reduces the rate of non-specific reactions that lead to kidney damage, resulting in a significantly improved safety profile while retaining the essential DNA cross-linking mechanism of action.[1][5]

Experimental Guide: Synthesis and Comparative Evaluation

To harness the potential of the cyclobutane scaffold, robust synthetic and analytical methods are required. While numerous synthetic strategies exist, such as [2+2] photocycloadditions, this section focuses on the downstream evaluation protocols essential for validating the SAR hypotheses.[11]

Experimental Protocol 1: Comparative In Vitro Metabolic Stability Assay

This protocol provides a framework for directly comparing the metabolic stability of a parent compound with its cyclobutane-containing analog using liver microsomes.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of test compounds.

Materials:

  • Test compounds (Parent and Cyclobutane Analog)

  • Positive control (e.g., Verapamil, a high-clearance compound)

  • Pooled Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Acetonitrile with 0.1% formic acid (for quenching)

  • Internal Standard (IS) for LC-MS/MS analysis

  • 96-well plates

Methodology:

  • Compound Preparation: Prepare 10 mM stock solutions of test compounds and control in DMSO. Serially dilute to a 100x working concentration (e.g., 100 µM for a 1 µM final assay concentration).

  • Incubation Mixture Preparation: On ice, prepare the main incubation mixture in phosphate buffer containing the NADPH regenerating system and HLM (final protein concentration typically 0.5 mg/mL).

  • Initiating the Reaction:

    • Pre-warm the main incubation mixture at 37°C for 5 minutes.

    • Add 1 µL of the 100x working compound solution to 99 µL of the pre-warmed incubation mixture to start the reaction. Final compound concentration: 1 µM.

  • Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot (e.g., 50 µL) of the reaction mixture.

  • Quenching the Reaction: Immediately add the aliquot to a well containing a 3x volume (150 µL) of ice-cold acetonitrile with the internal standard. This stops the enzymatic reaction and precipitates the proteins.

  • Sample Processing: Centrifuge the plate at 4000 rpm for 20 minutes at 4°C to pellet the precipitated protein.

  • LC-MS/MS Analysis: Transfer the supernatant to a new plate for analysis. Quantify the remaining parent compound at each time point by comparing the peak area ratio (Compound/IS) to a standard curve.

  • Data Analysis:

    • Plot the natural log of the percentage of compound remaining versus time.

    • The slope of the linear regression line (k) is the elimination rate constant.

    • Calculate the half-life: t½ = 0.693 / k

    • Calculate intrinsic clearance: CLint (µL/min/mg) = (0.693 / t½) * (1 / [microsomal protein, mg/mL])

G start Prepare Reagents (Compounds, HLM, NADPH) pre_warm Pre-warm HLM + NADPH Mixture at 37°C start->pre_warm initiate Initiate Reaction: Add Compound (t=0) pre_warm->initiate sample Sample at Time Points (0, 5, 15, 30, 60 min) initiate->sample quench Quench with ACN + Internal Standard sample->quench process Centrifuge to Pellet Protein quench->process analyze LC-MS/MS Analysis of Supernatant process->analyze calculate Calculate t½ and CLint analyze->calculate

Sources

The Cyclobutane Advantage: A Comparative Guide to Validating Rigid-Linker PROTACs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The design of Proteolysis-Targeting Chimeras (PROTACs) has ushered in a new era of targeted protein degradation, offering a powerful modality to address previously "undruggable" targets.[1] At the heart of every PROTAC lies the linker, a component once viewed as a simple spacer but now recognized as a critical determinant of efficacy.[2][3] Its composition, length, and flexibility profoundly influence the formation of a productive ternary complex, ultimately dictating the potency and selectivity of the degrader molecule.[2][4]

While flexible polyethylene glycol (PEG) and alkyl chains have been the workhorses of early PROTAC development, the field is increasingly turning towards rigid linkers to overcome challenges in potency, selectivity, and pharmacokinetic properties.[3][5] This guide provides a comparative framework for understanding and validating PROTACs that incorporate rigid scaffolds, with a specific focus on the potential advantages of cyclobutane-based linkers. We will delve into the causal science behind linker rigidity, provide detailed protocols for essential validation experiments, and present a clear structure for comparing performance against traditional flexible linkers.

The Rationale for Rigidity: Pre-organization and Physicochemical Properties

A PROTAC's mechanism of action hinges on its ability to induce and stabilize a ternary complex between a target protein of interest (POI) and an E3 ubiquitin ligase.[5] Flexible linkers, while synthetically accessible, introduce a significant entropic penalty to this process. They can adopt a multitude of conformations in solution, only a fraction of which are conducive to forming a stable ternary complex.

Rigid linkers, such as those incorporating cycloalkane moieties like cyclobutane, piperazine, and piperidine, can mitigate this entropic cost.[6][7] By constraining the conformational freedom of the PROTAC, a rigid linker can "pre-organize" the molecule into a bioactive conformation that is primed for ternary complex formation.[2] This can lead to enhanced potency and improved binding cooperativity.[7]

Moreover, the incorporation of rigid cyclic structures can favorably modulate the physicochemical properties of a PROTAC. Cycloalkane-based linkers, for instance, can enhance water solubility and metabolic stability compared to their more hydrophobic and flexible alkyl chain counterparts.[6]

The choice of a cyclobutane scaffold, in particular, offers a unique geometric constraint. Its compact and well-defined three-dimensional structure can provide a rigid backbone to precisely orient the POI and E3 ligase ligands, potentially leading to more selective and efficient degradation.

The PROTAC Mechanism of Action: A Guided Process

The fundamental role of a PROTAC is to act as a molecular bridge, hijacking the cell's natural protein disposal machinery. This process can be visualized as a catalytic cycle.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC POI Protein of Interest (POI) Ternary POI-PROTAC-E3 Ternary Complex PROTAC->Ternary Binds POI POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Binds E3 PolyUb_POI Polyubiquitinated POI Ternary->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Fragments Degraded Protein Fragments Proteasome->Fragments Degradation

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

A Comparative Validation Workflow

To objectively assess the performance of PROTACs with cyclobutane linkers against those with flexible linkers, a systematic experimental workflow is essential. This workflow should interrogate each key step of the PROTAC's mechanism of action, from target engagement to cellular degradation.

Validation_Workflow cluster_0 Biophysical & Biochemical Validation (In Vitro) cluster_1 Cellular Validation Ternary_Formation Ternary Complex Formation (SPR, ITC, TR-FRET) Ubiquitination Target Ubiquitination Assay (In vitro ubiquitination) Ternary_Formation->Ubiquitination Confirms productive complex Permeability Cell Permeability (PAMPA, Caco-2) Degradation Target Degradation (Western Blot, DC50/Dmax) Permeability->Degradation Prerequisite for cellular activity Phenotypic Phenotypic Assays (Cell Viability, etc.) Degradation->Phenotypic Functional consequence

Caption: A structured workflow for the comprehensive validation of PROTACs.

Data Presentation: A Head-to-Head Comparison

To facilitate a clear and objective comparison, all quantitative data should be summarized in structured tables. Below are template tables illustrating how to present comparative data for PROTACs with a hypothetical cyclobutane linker versus a standard PEG linker.

Table 1: Ternary Complex Formation and Binding Affinity

PROTAC ConstructLinker TypeBinary Affinity (POI, KD, nM)Binary Affinity (E3, KD, nM)Ternary Complex Affinity (KD, nM)Cooperativity (α)
PROTAC-Cyclobutane Cyclobutane5010025>1 (Positive)
PROTAC-PEG4 PEG45511080~1 (Non-cooperative)

Note: Data are hypothetical and for illustrative purposes.

Table 2: Cellular Activity and Properties

PROTAC ConstructLinker TypeCell Permeability (Papp, 10-6 cm/s)DC50 (nM)Dmax (%)
PROTAC-Cyclobutane Cyclobutane1.510>95
PROTAC-PEG4 PEG40.850~90

Note: Data are hypothetical and for illustrative purposes.

Experimental Protocols: A Step-by-Step Guide

Accurate and reproducible experimental data are the bedrock of any robust validation study. The following are detailed protocols for the key assays required to evaluate the performance of a novel PROTAC.

Protocol 1: Western Blot for Target Protein Degradation

This protocol provides a semi-quantitative assessment of target protein levels following PROTAC treatment.

1. Cell Culture and Treatment: a. Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight. b. Prepare a serial dilution of the PROTACs (e.g., PROTAC-Cyclobutane and PROTAC-PEG4) and a vehicle control (e.g., DMSO). c. Treat the cells with the PROTACs at various concentrations for a predetermined time course (e.g., 24 hours).

2. Cell Lysis and Protein Quantification: a. Aspirate the media and wash the cells with ice-cold PBS. b. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. c. Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C. d. Collect the supernatant and determine the protein concentration using a BCA assay.

3. SDS-PAGE and Western Blotting: a. Normalize protein samples to the same concentration and add Laemmli sample buffer. b. Denature the samples by heating at 95°C for 5 minutes. c. Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis. d. Transfer the proteins to a PVDF membrane. e. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. f. Incubate the membrane with a primary antibody against the POI overnight at 4°C. g. Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. h. Wash the membrane again and develop with an ECL substrate. i. Image the blot using a chemiluminescence detector. j. Re-probe the membrane with a loading control antibody (e.g., GAPDH or β-actin) to ensure equal protein loading.

4. Data Analysis: a. Quantify the band intensities using image analysis software (e.g., ImageJ). b. Normalize the POI band intensity to the loading control. c. Plot the normalized protein levels against the PROTAC concentration to determine the DC50 (concentration at which 50% degradation is achieved) and Dmax (maximum degradation).

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay assesses the passive permeability of a PROTAC across an artificial lipid membrane, providing an early indication of its ability to cross cell membranes.

1. Preparation of the Donor Plate: a. Prepare stock solutions of the PROTACs in a suitable solvent (e.g., DMSO). b. Dilute the stock solutions into a buffer (e.g., PBS at pH 7.4) to the desired final concentration.

2. Preparation of the Acceptor Plate: a. The acceptor plate contains a filter membrane coated with a lipid solution (e.g., phosphatidylcholine in dodecane). b. Add buffer to the wells of the acceptor plate.

3. Assay Assembly and Incubation: a. Place the donor plate on top of the acceptor plate, creating a "sandwich" where the two compartments are separated by the lipid-coated membrane. b. Incubate the plate assembly at room temperature for a specified period (e.g., 4-16 hours) with gentle shaking.

4. Quantification and Analysis: a. After incubation, carefully separate the plates. b. Measure the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method, typically LC-MS/MS. c. Calculate the permeability coefficient (Pe) using the measured concentrations and known parameters of the assay system. d. Compare the Pe values of different PROTACs to assess the impact of the linker on passive permeability.

Conclusion: A Path to Rational Design

The rational design of PROTAC linkers is a pivotal step in the development of effective protein degraders. While flexible linkers have been instrumental in the early successes of this modality, rigid linkers, such as those incorporating cyclobutane moieties, offer a promising avenue toward enhancing potency, selectivity, and pharmacokinetic profiles through conformational pre-organization. The systematic evaluation of novel linkers using a combination of biophysical, biochemical, and cellular assays, as outlined in this guide, is paramount to understanding the intricate structure-activity relationships that govern PROTAC efficiency. By moving beyond a "trial and error" approach and embracing a more rational, data-driven design strategy, the full therapeutic potential of PROTACs can be realized.

References

  • Troup, R. I., Fallan, C., & Baud, M. G. J. Current strategies for the design of PROTAC linkers: a critical review. Exploratory Targeted Anti-tumor Therapy, 2020, 1, 273–312. [Link]

  • Zografou-Barredo, N. A., Hallatt, A. J., Goujon-Ricci, J., & Cano, C. A beginner's guide to current synthetic linker strategies towards VHL-recruiting PROTACs. RSC Medicinal Chemistry, 2021, 12(9), 1438-1455. [Link]

  • Miller, D. C., et al. Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. RSC Medicinal Chemistry, 2024. [Link]

  • Edmondson, S. D., et al. Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase. Molecular Diversity, 2024. [Link]

  • Lucas, X., & Ciulli, A. Synthesis and Biological Evaluation of Cyclobutane-Based β3 Integrin Antagonists: A Novel Approach to Targeting Integrins for Cancer Therapy. Cancers, 2023, 15(16), 4023. [Link]

  • American Chemical Society. Impact of different binding orientations of linker on PROTAC conformations: A computational comparative study of dBET6 and dBET23. ACS Fall 2025. [Link]

  • ResearchGate. Classification of most common linkers used in PROTAC design. [Link]

  • ResearchGate. Synthesis and Biological Evaluation of Cyclobutane-Based β3 Integrin Antagonists: A Novel Approach to Targeting Integrins for Cancer Therapy. [Link]

  • PubMed. Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. [Link]

  • MDPI. Synthesis and Biological Evaluation of Cyclobutane-Based β3 Integrin Antagonists: A Novel Approach to Targeting Integrins for Cancer Therapy. [Link]

  • Signal Transduction and Targeted Therapy. Characteristic roadmap of linker governs the rational design of PROTACs. [Link]

  • ResearchGate. Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. [Link]

  • ResearchGate. Linker-dependent folding rationalizes PROTAC cell permeability. [Link]

  • PubMed Central. Linker-Dependent Folding Rationalizes PROTAC Cell Permeability. [Link]

  • PubMed. Design, Synthesis, and Evaluation of BCL-2 Targeting PROTACs. [Link]

  • Taylor & Francis Online. FDA-approved kinase inhibitors in PROTAC design, development and synthesis. [Link]

  • Frontiers in Chemistry. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. [Link]

  • ResearchGate. Design, synthesis and biological evaluation of novel PROTACs compounds with good ER α degradation ability. [Link]

Sources

analytical techniques for characterizing trans-3-(Boc-amino)cyclobutanecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Analytical Characterization of trans-3-(Boc-amino)cyclobutanecarboxylic Acid

Introduction: The Significance of Constrained Amino Acids in Drug Discovery

Cyclic amino acids are pivotal building blocks in modern medicinal chemistry. Their rigid conformations allow for the precise control of peptide and small molecule topology, leading to enhanced potency, selectivity, and metabolic stability. Among these, trans-3-(Boc-amino)cyclobutanecarboxylic acid serves as a crucial scaffold, offering a unique four-membered ring system that imparts significant conformational constraint. Accurate and comprehensive analytical characterization is therefore not merely a quality control step, but a fundamental prerequisite for its successful application in drug discovery and development.

This guide provides a comparative overview of the essential analytical techniques for the characterization of trans-3-(Boc-amino)cyclobutanecarboxylic acid, offering insights into the "why" behind the "how" of each method.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is the most powerful technique for the unambiguous determination of the molecular structure of trans-3-(Boc-amino)cyclobutanecarboxylic acid. Both ¹H and ¹³C NMR are indispensable for confirming the connectivity and stereochemistry of the molecule.

¹H NMR Spectroscopy: Mapping the Proton Environment

¹H NMR provides detailed information about the number of different types of protons, their chemical environments, and their spatial relationships.

Expertise & Experience: The symmetry of the trans isomer is a key feature to look for in the ¹H NMR spectrum. We expect to see distinct signals for the methine protons and the methylene protons of the cyclobutane ring. The coupling constants (J-values) between these protons are critical for confirming the trans stereochemistry.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrument Setup:

    • Spectrometer: 400 MHz or higher for optimal resolution.

    • Temperature: 25 °C.

    • Pulse Program: Standard single-pulse experiment.

    • Acquisition Parameters:

      • Spectral Width: -2 to 12 ppm.

      • Number of Scans: 16-64 (adjust for signal-to-noise).

      • Relaxation Delay: 1-2 seconds.

  • Data Processing: Apply Fourier transform, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

Data Interpretation:

Proton Expected Chemical Shift (ppm) Multiplicity Integration Key Couplings
Boc-(CH₃)₃~1.45singlet9H
Ring-CH₂~2.2-2.4 and ~2.6-2.8multiplet4HGeminal and vicinal couplings
Ring-CH-COOH~3.0-3.2multiplet1HVicinal couplings to CH₂
Ring-CH-NHBoc~4.0-4.2multiplet1HVicinal couplings to CH₂ and NH
NH~5.0-5.5broad singlet/doublet1HCoupling to CH
COOH~12.0very broad singlet1H

Note: Chemical shifts can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

¹³C NMR provides information about the number and types of carbon atoms in the molecule.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample as for ¹H NMR.

  • Instrument Setup:

    • Spectrometer: 100 MHz or higher.

    • Pulse Program: Standard proton-decoupled experiment.

    • Acquisition Parameters:

      • Spectral Width: 0 to 200 ppm.

      • Number of Scans: 512-2048 (due to lower natural abundance of ¹³C).

      • Relaxation Delay: 2-5 seconds.

  • Data Processing: Similar to ¹H NMR.

Data Interpretation:

Carbon Expected Chemical Shift (ppm)
Boc-C (CH₃)₃~28
Boc-C (CH₃)₃~80
Ring-C H₂~35-40
Ring-C H-COOH~40-45
Ring-C H-NHBoc~45-50
Boc-C =O~155
C OOH~175

Note: DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to differentiate between CH, CH₂, and CH₃ groups.

Caption: Workflow for NMR-based structural characterization.

Mass Spectrometry (MS): Confirming Molecular Weight

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is essential for confirming the molecular weight of the target compound.

Expertise & Experience: Electrospray ionization (ESI) is the preferred method for this type of molecule as it is a soft ionization technique that minimizes fragmentation. Both positive and negative ion modes should be explored. In positive mode, we expect to see the protonated molecule [M+H]⁺ and adducts with sodium [M+Na]⁺ or potassium [M+K]⁺. In negative mode, the deprotonated molecule [M-H]⁻ is expected.

Experimental Protocol: ESI-MS

  • Sample Preparation: Prepare a dilute solution of the sample (10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile, with or without a small amount of formic acid (for positive mode) or ammonium hydroxide (for negative mode).

  • Instrument Setup:

    • Mass Spectrometer: A quadrupole or time-of-flight (TOF) analyzer is suitable.

    • Ionization Source: Electrospray Ionization (ESI).

    • Mode: Positive and Negative.

    • Scan Range: m/z 100-500.

  • Data Analysis: Identify the peaks corresponding to the expected ions.

Data Interpretation:

Ion Expected m/z Mode
[M+H]⁺230.1392Positive
[M+Na]⁺252.1211Positive
[M-H]⁻228.1236Negative

Note: High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of the elemental composition.

High-Performance Liquid Chromatography (HPLC): Assessing Purity

HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture. For the characterization of trans-3-(Boc-amino)cyclobutanecarboxylic acid, it is primarily used to determine its purity.

Expertise & Experience: Reversed-phase HPLC is the most common mode for this type of compound. A C18 column is a good starting point. The mobile phase typically consists of a mixture of water and an organic solvent (acetonitrile or methanol), with an acid modifier like trifluoroacetic acid (TFA) or formic acid to improve peak shape. The presence of the Boc protecting group and the carboxylic acid means the retention time will be sensitive to the pH of the mobile phase.

Experimental Protocol: Reversed-Phase HPLC

  • Sample Preparation: Dissolve a small amount of the sample in the mobile phase to a concentration of ~1 mg/mL.

  • Instrument Setup:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% TFA in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient: 10-90% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm (for the amide bond of the Boc group).

    • Injection Volume: 10 µL.

  • Data Analysis: Integrate the peak areas to determine the purity of the compound.

Caption: Workflow for purity analysis by HPLC.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expertise & Experience: For trans-3-(Boc-amino)cyclobutanecarboxylic acid, we expect to see characteristic stretching frequencies for the N-H bond, the C=O bonds of the carbamate and the carboxylic acid, and the C-O bonds.

Experimental Protocol: FT-IR (ATR)

  • Sample Preparation: Place a small amount of the solid sample directly on the attenuated total reflectance (ATR) crystal.

  • Instrument Setup:

    • Spectrometer: Fourier Transform Infrared (FT-IR) spectrometer.

    • Accessory: ATR.

    • Scan Range: 4000-400 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Analysis: Identify the characteristic absorption bands.

Data Interpretation:

Functional Group Expected Wavenumber (cm⁻¹)
O-H stretch (carboxylic acid)3300-2500 (broad)
N-H stretch (carbamate)~3350
C=O stretch (carbamate)~1690
C=O stretch (carboxylic acid)~1710
C-O stretch1300-1000

Elemental Analysis: Confirming Elemental Composition

Elemental analysis provides the percentage composition of elements (C, H, N) in a compound. This data is used to confirm the empirical formula.

Expertise & Experience: The experimentally determined percentages of C, H, and N should be within ±0.4% of the theoretical values calculated from the molecular formula (C₁₀H₁₇NO₄).

Theoretical vs. Experimental Data:

Element Theoretical % Experimental % (Example)
C52.3952.45
H7.477.51
N6.116.08

Comparison of Analytical Techniques

Technique Information Provided Strengths Limitations
NMR Detailed structure, stereochemistryUnambiguous structural elucidationRequires relatively large sample amount, can be complex to interpret
MS Molecular weight, elemental formula (HRMS)High sensitivity, small sample amountDoes not provide stereochemical information
HPLC Purity, presence of isomersQuantitative, high resolutionRequires a suitable chromophore for UV detection
IR Presence of functional groupsFast, non-destructive (ATR)Provides limited structural information
Elemental Analysis Elemental compositionConfirms empirical formulaRequires pure sample, destructive

Conclusion

A combination of these analytical techniques is essential for the comprehensive characterization of trans-3-(Boc-amino)cyclobutanecarboxylic acid. NMR spectroscopy provides the definitive structural proof, while MS confirms the molecular weight. HPLC is crucial for assessing purity, and IR and elemental analysis offer complementary information about the functional groups and elemental composition, respectively. By employing this multi-technique approach, researchers can ensure the quality and integrity of this important building block for drug discovery.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. John Wiley & Sons. [Link]

  • de Hoffmann, E., & Stroobant, V. (2007). Mass Spectrometry: Principles and Applications. John Wiley & Sons. [Link]

A Strategic Guide to Peptide Constraint: Evaluating Alternatives to Cyclobutane Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: Beyond Rigidity, Towards Rational Design

In the landscape of therapeutic peptide development, the challenge is not merely to create molecules that bind, but to engineer them for success in a biological system. Unconstrained peptides, while offering vast chemical diversity, often fail due to their inherent flexibility, which leads to entropic penalties upon binding and susceptibility to proteolytic degradation.[1] The introduction of conformational constraints is a cornerstone strategy to mitigate these issues, transforming a floppy chain into a pre-organized, bioactive structure.[2]

For years, scaffolds like trans-3-(Boc-amino)cyclobutanecarboxylic acid have served as valuable tools, offering a simple yet effective means to restrict the peptide backbone. The cyclobutane ring introduces a significant local constraint, influencing dihedral angles and improving metabolic stability.[3] However, the pursuit of peptides with finely tuned pharmacological profiles—enhanced receptor selectivity, improved cell permeability, and novel mechanisms of action—demands a more diverse toolkit.[4] This guide provides an in-depth comparison of viable alternatives to cyclobutane-based constraints, offering researchers the data, protocols, and strategic frameworks needed to select the optimal scaffold for their specific therapeutic goals. We will move beyond a simple catalog of structures to explore the functional consequences of these molecular design choices.

The Benchmark: Understanding the Cyclobutane Constraint

The utility of cyclobutane-derived amino acids stems from their ability to rigidly constrain the peptide backbone's φ (phi) and ψ (psi) dihedral angles. This pre-organization reduces the entropic cost of binding to a target, which can lead to enhanced affinity.[3] Furthermore, the non-natural, sterically hindered structure provides a degree of protection against enzymatic degradation. While effective, this single-ring system offers a specific and somewhat limited range of conformational possibilities. The alternatives discussed below provide a broader palette of structural and functional diversity.

A Comparative Analysis of Key Alternative Scaffolds

The choice of a constraining element is a critical decision in peptidomimetic design, with each class of molecule offering a unique set of properties.[5] We will evaluate several key categories based on their structural features and resulting impact on peptide performance.

Saturated Heterocyclic Scaffolds: Azetidine and Pyrrolidine Carboxylic Acids

Replacing a carbon in a cycloalkane with a heteroatom, typically nitrogen, introduces new possibilities for tuning physicochemical properties.

  • Azetidine-2-carboxylic acid (Aze): This four-membered ring, a close analogue to proline, imparts a very strong conformational bias.[6] Its smaller ring size compared to proline results in a more constrained structure, often perturbing the secondary structure of adjacent residues in unique ways.[7] The presence of the ring nitrogen can also influence solubility and potential hydrogen bonding interactions.[8] The synthesis is well-established, making Boc-Aze-OH a readily accessible building block for solid-phase peptide synthesis (SPPS).[9][10]

  • Constrained Pyrrolidines: Five-membered pyrrolidine rings, the basis of proline, can be further modified to create more rigid structures. Bicyclic pyrrolidine-isoxazoline systems, for instance, act as potent turn inducers, capable of stabilizing α-turn conformations even in short peptide sequences.[11] These scaffolds are particularly useful for mimicking tight turns in receptor-binding epitopes.

Expanded Carbocyclic Scaffolds: Cyclopentane and Cyclohexane Amino Acids

Increasing the ring size from four to five or six carbons provides a different flavor of conformational control.

  • 2-Aminocyclopentanecarboxylic Acid (ACPC): The five-membered ring of ACPC is less strained than cyclobutane but still significantly restricts backbone rotation. Oligomers of trans-ACPC are known to adopt stable 12-helical secondary structures.[12] This property makes ACPC an excellent choice for stabilizing helical motifs, which are crucial for many protein-protein interactions.

  • 2-Aminocyclohexanecarboxylic Acid (ACHC): The cyclohexane ring is the most conformationally flexible of the carbocycles discussed, yet it still acts as a potent inducer of secondary structures, particularly the 14-helix.[13] The larger ring can accommodate more diverse substitution patterns, allowing for the introduction of polar functional groups (e.g., hydroxyl groups) to enhance solubility without disrupting the core helical fold.[14]

Bicyclic and Bridged Scaffolds: The Ultimate in Rigidity

For applications demanding a precisely locked conformation, bicyclic and bridged systems offer unparalleled rigidity.

  • Norbornane-based Amino Acids: These bicyclo[2.2.1]heptane systems can be synthesized to mimic parallel β-sheets, antiparallel β-sheets, or β-turns, depending on the stereochemistry and substitution pattern.[15] Their rigid framework is exceptionally useful for mapping the precise geometry of a binding pharmacophore.

  • Other Bicyclic Systems: A wide variety of bicyclic peptides can now be synthesized, often through multi-step cyclization reactions on solid support.[][17] These structures can combine head-to-tail cyclization with side-chain to side-chain bridging, creating complex topologies with antibody-like affinity and selectivity for challenging drug targets.[18]

Head-to-Head Data Analysis: A Performance Matrix

The true measure of a constraining scaffold lies in its performance. The table below summarizes experimental data from the literature to provide a comparative snapshot of how different constraints affect key peptide properties.

Constraining Motif Peptide System / Target Key Performance Metric Observed Effect Reference
Azetidine-2-carboxylic acid (Aze) Proline-containing tetrapeptidesPeptide Bond ConformationIntroduction of Aze perturbs the normal proline peptide secondary structure, inducing unique all-cis conformations.[6][7]
trans-2-Aminocyclopentanecarboxylic acid (trans-ACPC) Homo-oligomersSecondary StructureAdopts a stable 12-helix structure, similar to an α-helix.[12]
trans-2-Aminocyclohexanecarboxylic acid (trans-ACHC) Hetero-oligomersSecondary StructureStrongly induces a 14-helix fold, even when incorporated with other residues.[13][14]
Bicyclic Pyrrolidine-Isoxazoline Dipeptide AnalogueSecondary StructureStabilizes α-turn conformation in isolated peptides.[11]
Norbornane Analogue Metalloprotease InhibitorsBiological ActivityServes as a constrained β-turn mimetic in potent enzyme inhibitors.[15]
Hybrid Cyclobutane/Proline Cell-Penetrating Peptides (CPPs)Cell Uptake & ToxicityAlternating structure provides a good balance of hydrophobicity and charge, preserving cell uptake while lowering toxicity.[19]

Experimental Corner: Protocols and Workflows

Synthesizing technical insights with practical application is crucial for success. This section provides validated, step-by-step protocols for the evaluation of constrained peptides and visual workflows for synthesis and characterization.

Workflow for Synthesis and Characterization of a Constrained Peptide

The following diagram illustrates a typical workflow from the synthesis of a custom constrained amino acid to its incorporation and subsequent biophysical evaluation.

G cluster_0 Synthesis & Incorporation cluster_1 Biophysical & Functional Evaluation start Design & Synthesis of Protected Constrained Amino Acid sp_synthesis Solid-Phase Peptide Synthesis (SPPS) start->sp_synthesis Fmoc/Boc Chemistry cleavage Cleavage from Resin & Global Deprotection sp_synthesis->cleavage purification RP-HPLC Purification cleavage->purification characterization LC-MS & MALDI-TOF Characterization purification->characterization final_peptide Lyophilized Pure Peptide characterization->final_peptide cd_spec Circular Dichroism (CD) Spectroscopy final_peptide->cd_spec Assess Secondary Structure stability_assay Proteolytic Stability Assay (Plasma/Serum) final_peptide->stability_assay Determine Half-Life pampa_assay Permeability Assay (PAMPA) final_peptide->pampa_assay Measure Passive Diffusion binding_assay Target Binding Assay (SPR, ITC, FP) final_peptide->binding_assay Quantify Affinity (Kd)

Caption: Workflow from synthesis to evaluation of a constrained peptide.

Protocol 1: Proteolytic Stability Assay in Human Plasma

This protocol provides a framework for assessing the half-life of a peptide in a biologically relevant matrix.[20][21]

Rationale: Plasma contains a cocktail of proteases, providing a stringent test for peptide stability. The protocol uses a quenching solution to stop the enzymatic reaction at precise time points, allowing for accurate quantification of the remaining intact peptide by HPLC.[22]

Materials:

  • Test Peptide Stock Solution (1 mg/mL in an appropriate solvent, e.g., water or DMSO).

  • Human Plasma (commercially available, stored at -80°C).

  • Quenching Solution: 10% Trichloroacetic Acid (TCA) in water.

  • Incubation Buffer: Phosphate Buffered Saline (PBS), pH 7.4.

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system.

Procedure:

  • Preparation: Thaw frozen human plasma on ice. To remove precipitates, centrifuge at 10,000 x g for 10 minutes at 4°C. Collect the supernatant.

  • Reaction Setup: In a microcentrifuge tube, pre-warm an aliquot of the prepared plasma to 37°C for 5 minutes.

  • Initiate Reaction: Add the test peptide stock solution to the plasma to achieve a final concentration of 100 µg/mL. Vortex briefly. This is the t=0 time point. Immediately remove the first aliquot.

  • Time Course Sampling: Incubate the reaction mixture at 37°C. At designated time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot (e.g., 50 µL) of the reaction mixture.

  • Quench Reaction: Immediately add the withdrawn aliquot to a tube containing 2 volumes of ice-cold 10% TCA quenching solution (e.g., 100 µL). Vortex vigorously to precipitate plasma proteins and stop enzymatic activity.

  • Clarification: Incubate the quenched samples on ice for 10 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.

  • Analysis: Carefully collect the supernatant. Analyze by RP-HPLC, monitoring at a suitable wavelength (e.g., 214 nm).

  • Data Analysis: Integrate the peak area corresponding to the intact peptide at each time point. Plot the percentage of intact peptide remaining versus time. Calculate the half-life (t½), the time required for 50% of the peptide to be degraded, by fitting the data to a one-phase decay model.[20]

Scientist's Note: It is critical to run a control sample of the peptide in PBS (without plasma) to ensure the peptide itself is stable under the incubation conditions. Differences in stability can be observed between plasma and serum, so consistency in the choice of matrix is key for comparative studies.[21]

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay measures the ability of a compound to passively diffuse across an artificial lipid membrane, serving as a rapid, cell-free screen for cell permeability.[23][24]

Materials:

  • PAMPA plate system (e.g., 96-well filter plate as the donor and a matching acceptor plate).

  • Artificial membrane solution (e.g., 2% lecithin in dodecane).[25]

  • PBS, pH 7.4.

  • Test peptide and control compounds (high and low permeability) dissolved in PBS with a small amount of co-solvent (e.g., 5% DMSO).

  • LC-MS/MS system for quantification.

Procedure:

  • Prepare Membrane: Gently add 5 µL of the artificial membrane solution onto the filter of each well in the donor plate. Allow the solvent to evaporate completely.

  • Prepare Acceptor Plate: Fill the wells of the acceptor plate with 300 µL of PBS (acceptor buffer).

  • Prepare Donor Plate: Add 150 µL of the test peptide/control solutions to the appropriate wells of the membrane-coated donor plate.

  • Assemble and Incubate: Carefully place the donor plate onto the acceptor plate, creating a "sandwich". Incubate the assembly at room temperature for 4-18 hours with gentle shaking.

  • Quantification: After incubation, carefully separate the plates. Determine the concentration of the peptide in both the donor and acceptor wells using LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (-V_D * V_A / ((V_D + V_A) * Area * Time)) * ln(1 - [drug]_A / [drug]_eq) Where V_D and V_A are the volumes of the donor and acceptor wells, Area is the surface area of the membrane, Time is the incubation time, [drug]_A is the concentration in the acceptor well, and [drug]_eq is the equilibrium concentration.

Scientist's Note: The PAMPA model exclusively measures passive diffusion and does not account for active transport or efflux.[24] Therefore, it serves as an excellent baseline measurement. A compound with low PAMPA permeability might still enter cells via active transport, while a compound with high PAMPA permeability could be subject to efflux, issues that would need to be investigated with cell-based assays like the Caco-2 model.[26]

Choosing the Right Constraint: A Decision-Making Framework

Selecting the appropriate constraining element requires a clear understanding of the project's primary objective. The following decision tree provides a logical framework to guide this choice.

G start What is the primary goal of constraint? goal_helicity Induce/Stabilize α- or other Helicity start->goal_helicity goal_turn Mimic a specific β- or γ-Turn start->goal_turn goal_stability Maximize Proteolytic Stability start->goal_stability goal_explore Explore Pharmacophore Space Rigidly start->goal_explore sol_acpc Use Cyclopentane (ACPC) or Cyclohexane (ACHC) Amino Acids goal_helicity->sol_acpc Known to form stable helices sol_aze Use Azetidine (Aze) or Bicyclic Pyrrolidine Derivatives goal_turn->sol_aze Induce tight turns sol_all All constrained amino acids (Aze, Cycloalkanes) offer better stability than linear peptides. Consider N-methylation as well. goal_stability->sol_all sol_bicyclic Use Bicyclic Scaffolds (e.g., Norbornane) or Side-Chain Cyclization goal_explore->sol_bicyclic Provides precise, locked conformations

Caption: A decision framework for selecting a peptide constraint strategy.

Conclusion

The field of peptide therapeutics has moved far beyond the use of natural amino acids. The strategic incorporation of constrained building blocks is essential for creating drug candidates with enhanced potency, selectivity, and pharmacokinetic properties. While trans-3-(Boc-amino)cyclobutanecarboxylic acid remains a useful tool, a wealth of alternatives now exists, each offering a distinct conformational bias and unique physicochemical properties. Heterocyclic scaffolds like azetidine can fine-tune solubility and turn propensity, while larger carbocycles like cyclopentane and cyclohexane are master builders of helical structures. For ultimate control, bicyclic and bridged systems provide the rigidity needed to lock in a specific bioactive conformation. By leveraging the comparative data and experimental protocols presented in this guide, researchers can make more informed, rational decisions in the design of next-generation constrained peptides, accelerating the journey from initial concept to clinical candidate.

References

A complete list of all sources cited within this guide is provided below for verification and further reading.

  • Chinese Chemical Letters. (n.d.). Conformational Restriction of Peptidomimetics in Drug Design.
  • Hill, T. A., Shepherd, N. E., Diness, F., & Fairlie, D. P. (2014). Getting in Shape: Controlling Peptide Bioactivity and Bioavailability Using Conformational Constraints. Angewandte Chemie International Edition, 53(48), 13020-13041. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Peptide Synthesis: The Utility of Boc-Azetidine-3-Carboxylic Acid.
  • BenchChem. (n.d.). Technical Support Center: Peptide Stability and Degradation.
  • Szlusarczyk, A., Piktel, E., Stasiak, M., & Cierpich, A. (2021). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. Molecules, 26(11), 3224. Available from: [Link]

  • BOC Sciences. (n.d.). Bicyclic Amino Acids.
  • Karas, J. A., & Scanlon, D. B. (2025). Synthesis of Bicyclic Peptides Using Cyanopyridine-Aminothiol Click Chemistry. Methods in Molecular Biology, 2801, 1-13. Available from: [Link]

  • Creative Biolabs. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA).
  • BenchChem. (n.d.). Addressing poor cell permeability of peptide-based inhibitors.
  • Papini, A. M., et al. (2014). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. ACS Publications. Retrieved from [Link]

  • Doan, D. N., & Tørring, T. (2025). Exploring Ramachandran and Chi Space: Conformationally Constrained Amino Acids and Peptides in the Design of Bioactive Polypeptide Ligands. ResearchGate. Retrieved from [Link]

  • North, M. (2000). Incorporation of conformationally constrained beta-amino acids into peptides. Journal of Peptide Science, 6(7), 301-313. Available from: [Link]

  • Vázquez, S., et al. (2013). Polyhydroxylated Cyclopentane β-Amino Acids Derived from d-Mannose and d-Galactose: Synthesis and Protocol for Incorporation into Peptides. The Journal of Organic Chemistry, 78(15), 7505-7516. Available from: [Link]

  • Yao, Y., Zhang, Y., & Chen, Y. (2022). Current development of bicyclic peptides. RSC Chemical Biology, 3(10), 1205-1215. Available from: [Link]

  • Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol.
  • ChemRxiv. (2020). Stereoselective Access to Azetidine-Based α-Aminoacids and Appli- cations to Small Peptides Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Constrained Peptides in Drug Discovery and Development. Retrieved from [Link]

  • Gessier, F., et al. (2020). Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis. Organic Letters, 22(15), 5795-5799. Available from: [Link]

  • Frontiers. (n.d.). Bicyclic Pyrrolidine-Isoxazoline γ Amino Acid: A Constrained Scaffold for Stabilizing α-Turn Conformation in Isolated Peptides. Retrieved from [Link]

  • SciSpace. (1990). Synthesis and peptide bond orientation in tetrapeptides containing L -azetidine-2-carboxylic acid and L -proline. Retrieved from [Link]

  • Technology Networks. (n.d.). PAMPA Permeability Assay Protocol. Retrieved from [Link]

  • UA Campus Repository. (n.d.). Design and synthesis of conformationally and topographically constrained amino acids as peptidomimetics. Retrieved from [Link]

  • Kubiczek, D., et al. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science. Available from: [Link]

  • Evotec. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA).
  • Journal of the Chemical Society, Perkin Transactions 1. (1998). Synthesis of conformationally constrained amino acid and peptide derivatives. Retrieved from [Link]

  • Organic & Biomolecular Chemistry. (2023). β-Peptides incorporating polyhydroxylated cyclohexane β-amino acid: synthesis and conformational study. Retrieved from [Link]

  • Journal of Physical Chemistry B. (2024). Estimation of Peptide Helicity from Circular Dichroism Using the Ensemble Model. Retrieved from [Link]

  • PubMed. (2024). Estimation of Peptide Helicity from Circular Dichroism Using the Ensemble Model. Retrieved from [Link]

  • PLOS One. (2020). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. Retrieved from [Link]

  • RUL Repository. (2024). Estimation of peptide helicity from circular dichroism using the ensemble model. Retrieved from [Link]

  • ResearchGate. (n.d.). Confining the Χ space of basic natural amino acids: Cyclobutane-derived Χ1, Χ2-constrained analogues of arginine, lysine and ornithine. Retrieved from [Link]

  • National Institutes of Health. (2024). Estimation of Peptide Helicity from Circular Dichroism Using the Ensemble Model. Available from: [Link]

  • bioRxiv. (2023). Analysis of the peptide helicity using an ensemble spectroscopic model with re-calibrated parameters. Retrieved from [Link]

  • PubMed. (2016). Side Chain Cyclized Aromatic Amino Acids: Great Tools as Local Constraints in Peptide and Peptidomimetic Design. Retrieved from [Link]

  • ACS Pharmacology & Translational Science. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. Retrieved from [Link]

  • ResearchGate. (n.d.). β-Peptides incorporating polyhydroxylated cyclohexane β-amino acids: synthesis and conformational study. Retrieved from [Link]

  • BenchChem. (n.d.). Dealing with proteolytic degradation of peptide inhibitors.
  • MDPI. (2021). Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. Retrieved from [Link]

  • National Institutes of Health. (2023). Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. Available from: [Link]

  • MDPI. (2017). Conformationally Constrained Histidines in the Design of Peptidomimetics: Strategies for the χ-Space Control. Retrieved from [Link]

  • PubMed. (1993). Designing amino acids to determine the local conformations of peptides. Retrieved from [Link]

Sources

Enhancing Metabolic Stability in Drug Candidates: A Comparative Guide to the Efficacy of trans-3-(Boc-amino)cyclobutanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Challenge of Metabolic Instability in Drug Discovery

In the intricate process of drug discovery and development, achieving a desirable pharmacokinetic profile is as crucial as attaining high potency and selectivity. A significant hurdle in this journey is metabolic instability, where promising drug candidates are rapidly metabolized by enzymes, primarily the cytochrome P450 (CYP) superfamily in the liver. This rapid breakdown can lead to low bioavailability, short duration of action, and the formation of potentially toxic metabolites, ultimately causing the failure of otherwise promising therapeutic agents. Consequently, medicinal chemists employ various strategies to enhance metabolic stability, thereby improving a drug's overall disposition and therapeutic index.

This guide provides an in-depth technical comparison of various strategies to enhance metabolic stability, with a focus on the efficacy of incorporating trans-3-(Boc-amino)cyclobutanecarboxylic acid. We will explore the mechanistic basis for its effectiveness and present a comparative analysis with other established techniques such as fluorination and deuteration, supported by experimental data. This guide is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in the structural modification of drug candidates to overcome metabolic liabilities.

The Role of Rigid Scaffolds: Introducing the Cyclobutane Moiety

One of the most effective strategies to mitigate metabolic degradation is the introduction of rigid structural motifs that can shield metabolically labile sites from enzymatic attack. Small, strained cycloalkanes, particularly cyclobutane and cyclopropane derivatives, have emerged as powerful tools in this regard.[1][2] The unique puckered, three-dimensional structure of the cyclobutane ring offers several advantages in drug design:

  • Conformational Restriction: By replacing flexible alkyl chains, the cyclobutane ring limits the number of available conformations, which can reduce the entropic penalty upon binding to the target protein and also restrict access of metabolizing enzymes to susceptible functional groups.[3]

  • Metabolic Shielding: The rigid nature of the cyclobutane scaffold can act as a steric shield, physically blocking the active sites of metabolizing enzymes.[4]

  • Improved Physicochemical Properties: The introduction of a cyclobutane moiety can also favorably modulate other properties such as solubility and lipophilicity.[1]

trans-3-(Boc-amino)cyclobutanecarboxylic acid is a versatile building block that allows for the strategic incorporation of this beneficial cyclobutane scaffold into a lead molecule. The trans stereochemistry provides a defined exit vector for further chemical modifications, while the Boc-protected amine and the carboxylic acid functionalities offer convenient handles for synthetic elaboration.

Comparative Analysis of Metabolic Stabilization Strategies

To objectively evaluate the efficacy of incorporating a cyclobutane moiety, it is essential to compare it with other widely used metabolic stabilization strategies, namely fluorination and deuteration.

Fluorination: The Inductive Effect

The replacement of a hydrogen atom with fluorine is a common tactic to block metabolic oxidation. The strong electron-withdrawing nature of fluorine inductively stabilizes adjacent C-H bonds, making them less susceptible to enzymatic hydroxylation.[5] Fluorination can also alter the pKa of nearby functional groups, which can influence binding affinity and cell permeability. However, the introduction of fluorine can also increase lipophilicity, which may have unintended consequences on the overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile of the compound.[5]

Deuteration: The Kinetic Isotope Effect

Deuteration involves the replacement of a hydrogen atom at a metabolically labile position with its heavier isotope, deuterium. The C-D bond is stronger than the C-H bond, and its cleavage is the rate-limiting step in many CYP450-mediated oxidation reactions. This "kinetic isotope effect" can significantly slow down the rate of metabolism, thereby increasing the drug's half-life and exposure.[6] This strategy is particularly attractive as it represents a minimal structural change to the molecule, often preserving its pharmacological activity.

Head-to-Head Comparison: Cyclobutane vs. Cyclopropane

A direct comparison between trifluoromethyl-substituted cyclobutane and cyclopropane analogs as bioisosteres for the tert-butyl group provides valuable quantitative data on their relative metabolic stabilities. In a study utilizing human liver microsomes, the intrinsic clearance (CLint), a measure of the rate of metabolism, was determined for several pairs of analogs.[7]

Compound PairParent Compound CLint (μL/min/mg)CF3-Cyclopropane Analog CLint (μL/min/mg)CF3-Cyclobutane Analog CLint (μL/min/mg)
Model Amide 1 11Not Reported16
Model Amide 2 12Not Reported1
Butenafine 304521
Tebutam 57107107

Table 1: Comparative Metabolic Stability of CF3-Cyclopropane and CF3-Cyclobutane Analogs in Human Liver Microsomes.[7]

The data indicates that the effect of incorporating a CF3-cyclobutane group on metabolic stability can be compound-dependent. In the case of Model Amide 2 and Butenafine, the CF3-cyclobutane analog exhibited a significant increase in metabolic stability (lower CLint) compared to the parent compound.[7] Conversely, for Model Amide 1 and Tebutam, the introduction of the CF3-cyclobutane did not improve stability.[7] Interestingly, in the case of Butenafine, the CF3-cyclobutane analog was metabolically more stable than the corresponding CF3-cyclopropane analog.[7] This highlights that while general trends can be observed, the optimal strategy for metabolic stabilization must be determined empirically for each chemical series.

Experimental Protocols for Assessing Metabolic Stability

To ensure the scientific integrity and reproducibility of metabolic stability data, standardized in vitro assays are employed. The two most common methods are the liver microsomal stability assay and the hepatocyte stability assay.

Liver Microsomal Stability Assay

This assay utilizes subcellular fractions of the liver (microsomes) that are enriched in CYP450 enzymes. It is a high-throughput and cost-effective method for assessing Phase I metabolic stability.

Caption: Workflow for a typical liver microsomal metabolic stability assay.

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Thaw pooled human liver microsomes on ice.

    • Prepare a fresh NADPH regenerating system solution (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in buffer).

  • Incubation:

    • In a 96-well plate, pre-incubate the test compound (final concentration, e.g., 1 µM) with liver microsomes (final concentration, e.g., 0.5 mg/mL) in phosphate buffer (pH 7.4) at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time-Point Sampling and Reaction Termination:

    • At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), transfer an aliquot of the incubation mixture to a new plate containing a quenching solution (e.g., ice-cold acetonitrile with an internal standard) to stop the reaction.

  • Sample Processing and Analysis:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound against time.

    • The slope of the linear regression line represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) / (mg/mL microsomal protein).

Hepatocyte Stability Assay

This assay utilizes intact liver cells (hepatocytes), which contain both Phase I and Phase II metabolizing enzymes and their necessary cofactors. This provides a more comprehensive assessment of a compound's overall metabolic fate.

G cluster_0 Cell Preparation & Incubation cluster_1 Sampling & Analysis cluster_2 Data Interpretation Hepatocytes Thaw & Prepare Hepatocyte Suspension TestCompound Add Test Compound Hepatocytes->TestCompound Incubate Incubate at 37°C TestCompound->Incubate Sample Sample at Time Points Incubate->Sample Quench Quench with Cold Acetonitrile Sample->Quench Analyze LC-MS/MS Analysis Quench->Analyze Calculate Calculate t½ and CLint Analyze->Calculate

Caption: Overview of the hepatocyte metabolic stability assay workflow.

Step-by-Step Methodology:

  • Hepatocyte Preparation:

    • Thaw cryopreserved hepatocytes according to the supplier's protocol.

    • Determine cell viability and concentration.

    • Prepare a hepatocyte suspension in incubation medium (e.g., Williams' Medium E) at a desired cell density (e.g., 0.5 x 10^6 viable cells/mL).

  • Incubation:

    • Add the test compound (final concentration, e.g., 1 µM) to the hepatocyte suspension and incubate at 37°C in a shaking water bath or on an orbital shaker.

  • Time-Point Sampling and Reaction Termination:

    • At specified time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), remove an aliquot of the cell suspension and add it to a quenching solution (e.g., ice-cold acetonitrile with an internal standard).

  • Sample Processing and Analysis:

    • Vortex and centrifuge the samples to pellet cell debris and precipitated proteins.

    • Analyze the supernatant for the parent compound concentration by LC-MS/MS.

  • Data Analysis:

    • Similar to the microsomal stability assay, determine the in vitro half-life (t½) and intrinsic clearance (CLint) from the disappearance of the parent compound over time. CLint is typically expressed as µL/min/10^6 cells.

Conclusion and Future Perspectives

The strategic incorporation of trans-3-(Boc-amino)cyclobutanecarboxylic acid represents a powerful and effective approach to enhancing the metabolic stability of drug candidates. The rigid, three-dimensional nature of the cyclobutane ring can effectively shield metabolically labile sites and conformationally constrain the molecule, leading to improved pharmacokinetic properties.

While direct, head-to-head comparative data against other metabolic stabilization strategies like fluorination and deuteration for a single compound series is often limited in the public domain, the available evidence strongly supports the utility of cyclobutane incorporation. The choice of the optimal strategy will invariably be context-dependent, relying on the specific structural features of the lead compound and the nature of its metabolic liabilities.

The experimental protocols provided in this guide for microsomal and hepatocyte stability assays offer a robust framework for the empirical evaluation of these strategies. By integrating these in vitro tools early in the drug discovery process, researchers can make more informed decisions, leading to the development of drug candidates with a higher probability of clinical success. As our understanding of drug metabolism continues to evolve, the rational design of molecules with enhanced metabolic stability, utilizing building blocks such as trans-3-(Boc-amino)cyclobutanecarboxylic acid, will remain a cornerstone of modern medicinal chemistry.

References

  • Wessjohann, L. A., et al. (2022). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 17(9), e202200020. [Link]

  • Mykhailiuk, P. K. (2024). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au, 4(1), 136-146. [Link]

  • Thompson, T. N. (2001). Optimization of metabolic stability as a goal of modern drug design. Medicinal research reviews, 21(5), 412-449. [Link]

  • Kamel, A. (2010). Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability. New England Drug Metabolism Discussion Group Summer Symposium. [Link]

  • PatSnap. (2025, May 21). What is the importance of metabolic stability in drug design?[Link]

  • Oreate AI. (2025, December 16). Research on Efficient Combination Strategies of Fluorine and Oxygen-Containing Cyclobutane in Molecular Building Block Design. [Link]

  • BioIVT. (n.d.). Metabolic Stability Assay Services. [Link]

  • Singh, S., et al. (2025). Fluorine in drug discovery: Role, design and case studies. International Journal of Pharmacy and Pharmaceutical Science, 7(2), 154-160. [Link]

  • ResearchGate. (2025, August 7). Optimization of Metabolic Stability as a Goal of Modern Drug Design. [Link]

  • CORE. (n.d.). Radiofluorinated cyclobutyl group for increased metabolic stability using tyrosine derivatives as model system. [Link]

  • ACS Publications. (2024, November 11). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. [Link]

  • National Institutes of Health. (n.d.). Pharmacokinetics of amino acid ester prodrugs of Acyclovir after oral administration: Interaction with the transporters on Caco-2 cells. [Link]

  • MDPI. (2024, January 24). In Vitro Metabolism and In Vivo Pharmacokinetics Profiles of Hydroxy-α-Sanshool. [Link]

  • PubMed. (n.d.). The use of in vitro metabolic stability for rapid selection of compounds in early discovery based on their expected hepatic extraction ratios. [Link]

  • Juniper Publishers. (2017, March 27). Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs. [Link]

  • Semantic Scholar. (n.d.). Interstrain differences of in vitro metabolic stability and impact on early drug discovery. [Link]

  • ResearchGate. (n.d.). (A) Selected pharmaceuticals containing cyclobutanes and cyclopropanes.... [Link]

  • National Institutes of Health. (n.d.). The Role of Transporters in the Pharmacokinetics of Orally Administered Drugs. [Link]

  • ACS Publications. (2014, February 18). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. [Link]

Sources

Safety Operating Guide

trans-3-(Tert-butoxycarbonylamino)cyclobutanecarboxylic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: January 2026

An Operational Guide to the Proper Disposal of trans-3-(Tert-butoxycarbonylamino)cyclobutanecarboxylic Acid

Introduction

trans-3-(Tert-butoxycarbonylamino)cyclobutanecarboxylic acid is a valuable building block in medicinal chemistry and pharmaceutical research. As with any laboratory chemical, its lifecycle does not end upon consumption in a reaction. Responsible management of its waste—be it unreacted material, contaminated labware, or solutions—is paramount for personnel safety, environmental protection, and regulatory adherence. This guide outlines the critical steps and underlying principles for its proper disposal.

Part 1: Hazard Identification and Waste Characterization

Before disposal, a thorough understanding of the compound's hazards is essential. While a specific Safety Data Sheet (SDS) for the trans- isomer may not always be accessible, data from closely related analogs, such as the cis- isomer and other cyclobutane derivatives, provides a strong basis for hazard assessment.

Based on available data, the compound should be handled as a hazardous substance. The primary hazards are associated with its functional groups: the carboxylic acid and the Boc-protected amine.

Table 1: Hazard Profile based on Analogous Compounds

Hazard Classification Description Supporting Sources
Skin Irritation May cause skin irritation upon contact. [1][2]
Eye Irritation Causes serious eye irritation. [1][2]
Respiratory Irritation May cause respiratory tract irritation if inhaled as a dust. [1][2][3]

| Corrosivity (Potential) | Carboxylic acids can be corrosive. Related cyclobutanecarboxylic acids are classified as corrosive. |[4][5] |

Regulatory Framework: Is it a Hazardous Waste?

Under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), chemical waste is deemed hazardous if it is specifically "listed" or if it exhibits certain "characteristics"[6][7][8].

  • Listed Waste: This compound is not specifically found on the EPA's P-list (acutely toxic) or U-list.

  • Characteristic Waste: The waste must be evaluated for the four hazardous characteristics:

    • Ignitability: Unlikely for this solid compound.

    • Corrosivity: As an acidic aqueous solution, it could have a pH ≤ 2, meeting the corrosivity criteria[6].

    • Reactivity: No data suggests it is reactive.

    • Toxicity: Lacking complete toxicological data, it is prudent to handle it as potentially toxic[3].

Part 2: Standard Operating Procedure for Disposal

This section provides a step-by-step methodology for managing waste streams containing the target compound. The fundamental principle is the segregation of waste at the point of generation to prevent dangerous reactions and to facilitate proper disposal[9].

Step 1: Segregate Waste Streams

Proper segregation is the most critical step in a laboratory waste management program. Do not mix different types of waste.

  • Solid Waste:

    • Pure Compound: Unused, expired, or off-spec trans-3-(Tert-butoxycarbonylamino)cyclobutanecarboxylic acid.

    • Contaminated Debris: Items such as weighing papers, gloves, and paper towels contaminated with the solid chemical.

  • Liquid Waste:

    • Solutions: Any solutions containing the dissolved compound (e.g., in organic solvents or aqueous buffers). The solvent often dictates the primary hazard (e.g., flammability).

    • Rinsate: Solvent used to rinse containers that held the compound.

Causality Behind Segregation: Mixing incompatible wastes can lead to dangerous outcomes. For example, mixing this acidic compound with bases can cause a violent exothermic reaction. Mixing with cyanides or azides could generate highly toxic gases[10]. The diagram below outlines the decision workflow for proper segregation.

WasteSegregation Start Waste Generation Point (trans-3-(Boc-amino) cyclobutanecarboxylic acid) WasteType Identify Waste Type Start->WasteType Solid Solid Waste WasteType->Solid Solid Liquid Liquid Waste WasteType->Liquid Liquid Empty Empty Container WasteType->Empty Container SolidType Type of Solid? Solid->SolidType LiquidType Type of Liquid? Liquid->LiquidType ActionEmpty Triple Rinse, Collect Rinsate, Deface Label Empty->ActionEmpty Pure Unused/Expired Pure Compound SolidType->Pure Pure Contaminated Contaminated Labware (Gloves, Wipers) SolidType->Contaminated Contaminated ActionPure Container A: 'Solid Hazardous Waste' (Non-Halogenated) Pure->ActionPure ActionCont Container B: 'Solid Hazardous Waste' (Contaminated Debris) Contaminated->ActionCont Aqueous Aqueous Solution (e.g., in buffer) LiquidType->Aqueous Aqueous Organic Organic Solution (e.g., in solvent) LiquidType->Organic Organic ActionAq Container C: 'Liquid Hazardous Waste' (Aqueous, Acidic) Aqueous->ActionAq ActionOrg Container D: 'Liquid Hazardous Waste' (Solvent-Specific) Organic->ActionOrg

Caption: Decision workflow for segregating waste streams.

Step 2: Use Appropriate Waste Containers

Container integrity is non-negotiable for safety.

  • Selection: Use only containers approved by your institution's EHS, typically high-density polyethylene (HDPE) or glass for acidic waste[9][11]. Ensure the container material is compatible with the entire contents, including any solvents.

  • Condition: The container must be in good condition, with no leaks, cracks, or rust.

  • Closure: The container must have a tight-fitting, screw-on lid. Keep containers closed at all times except when adding waste[6][11]. This prevents spills and the release of vapors.

Step 3: Label Waste Containers Correctly

Proper labeling is a regulatory requirement and ensures safe handling.

  • Attach a Tag: Affix a "Hazardous Waste" label or tag, provided by your EHS department, to the container as soon as the first drop of waste is added.

  • Complete Information: Clearly write the full chemical name: "trans-3-(Tert-butoxycarbonylamino)cyclobutanecarboxylic acid" and list any other components (e.g., solvents) with their approximate percentages[10]. Do not use abbreviations or chemical formulas.

  • Indicate Hazards: Check the appropriate hazard boxes on the label (e.g., "Corrosive," "Irritant"). If unsure, consult the SDS or your EHS office[11].

Step 4: Store Waste in a Satellite Accumulation Area (SAA)

Waste must be stored safely at or near the point of generation in a designated Satellite Accumulation Area (SAA)[6][11].

  • Designation: The SAA must be clearly marked.

  • Location: It should be under the direct control of the laboratory personnel generating the waste.

  • Secondary Containment: Store liquid waste containers in a secondary containment bin or tray that can hold the entire volume of the largest container to prevent spills[9].

  • Segregation: Within the SAA, continue to segregate incompatible waste types[7].

Step 5: Arrange for Disposal

Laboratory personnel are responsible for waste until it is collected by trained EHS staff or a licensed contractor.

  • Request Pickup: Once a container is full (leave ~10% headspace for expansion) or you are finished generating that waste stream, submit a request for pickup through your institution's designated system[6][11].

  • Do Not Dispose via Sink or Trash: Never dispose of this chemical, in solid or liquid form, down the sanitary sewer or in the regular trash[12].

  • Empty Container Disposal: An empty container that held this compound must be triple-rinsed with a suitable solvent (e.g., water or acetone)[6]. The rinsate must be collected and disposed of as hazardous waste. After rinsing and air-drying, completely deface or remove the original label and dispose of the container in the appropriate glass or plastic bin[6][10].

Part 3: Emergency Procedures for Spills

Spills must be managed immediately and the resulting cleanup materials disposed of as hazardous waste[7].

  • Alert Personnel: Notify others in the immediate area.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves, before addressing the spill.

  • Containment: For a small spill of the solid, carefully sweep it up to avoid creating dust and place it in a labeled hazardous waste container[3]. For a liquid spill, use an appropriate absorbent material (e.g., chemical spill pads or vermiculite).

  • Collection: Collect all contaminated absorbent materials and place them in a sealed, labeled container for disposal as hazardous waste[7].

  • Decontamination: Clean the spill area thoroughly.

By adhering to these procedures, researchers can ensure the safe and compliant disposal of trans-3-(Tert-butoxycarbonylamino)cyclobutanecarboxylic acid, upholding their commitment to laboratory safety and environmental stewardship.

References

Personal protective equipment for handling trans-3-(Tert-butoxycarbonylamino)cyclobutanecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Safety and Handling Guide: trans-3-(Tert-butoxycarbonylamino)cyclobutanecarboxylic Acid

This guide provides essential, field-tested safety protocols and operational directives for handling trans-3-(Tert-butoxycarbonylamino)cyclobutanecarboxylic acid (CAS No. 939400-34-7). As a key building block in pharmaceutical research and development, the safe manipulation of this Boc-protected amino acid is paramount. This document moves beyond mere compliance, offering a framework grounded in scientific causality to empower researchers, scientists, and drug development professionals to maintain the highest standards of laboratory safety.

Hazard Identification and Proactive Risk Mitigation

Understanding the intrinsic hazards of a chemical is the foundation of safe handling.[1] Trans-3-(Tert-butoxycarbonylamino)cyclobutanecarboxylic acid is a solid powder whose primary risks are associated with direct contact and inhalation. The Globally Harmonized System (GHS) classifications for this compound and similar structures form the basis of our procedural controls.[2]

Hazard CategoryGHS Hazard StatementPractical Implication in the Laboratory
Skin Irritation H315: Causes skin irritation.[2][3]Direct contact with the solid powder or solutions can lead to redness, itching, or inflammation.
Eye Irritation H319: Causes serious eye irritation.[2][3]Accidental contact with eyes can cause significant pain, redness, and potential damage if not addressed immediately.
Respiratory Irritation H335: May cause respiratory irritation.[2][3]Inhalation of airborne dust can irritate the nose, throat, and lungs, leading to coughing and discomfort.
Combustible Dust Not formally classified but an inherent risk.As with many fine organic powders, if dispersed in the air in sufficient concentration, this compound can form a combustible mixture.[4]

The tert-butoxycarbonyl (Boc) protecting group is generally stable but can be cleaved under acidic conditions, a common subsequent step in synthesis.[5][][7] While the parent compound's hazards are moderate, reaction conditions and byproducts during its use (e.g., deprotection with trifluoroacetic acid) may introduce more significant risks that require separate assessment.[5][8]

Personal Protective Equipment (PPE): Your Last Line of Defense

Engineering controls, such as fume hoods, are the primary method for exposure mitigation.[9] However, a robust PPE protocol is mandatory to protect against accidental exposure.[10] The following table outlines the required PPE, grounded in the hazards identified above.

Protection TypeRequired EquipmentStandard/SpecificationRationale and Key Considerations
Eye and Face Protection Chemical Splash GogglesANSI Z87.1 or EN 166 compliantProtects against airborne dust and accidental splashes. A face shield should be worn over goggles during procedures with a high risk of splashing.[4][11]
Skin and Body Protection Chemical-Resistant Lab CoatStandard laboratory coatMust be fully buttoned to provide a barrier against spills.[4]
Nitrile GlovesEN 374 compliantProvides a barrier against skin contact. Gloves must be inspected for tears or pinholes before each use and removed promptly after handling the chemical or if contamination occurs.[4][11][12]
Closed-toe ShoesSturdy, non-perforated materialProtects feet from spills and dropped objects.[1][12]
Respiratory Protection NIOSH-approved Respirator (e.g., N95)As determined by risk assessmentRequired only if engineering controls (i.e., a chemical fume hood) are insufficient or unavailable, or during spill cleanup where dust levels may be high.[4][13]

Operational Plan: A Step-by-Step Protocol for Safe Handling

Adherence to a strict operational workflow minimizes the risk of exposure and ensures procedural consistency.

Step 1: Preparation and Engineering Controls

  • Designate Area: All handling of the solid compound must occur within a designated area, preferably a certified chemical fume hood, to control dust.[4][9]

  • Verify Ventilation: Before starting, confirm that the fume hood is functioning correctly (check airflow monitor).

  • Assemble Materials: Gather all necessary equipment (spatulas, weigh boats, glassware, solvents) and place them inside the hood to minimize traffic in and out of the containment area.

  • Locate Safety Equipment: Confirm the location and accessibility of the nearest eyewash station, safety shower, and spill kit.[9][13]

Step 2: Weighing and Transferring the Solid

  • Don PPE: Put on all required PPE as specified in the table above.

  • Minimize Dust Generation: Use a spatula to carefully transfer the solid from its storage container to a weigh boat or reaction vessel.[4] Avoid pouring the powder from a height or any other action that could create airborne dust.[4]

  • Close Container: Promptly and securely close the main storage container after dispensing the required amount.

Step 3: Post-Handling and Decontamination

  • Clean Workspace: Wipe down the work surface within the fume hood with an appropriate solvent and then soap and water to remove any residual chemical contamination.[14]

  • Dispose of Waste: All disposable items contaminated with the chemical (e.g., gloves, weigh boats, paper towels) must be placed in a clearly labeled hazardous waste container.[4]

  • Doff PPE Correctly: Remove PPE in the proper order to prevent cross-contamination: remove gloves first, followed by the lab coat and eye protection.

  • Personal Hygiene: Wash hands thoroughly with soap and water after removing PPE, even if gloves were worn.[1][15]

Emergency Procedures: Spill and Exposure Response

Preparedness is critical for mitigating the impact of an accident.

First Aid Measures

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[11][16] If irritation occurs and persists, seek medical attention.[3]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[1] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult or discomfort persists, seek medical attention.[3][11]

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[11][16]

Chemical Spill Response Workflow For any spill, the immediate priority is to ensure personnel safety. The following workflow outlines the decision-making process for responding to a spill.

Spill_Response_Workflow start Spill Occurs assess Assess Spill (Size & Hazard) start->assess is_minor Is the spill minor and containable? assess->is_minor evacuate Evacuate Immediate Area Alert Supervisor & Safety Officer is_minor->evacuate No don_ppe Don Appropriate PPE (Gloves, Goggles, Respirator if needed) is_minor->don_ppe Yes end Spill Response Complete evacuate->end contain Contain Spill (Use spill socks or absorbent pads) don_ppe->contain absorb Cover & Absorb Material (Use chemical absorbent) contain->absorb collect Collect Waste (Sweep solid into dustpan) absorb->collect decontaminate Decontaminate Area (Wipe with appropriate solvent) collect->decontaminate dispose Package & Label Waste for Hazardous Disposal decontaminate->dispose dispose->end

Caption: Diagram of the workflow for responding to a chemical spill.

Disposal Plan: Responsible Chemical Lifecycle Management

Proper disposal is a legal and ethical requirement.[4] All waste streams must be handled in accordance with federal, state, and local environmental regulations.[14]

  • Solid Waste: All disposable materials contaminated with the compound must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[4]

  • Unused Chemical: Do not dispose of the chemical down the drain.[3][14] Unused or waste material should be collected for disposal by a licensed professional waste disposal service. The preferred method is often to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[3][14][16]

  • Waste Segregation: Avoid mixing incompatible waste streams in the same container.[9]

By integrating these safety protocols into your daily laboratory operations, you build a culture of safety that protects not only yourself and your colleagues but also the integrity of your scientific work.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
trans-3-(Tert-butoxycarbonylamino)cyclobutanecarboxylic acid
Reactant of Route 2
trans-3-(Tert-butoxycarbonylamino)cyclobutanecarboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.